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Foundational

A Technical Guide to the Mechanism of Action of Lamivudine-Galactose Conjugates: A Hepatocyte-Targeted Approach to HBV Therapy

This guide provides an in-depth technical exploration of the mechanism of action of lamivudine-galactose conjugates, a promising strategy for the targeted delivery of the antiviral agent lamivudine to hepatocytes for the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical exploration of the mechanism of action of lamivudine-galactose conjugates, a promising strategy for the targeted delivery of the antiviral agent lamivudine to hepatocytes for the treatment of Hepatitis B Virus (HBV) infection. We will delve into the rationale behind this approach, the synthesis and characterization of these conjugates, their cellular uptake and intracellular activation, and the ultimate inhibition of viral replication. This document is intended for researchers, scientists, and drug development professionals in the fields of antiviral therapy, drug delivery, and hepatology.

Introduction: The Rationale for a Targeted Approach

Lamivudine, a potent nucleoside analog reverse transcriptase inhibitor (nRTI), has been a cornerstone in the management of chronic HBV infection.[1][] Its mechanism of action relies on the intracellular phosphorylation to its active triphosphate form, which then competes with natural deoxynucleotides for incorporation into the elongating viral DNA chain, ultimately causing chain termination and halting viral replication.[][3][4]

However, the systemic administration of lamivudine is associated with certain limitations, including the potential for off-target side effects and the development of drug resistance.[5] A strategy to enhance its therapeutic index is to specifically deliver the drug to the primary site of HBV replication: the hepatocytes.

This has led to the development of lamivudine-galactose conjugates. This innovative approach leverages the high expression of the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes.[6][7] The ASGPR exhibits a strong binding affinity for galactose and N-acetylgalactosamine residues, making it an ideal target for receptor-mediated endocytosis of galactose-conjugated molecules.[7][8] By attaching a galactose moiety to lamivudine, the resulting conjugate is designed to be selectively taken up by liver cells, thereby increasing the intracellular concentration of the active drug where it is most needed and potentially reducing systemic exposure.[9][10]

Synthesis and Characterization of Lamivudine-Galactose Conjugates

The synthesis of a lamivudine-galactose conjugate is a multi-step process that requires careful control of stereochemistry and protecting group chemistry.[9][11] The general strategy involves the covalent linkage of a galactose derivative to the 5'-hydroxyl group of lamivudine.

Representative Synthesis Protocol

The following is a representative, multi-step protocol for the synthesis of a lamivudine-galactose conjugate.

Step 1: Protection of Galactose Hydroxyl Groups

  • Dissolve D-galactose in a suitable solvent (e.g., pyridine).

  • Add an excess of a protecting group reagent (e.g., acetic anhydride) to protect all hydroxyl groups as esters.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

  • Purify the per-acetylated galactose by column chromatography.

Step 2: Activation of the Anomeric Carbon of Protected Galactose

  • Dissolve the per-acetylated galactose in a dry solvent (e.g., dichloromethane).

  • Treat with a reagent to introduce a leaving group at the anomeric position (e.g., HBr in acetic acid) to form an acetobromo-α-D-galactose.

  • Remove the solvent under reduced pressure.

Step 3: Glycosylation of Lamivudine

  • Dissolve lamivudine in a dry, aprotic solvent (e.g., acetonitrile).

  • Add a suitable base (e.g., sodium hydride) to deprotonate the 5'-hydroxyl group.

  • Add the activated galactose derivative from Step 2 to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction and purify the protected conjugate by column chromatography.

Step 4: Deprotection of the Galactose Moiety

  • Dissolve the protected conjugate in a suitable solvent (e.g., methanol).

  • Add a catalytic amount of a deprotection reagent (e.g., sodium methoxide) to remove the acetyl protecting groups.

  • Monitor the reaction by TLC.

  • Neutralize the reaction and purify the final lamivudine-galactose conjugate by recrystallization or column chromatography.

Characterization

The structure and purity of the synthesized conjugate should be confirmed using a combination of analytical techniques:

Technique Purpose
¹H and ¹³C NMR To confirm the covalent linkage between lamivudine and galactose and to verify the stereochemistry.
Mass Spectrometry To determine the molecular weight of the conjugate and confirm its identity.
HPLC To assess the purity of the final product.

Mechanism of Action: From Receptor Binding to Viral Inhibition

The enhanced therapeutic effect of the lamivudine-galactose conjugate is a result of its targeted delivery and subsequent intracellular activation.

Targeted Delivery and Cellular Uptake

The primary mechanism for the selective uptake of the lamivudine-galactose conjugate into hepatocytes is through receptor-mediated endocytosis via the ASGPR.[6][7]

  • Binding: The galactose moiety of the conjugate is recognized by and binds to the ASGPR on the surface of hepatocytes.[7]

  • Internalization: Upon binding, the receptor-ligand complex is internalized into the cell through clathrin-mediated endocytosis, forming an endosome.[7]

Experimental Protocol: In Vitro Cellular Uptake Assay

This protocol describes a method to assess the cellular uptake of the lamivudine-galactose conjugate in a human hepatoma cell line (e.g., HepG2), which is known to express the ASGPR.[6][8]

  • Cell Culture: Culture HepG2 cells in a suitable medium until they reach 80-90% confluency in a multi-well plate.

  • Treatment: Incubate the cells with a known concentration of the lamivudine-galactose conjugate for various time points (e.g., 1, 4, and 24 hours).

  • Competition Assay (Control): In a parallel set of wells, co-incubate the cells with the conjugate and a large excess of free galactose. This will demonstrate competitive binding to the ASGPR.

  • Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound conjugate and then lyse the cells.

  • Quantification: Quantify the intracellular concentration of the conjugate in the cell lysates using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Compare the uptake of the conjugate in the presence and absence of the galactose competitor. A significant reduction in uptake in the presence of free galactose indicates ASGPR-mediated uptake.

Diagram: ASGPR-Mediated Endocytosis

ASGPR_Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space Lamivudine-Galactose Lamivudine-Galactose ASGPR ASGPR Lamivudine-Galactose->ASGPR Binding Endosome Endosome ASGPR->Endosome Endocytosis Endolysosome Endolysosome Endosome->Endolysosome Fusion Lysosome Lysosome Lysosome->Endolysosome Lamivudine_Released Lamivudine Endolysosome->Lamivudine_Released Cleavage & Release

Caption: ASGPR-mediated uptake of the lamivudine-galactose conjugate.

Intracellular Processing and Activation

Once inside the cell, the conjugate undergoes a series of processing steps to release the active antiviral agent.

  • Endosomal Trafficking and Release: The endosome containing the conjugate traffics within the cell and may fuse with a lysosome. The acidic environment of the endolysosome and the presence of esterases facilitate the cleavage of the bond linking galactose to lamivudine, releasing the free drug into the cytoplasm.

  • Intracellular Phosphorylation: In the cytoplasm, lamivudine is sequentially phosphorylated by host cell kinases to its active triphosphate form, lamivudine triphosphate (3TC-TP).[][4]

Diagram: Intracellular Activation Pathway

Intracellular_Activation Lamivudine Lamivudine Lamivudine Monophosphate Lamivudine Monophosphate Lamivudine->Lamivudine Monophosphate Cellular Kinase Lamivudine Diphosphate Lamivudine Diphosphate Lamivudine Monophosphate->Lamivudine Diphosphate Cellular Kinase Lamivudine Triphosphate (3TC-TP) Active 3TC-TP Lamivudine Diphosphate->Lamivudine Triphosphate (3TC-TP) Cellular Kinase

Caption: Intracellular phosphorylation of lamivudine to its active form.

Antiviral Action

The active 3TC-TP is the key molecule responsible for the inhibition of HBV replication.

  • Inhibition of HBV Reverse Transcriptase: 3TC-TP acts as a competitive inhibitor of the HBV reverse transcriptase (an essential enzyme for the virus to replicate its DNA genome).[][3]

  • Chain Termination: 3TC-TP is incorporated into the growing viral DNA chain. However, it lacks a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. This results in the termination of DNA chain elongation, thereby halting viral replication.[3][4]

Experimental Protocol: In Vitro Antiviral Assay

This protocol outlines a method to evaluate the anti-HBV activity of the lamivudine-galactose conjugate.

  • Cell Culture: Plate a human hepatoma cell line that supports HBV replication (e.g., HepG2.2.15) in a multi-well plate.

  • Drug Treatment: Treat the cells with serial dilutions of the lamivudine-galactose conjugate, unconjugated lamivudine (as a positive control), and a vehicle control.

  • Incubation: Incubate the cells for a period sufficient to allow for multiple rounds of viral replication (e.g., 6-8 days), replenishing the medium with the respective drugs every 2-3 days.

  • Quantification of Viral DNA: After the incubation period, collect the cell culture supernatant and extract the extracellular HBV DNA. Quantify the amount of HBV DNA using quantitative real-time PCR (qPCR).

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) for both the conjugate and unconjugated lamivudine. The EC₅₀ is the concentration of the drug that inhibits viral replication by 50%.

Table: Comparative Antiviral Activity

Compound EC₅₀ (nM) against HBV
Lamivudine[Insert experimentally determined value]
Lamivudine-Galactose Conjugate[Insert experimentally determined value]

Note: The expected outcome is that the lamivudine-galactose conjugate will exhibit a lower EC₅₀ in ASGPR-expressing cells compared to lamivudine, indicating enhanced potency due to targeted delivery.

Conclusion

The conjugation of galactose to lamivudine represents a sophisticated and rational approach to enhance the therapeutic efficacy of this important antiviral drug. By exploiting the natural biological pathway of ASGPR-mediated endocytosis, this strategy aims to concentrate the drug at its site of action within hepatocytes. This targeted delivery is expected to lead to a more potent inhibition of HBV replication and a more favorable safety profile compared to the systemic administration of unconjugated lamivudine. The in-depth understanding of the synthesis, cellular uptake, and intracellular activation of these conjugates, as outlined in this guide, is crucial for the continued development and optimization of hepatocyte-targeted therapies for chronic hepatitis B.

References

  • EvitaChem. (n.d.). Lamivudine-galactose (EVT-255933).
  • Organic Process Research & Development. (2020). An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly.
  • ResearchGate. (n.d.). Cellular uptake and colocalisation of the conjugates with LysoTracker... [Diagram].
  • PubMed. (2008). Targeted delivery of macromolecular drugs: asialoglycoprotein receptor (ASGPR) expression by selected hepatoma cell lines used in antiviral drug development.
  • American Society for Microbiology. (2002). Structure-Activity Relationship of a New Class of Anti-Hepatitis B Virus Agents.
  • Semantic Scholar. (n.d.). Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications.
  • MedKoo Biosciences. (n.d.). Lamivudine-galactose.
  • PubMed. (2015). Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications.
  • BOC Sciences. (n.d.). Lamivudine: Definition, Mechanism of Action and Application.
  • Patsnap Synapse. (2024). What is the mechanism of Lamivudine?
  • Pediatric Oncall. (n.d.). Lamivudine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
  • PubMed. (2017). Capacity limits of asialoglycoprotein receptor-mediated liver targeting.
  • ResearchGate. (n.d.). Targeted Delivery of Macromolecular Drugs: Asialoglycoprotein Receptor (ASGPR) Expression by Selected Hepatoma Cell Lines used in Antiviral Drug Development.
  • Asian Journal of Chemistry. (2010). Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug.
  • MDPI. (n.d.). Qualitive cellular uptake and galactose competition assay results.
  • ACS Publications. (2015). Highly Stereoselective Synthesis of Lamivudine (3TC) and Emtricitabine (FTC) by a Novel N-Glycosidation Procedure.
  • PubMed. (1999). Role of lamivudine in the treatment of chronic hepatitis B virus infection.

Sources

Exploratory

Engineering the Lamivudine-Galactose Prodrug Synthesis Pathway: A Technical Whitepaper on ASGPR-Targeted Hepatic Delivery

Executive Summary Lamivudine (3TC) is a potent nucleoside analog reverse transcriptase inhibitor utilized primarily in the management of Hepatitis B Virus (HBV) and HIV. Despite its clinical efficacy, the systemic admini...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lamivudine (3TC) is a potent nucleoside analog reverse transcriptase inhibitor utilized primarily in the management of Hepatitis B Virus (HBV) and HIV. Despite its clinical efficacy, the systemic administration of unmodified lamivudine is limited by rapid renal clearance, widespread extrahepatic distribution, and dose-dependent toxicity. To overcome these pharmacokinetic bottlenecks, targeted drug delivery systems have been engineered to localize the therapeutic agent directly within the liver[1].

This whitepaper details the definitive synthesis pathway for the lamivudine-galactose prodrug , a bioconjugate designed to exploit the Asialoglycoprotein Receptor (ASGPR) for hepatocyte-specific uptake[2]. By outlining the biological rationale, orthogonal protection strategies, and step-by-step experimental protocols, this guide serves as a self-validating framework for researchers and drug development professionals.

Mechanistic Rationale & Target Biology

The design of the lamivudine-galactose prodrug is rooted in the unique cellular architecture of the liver. Hepatocytes heavily express the Asialoglycoprotein Receptor (ASGPR), a C-type lectin that facilitates the clearance of desialylated glycoproteins from circulation[2].

  • Receptor Affinity: ASGPR binds to terminal galactose residues with exceptional affinity ( Kd​≈10 nM )[3]. By conjugating a galactosyl moiety to lamivudine, the prodrug is actively sequestered from the bloodstream into hepatocytes via clathrin-mediated endocytosis.

  • Intracellular Activation: The prodrug must remain stable in systemic circulation but rapidly degrade once inside the target cell. By linking the galactose unit to the 5'-OH of lamivudine via a succinate ester bridge , the conjugate remains intact at physiological pH (7.4) but is rapidly hydrolyzed by esterases within the acidic environment of the endolysosomal pathway, releasing the active nucleoside for subsequent phosphorylation[1].

ASGPR_Pathway A Galactosyl-Lamivudine (Bloodstream) B ASGPR Binding (Hepatocyte Membrane) A->B Specific Affinity C Clathrin-Mediated Endocytosis B->C D Early Endosome (pH 6.0) C->D E Lysosome (Esterase Cleavage) D->E Maturation F Active Lamivudine (Intracellular) E->F Prodrug Hydrolysis

Fig 1: ASGPR-mediated endocytosis and lysosomal release of active lamivudine.

Retrosynthetic Analysis & Orthogonal Protection Strategy

Synthesizing a nucleoside-carbohydrate conjugate requires meticulous chemoselectivity. A naive approach—such as using acetyl-protected galactose—inevitably fails during the final deprotection stage.

The Causality of Experimental Choices:

  • Why not Acetyl Protection? Removing acetyl groups from the galactose moiety requires base-catalyzed transesterification (e.g., Zemplén conditions with NaOMe/MeOH). These basic conditions will indiscriminately cleave the critical succinate ester prodrug linkage connecting the sugar to the drug.

  • Why not Benzyl Protection? Standard removal of benzyl ethers requires catalytic hydrogenation over Palladium on Carbon (Pd/C). Lamivudine contains an oxathiolane ring; the sulfur atom in this ring acts as a potent catalyst poison, completely halting the hydrogenation process.

  • The Expert Solution (Acetonide/Boc Strategy): We utilize an acid-labile protection scheme. The galactose is protected as 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (acetonide protection), leaving only the primary 6-OH free for succination. Simultaneously, the reactive exocyclic amine of lamivudine is temporarily masked with a Boc group . This allows for a single, elegant global deprotection step using aqueous acid, which removes all protecting groups while preserving the ester prodrug bond.

Step-by-Step Synthesis Methodologies

This protocol is designed as a self-validating system . Each step includes specific In-Process Quality Control (IPQC) metrics to ensure the reaction has achieved the required chemoselectivity before proceeding.

Step 1: Synthesis of the Galactose-Succinate Linker
  • Objective: Attach the hydrolyzable succinate spacer to the galactose targeting moiety.

  • Procedure:

    • Dissolve 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (1.0 eq, 10 mmol) and succinic anhydride (1.5 eq, 15 mmol) in 30 mL of anhydrous pyridine.

    • Add 4-dimethylaminopyridine (DMAP, 0.1 eq) as a nucleophilic catalyst.

    • Stir the mixture at 60°C for 12 hours under an argon atmosphere.

    • Workup: Evaporate the pyridine under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash with cold 1M HCl to remove residual pyridine. Dry over Na2​SO4​ and concentrate.

  • IPQC Validation: TLC (Hexane:EtOAc 1:1) must show complete consumption of the starting sugar. LC-MS must confirm the [M−H]− mass of the succinate half-ester.

Step 2: N4-Boc Protection of Lamivudine
  • Objective: Prevent competitive amide formation at the cytosine ring during the Steglich esterification.

  • Procedure:

    • Suspend Lamivudine (1.0 eq, 8 mmol) in 25 mL of anhydrous DMF.

    • Add di-tert-butyl dicarbonate ( Boc2​O , 1.2 eq) and stir at 50°C for 24 hours.

    • Workup: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (DCM:MeOH 95:5).

  • IPQC Validation: 1H -NMR must show the appearance of a massive 9H singlet at ~1.5 ppm, confirming Boc installation.

Step 3: Steglich Esterification (Coupling)
  • Objective: Form the ester prodrug linkage between the 5'-OH of lamivudine and the galactose-succinate linker.

  • Procedure:

    • Dissolve the Gal-Succinate intermediate (1.1 eq) and N4-Boc-Lamivudine (1.0 eq) in a 4:1 mixture of anhydrous DCM/DMF.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq) and DMAP (0.2 eq).

    • Stir at 25°C for 18 hours.

    • Workup: Wash the organic layer with saturated NaHCO3​ and brine, dry, and concentrate.

  • IPQC Validation: HPLC must indicate the disappearance of the free N4-Boc-lamivudine peak.

Step 4: Global Acidic Deprotection
  • Objective: Unmask the galactose hydroxyls and the cytosine amine without cleaving the succinate ester.

  • Procedure:

    • Dissolve the protected prodrug in 10 mL of 80% aqueous trifluoroacetic acid (TFA) at 0°C.

    • Stir and slowly warm to room temperature over 2 hours.

    • Workup: Co-evaporate the mixture with toluene (3x) to azeotropically remove TFA. Precipitate the final product in ice-cold diethyl ether and lyophilize.

  • IPQC Validation: LC-MS must show a mass shift corresponding to the loss of two acetonide groups ( Δ−80 Da×2 ) and one Boc group ( Δ−100 Da ).

Synthesis_Workflow N1 1,2:3,4-di-O-isopropylidene- α-D-galactopyranose N3 Intermediate 1: Galactose-Succinate N1->N3 N2 Succinic Anhydride (DMAP, Pyridine) N2->N3 N5 Intermediate 2: Protected Prodrug N3->N5 N4 N4-Boc-Lamivudine (EDC, DMAP) N4->N5 N6 Global Deprotection (80% aq. TFA) N5->N6 N7 Final Product: Lamivudine-Galactose N6->N7 Acid Cleavage

Fig 2: Orthogonal chemical synthesis workflow for lamivudine-galactose prodrug.

Quantitative Data & Reaction Parameters

To ensure reproducibility across scaling efforts, the following table summarizes the optimized thermodynamic parameters and expected yields for the synthesis pathway.

Reaction StepKey ReagentsTemp (°C)Time (h)Expected Yield (%)Target Purity (HPLC)
1. Linker Activation Succinic Anhydride, DMAP601288 - 92> 98%
2. N4-Protection Boc2​O , DMF502485 - 90> 99%
3. Esterification EDC·HCl, DMAP251875 - 82> 95%
4. Global Deprotection 80% aq. TFA0 to 25290 - 95> 98%

Conclusion

The synthesis of the lamivudine-galactose prodrug demands strict adherence to orthogonal protection principles. By leveraging an acid-labile acetonide/Boc strategy, we successfully bypass the catalytic poisoning inherent to lamivudine's oxathiolane ring and prevent the premature cleavage of the vital succinate ester linkage. This self-validating methodology provides a robust, scalable framework for generating high-purity ASGPR-targeted therapeutics, ultimately bridging the gap between synthetic chemistry and precision hepatology.

References[1] Synthesis, Analysis, in Vitro Characterization, and in Vivo Disposition of a Lamivudine–Dextran Conjugate for Selective Antiviral Delivery to the Liver | Bioconjugate Chemistry - ACS Publications. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG70QHFSv3p4HslIc36uE3OxIr0ZJ47v7AcS0nRH1s5eh6gPYFlmMfw4mujXKboG-VrC7tnCuK5BECp3SLYLU5ybnHfimqM2CO5PKpc-OK4EKCjihvqtCiQGiaMWEWjGb3XpSG7[3] Buy Lamivudine-galactose (EVT-255933) - EvitaChem. evitachem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPpDHf54E2W7GZSajw8iypu_arVyGnQ__CvqBMiGYxhvBuUzSAPygZSRUK6FmcJbKzQgfvQS8iUlkNw5wBD1tPkJmCi8GIq_8nRZc1eoHtoyNkVwxYdFpy1J0m8N-J7l_Chw-TofI=[2] Nanoparticle approaches for hepatitis therapy and clinical translation - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6zGYImIbG5PZLo9hsBrjhvloBQVoJsLffJyNWYvvl6uIrUQyqtzRGHeAWcfzPDV1lxUGF5ieUCDQwR2xlVykU1wBrjC7_seMhkwF0Zb6fwFVPsZbitKEEfw5kgXat7QzGUEC4gZdc7FtLbGI=

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Foundational

A Technical Guide to the In Vivo Pharmacokinetics of a Novel Lamivudine-Galactose Prodrug for Targeted Hepatitis B Therapy

Executive Summary: Lamivudine, a potent nucleoside reverse transcriptase inhibitor, is a cornerstone in the treatment of chronic Hepatitis B Virus (HBV) infection.[1][2][3] However, its systemic distribution necessitates...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Lamivudine, a potent nucleoside reverse transcriptase inhibitor, is a cornerstone in the treatment of chronic Hepatitis B Virus (HBV) infection.[1][2][3] However, its systemic distribution necessitates strategies to enhance therapeutic efficacy directly at the site of viral replication—the hepatocyte—while minimizing off-target effects. This guide outlines the scientific rationale and a comprehensive in vivo study design for evaluating the pharmacokinetics of a novel lamivudine-galactose conjugate. This prodrug is engineered for active targeting to the liver via the asialoglycoprotein receptor (ASGPR), which is densely expressed on hepatocyte surfaces and exhibits high affinity for galactose residues.[4][5][6] We detail a robust experimental framework, from animal model selection to advanced bioanalytical techniques, and present expected pharmacokinetic profiles. This document serves as a technical blueprint for researchers, scientists, and drug development professionals aiming to investigate and validate liver-targeted antiviral therapies.

Scientific Rationale and Core Concept

Lamivudine in HBV Therapy: A Need for Precision

Lamivudine effectively suppresses HBV replication by inhibiting the viral reverse transcriptase.[3][7] Administered orally, it is rapidly absorbed and distributed throughout the body.[7][8] While effective, this systemic exposure means that only a fraction of the administered dose reaches the liver, the primary site of HBV infection.[9][10] A targeted approach promises to concentrate the therapeutic agent in hepatocytes, potentially leading to enhanced viral suppression at lower overall doses and a corresponding reduction in the risk of systemic side effects and drug resistance.[11][12]

The Asialoglycoprotein Receptor (ASGPR): A Gateway to the Hepatocyte

The ASGPR is a C-type lectin receptor uniquely and abundantly expressed on the sinusoidal surface of hepatocytes, with estimates of up to 500,000 receptors per cell.[13] This receptor's primary biological function is to bind and internalize circulating glycoproteins that have terminal galactose or N-acetylgalactosamine (GalNAc) residues.[5][6][13] This highly efficient, clathrin-mediated endocytosis pathway can be exploited for therapeutic delivery.[5][13] By conjugating a galactose moiety to lamivudine, the resulting prodrug is designed to be recognized and actively transported into hepatocytes, effectively "hijacking" this natural pathway.[5][9]

The Lamivudine-Galactose Prodrug Hypothesis

The central hypothesis is that the lamivudine-galactose conjugate will exhibit a significantly altered pharmacokinetic profile compared to the parent drug. Specifically, we predict:

  • Increased Hepatic Exposure: Higher concentrations of the active drug (lamivudine, released after intracellular cleavage of the prodrug) in liver tissue.

  • Reduced Systemic Exposure: Lower peak plasma concentrations (Cmax) and area under the curve (AUC) of both the prodrug and free lamivudine in systemic circulation.

  • Altered Elimination: A shift in the primary clearance mechanism from renal excretion of lamivudine to hepatic uptake and metabolism of the prodrug.

This targeted delivery is expected to maximize the drug's antiviral activity where it is most needed, thereby improving the therapeutic index.[11]

Preclinical In Vivo Pharmacokinetic Study Design

A rigorous and well-controlled in vivo study is critical to validate the prodrug concept. This section details a proposed experimental protocol.

Animal Model Selection

The Sprague-Dawley rat is a suitable initial model for this investigation. Rats possess a functional and well-characterized ASGPR system, making them relevant for studying galactose-mediated liver targeting.[14] Furthermore, extensive historical data on the pharmacokinetics of unmodified lamivudine in rats provides a robust baseline for comparison.[14][15][16] For more advanced studies on viral efficacy, specialized models such as humanized-liver mice or woodchucks, which can support HBV replication, would be necessary.[17][18][19][20]

Experimental Groups and Dosing

A parallel-group design is recommended:

  • Group 1 (Control): Lamivudine administered intravenously (IV) at 10 mg/kg.[14][15]

  • Group 2 (Test): Lamivudine-galactose prodrug administered IV at a molar equivalent dose to Group 1.

  • Group 3 (Oral Control): Lamivudine administered orally (PO).

  • Group 4 (Oral Test): Lamivudine-galactose prodrug administered PO.

The IV arms are essential for determining fundamental pharmacokinetic parameters like clearance and volume of distribution, while the PO arms assess oral bioavailability and the extent of first-pass hepatic uptake.

Experimental Workflow

The overall study workflow is designed to ensure systematic data collection and analysis.

G cluster_pre Pre-Dosing Phase cluster_dose Dosing & Sampling Phase cluster_post Analytical Phase acclimate Animal Acclimatization (7 days) fasting Overnight Fasting (12 hours) acclimate->fasting admin Test Article Administration (IV or PO) fasting->admin blood Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hr) admin->blood tissue Terminal Tissue Collection (Liver, Kidney, Spleen) blood->tissue At final timepoint process Plasma & Tissue Homogenate Preparation tissue->process lcms LC-MS/MS Analysis (Quantify Prodrug & Lamivudine) process->lcms pk Pharmacokinetic Modeling (e.g., Non-compartmental analysis) lcms->pk

Caption: Proposed workflow for the in vivo pharmacokinetic study.

Sample Collection and Processing
  • Blood Sampling: Serial blood samples (approx. 0.2 mL) should be collected from the tail or jugular vein at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[21] Blood should be collected into tubes containing an anticoagulant (e.g., heparin) and immediately centrifuged to obtain plasma, which is then stored at -80°C until analysis.[22]

  • Tissue Distribution: At the final time point, animals are euthanized, and key organs (liver, kidneys, spleen, etc.) are harvested, weighed, and flash-frozen. Liver tissue is of primary importance and should be collected to determine the extent of drug targeting.

Bioanalytical Methodology

Accurate quantification of both the lamivudine-galactose prodrug and the parent lamivudine is paramount.

Sample Preparation

Plasma and tissue homogenate samples require processing to remove proteins and other interfering substances.

  • Protein Precipitation: A simple and effective method involves adding a cold organic solvent like methanol or acetonitrile to the plasma sample.[22]

  • Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 5000 rpm) to pellet the precipitated proteins.[22]

  • Supernatant Collection: The clear supernatant containing the analytes is carefully transferred for analysis.

Analytical Technique: LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and specificity.

  • Chromatography: A reverse-phase C18 column is typically used to separate lamivudine and the more polar prodrug from endogenous plasma components.[22] An isocratic or gradient mobile phase, often a mixture of methanol or acetonitrile and an aqueous buffer, is employed.[15]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity. Specific precursor-to-product ion transitions are monitored for the prodrug, lamivudine, and an internal standard.

  • Method Validation: The LC-MS/MS method must be fully validated according to regulatory guidelines, ensuring it is accurate, precise, linear, and stable over the range of expected concentrations.[14][15] The lower limit of quantification (LLOQ) should be sensitive enough to measure concentrations at the terminal phase of elimination.[22]

Data Analysis and Expected Outcomes

Pharmacokinetic Parameter Calculation

Non-compartmental analysis (NCA) will be used to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC(0-t): Area under the concentration-time curve from time zero to the last measurable time point.

  • AUC(0-inf): AUC extrapolated to infinity.

  • t½: Elimination half-life.

  • CL: Systemic clearance.

  • Vd: Volume of distribution.

For tissue samples, the concentration at the time of collection (Ctissue) and the tissue-to-plasma concentration ratio will be determined.

Expected Pharmacokinetic Profiles and Data

The lamivudine-galactose prodrug is expected to demonstrate a classic liver-targeting profile.

Table 1: Hypothetical Comparative Plasma Pharmacokinetic Parameters (IV Administration)

Parameter Lamivudine (Control) Lamivudine-Galactose (Prodrug) Expected Outcome
AUC(0-inf) (ng·h/mL) ~4500 < 2000 Significantly Lower
CL (L/h/kg) ~0.3 > 1.0 Significantly Higher
Vd (L/kg) ~1.3[7] > 5.0 Significantly Higher

| t½ (h) | ~5-7[7] | < 2 | Significantly Shorter |

Rationale: The prodrug's high clearance (CL) and large volume of distribution (Vd) would be driven by rapid and extensive uptake into the liver via ASGPR, leading to a much lower plasma AUC and a shorter half-life in circulation compared to unmodified lamivudine.

Table 2: Hypothetical Tissue Distribution (24h post-dose)

Tissue Lamivudine (Control) Lamivudine-Galactose (Prodrug) Expected Outcome
Liver Conc. (ng/g) 500 > 10,000 >20-fold Increase
Kidney Conc. (ng/g) 800 < 200 Significantly Lower

| Liver/Plasma Ratio | ~10 | > 200 | Dramatically Increased |

Rationale: The high liver concentration and liver/plasma ratio for the prodrug group would provide direct evidence of successful hepatocyte targeting. Conversely, lower concentrations in the kidney, a key organ for lamivudine elimination, would suggest a reduced potential for renal-related side effects.[10]

Visualization of the Targeting Mechanism

The mechanism relies on the specific interaction between the galactose ligand and the ASGP-Receptor on the hepatocyte surface, leading to internalization.

G cluster_blood Bloodstream cluster_hepatocyte Hepatocyte prodrug Lamivudine- Galactose Prodrug receptor ASGP-Receptor prodrug->receptor Targeting endosome Endosome receptor->endosome 1. Binding & Endocytosis lysosome Lysosome/ Cytosol endosome->lysosome 2. Trafficking lamivudine Active Lamivudine lysosome->lamivudine 3. Prodrug Cleavage hbv HBV Replication lamivudine->hbv 4. Inhibition

Caption: ASGPR-mediated uptake of the lamivudine-galactose prodrug.

Conclusion and Future Directions

This technical guide proposes a comprehensive framework for the in vivo pharmacokinetic evaluation of a lamivudine-galactose prodrug. The described experimental design, leveraging established animal models and state-of-the-art bioanalytical techniques, provides a clear path to validating the liver-targeting hypothesis. The expected outcomes—significantly increased hepatic exposure coupled with reduced systemic circulation—would represent a major advancement in HBV therapy.[12] Positive results from this study would strongly support further preclinical development, including efficacy studies in HBV-infected animal models and formal toxicology assessments, ultimately paving the way for a more targeted and effective treatment for chronic hepatitis B.

References

  • Hu, Y., et al. (2020). Preclinical Pharmacokinetics of Lamivudine and Its Interaction with Schisandra chinensis Extract in Rats. ACS Omega. Available at: [Link]

  • American Chemical Society. (2020). Preclinical Pharmacokinetics of Lamivudine and Its Interaction with Schisandra chinensis Extract in Rats. ACS Omega. Available at: [Link]

  • Reddy, B. et al. (n.d.). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAMIVUDINE BY RP-HPLC METHOD. International Journal of Pharmacy and Technology. Available at: [Link]

  • Gandhi, S. V., et al. (2022). Comprehensive Review on Various Analytical Methodologies for the Estimation of Lamivudine. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacokinetic Parameters of Lamivudine in Blood after the Administration of Lamivudine (10 mg/kg, i.v.) or Pretreatment with Oral S. chinensis (3 and 10 g/kg, p.o.) a. Available at: [Link]

  • ResearchGate. (n.d.). Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development. Available at: [Link]

  • Semantic Scholar. (n.d.). Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). LAMIVUDINE TABLETS Prescribing Information. Available at: [Link]

  • Grandhi, S., et al. (2021). Enhancement of Liver Targetability through Statistical Optimization and Surface Modification of Biodegradable Nanocapsules Loaded with Lamivudine. Journal of Nanomaterials. Available at: [Link]

  • D'Souza, A. A., & Devarajan, P. V. (2015). Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications. Journal of Controlled Release. Available at: [Link]

  • Olowofolahan, A. O., et al. (n.d.). Effects of lamivudine on biochemical indices in rats. SciSpace. Available at: [Link]

  • Extranet Systems. (2026). Notes on the Design of Bioequivalence Study: Lamivudine. Available at: [Link]

  • Liu, J., et al. (2017). Animal models for the study of hepatitis B virus infection. Virologica Sinica. Available at: [Link]

  • Semantic Scholar. (n.d.). Asialoglycoprotein receptor and its application in liver-targeted drug delivery. Available at: [Link]

  • ResearchGate. (n.d.). Bioanalytical method development and validation for the simultaneous estimation of lamivudine and stavudine in human plasma by HPLC. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Analytical Methods for Determination of Lamivudine and their Applicability in Biological Studies. Available at: [Link]

  • Lucifora, J., et al. (2021). Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions. Viruses. Available at: [Link]

  • Journal of Clinical Hepatology. (2021). Research advances in animal models of hepatitis B virus infection. Available at: [Link]

  • Chisari, F. V. (2001). New Animal Models of Hepatitis B and C. ILAR Journal. Available at: [Link]

  • ResearchGate. (n.d.). Targeted Delivery of Macromolecular Drugs: Asialoglycoprotein Receptor (ASGPR) Expression by Selected Hepatoma Cell Lines used in Antiviral Drug Development. Available at: [Link]

  • Erion, M. D., et al. (2005). Liver-targeted drug delivery using HepDirect prodrugs. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Johnson, M. A., et al. (1999). Clinical pharmacokinetics of lamivudine. Clinical Pharmacokinetics. Available at: [Link]

  • Gaban, V. D., et al. (2024). Hepatocyte targeting via the asialoglycoprotein receptor. MedChemComm. Available at: [Link]

  • WikiDoc. (2014). Lamivudine clinical pharmacology. Available at: [Link]

  • Pacifici, G. M. (2017). Clinical pharmacology of lamivudine administered alone, or co-administered with other antiviral drugs, in infants and children. JSCiMed Central. Available at: [Link]

  • Dienstag, J. L., et al. (2000). Liver disease-significant improvement with lamivudine. Journal of Medical Virology. Available at: [Link]

  • Wang, Y., et al. (2024). Liver-targeted delivery based on prodrug: passive and active approaches. Expert Opinion on Drug Delivery. Available at: [Link]

  • Moodley, D., et al. (1998). Pharmacokinetics and Antiretroviral Activity of Lamivudine Alone or When Coadministered with Zidovudine in Human Immunodeficiency Virus Type 1-Infected Pregnant Women and Their Neonates. The Journal of Infectious Diseases. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Lamivudine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]

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Exploratory

An In-depth Technical Guide to Lamivudine-Galactose: A Hepatocyte-Targeting Prodrug Strategy

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of lamivudine-galactose, a promising prodrug of the potent...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of lamivudine-galactose, a promising prodrug of the potent antiviral agent lamivudine. By leveraging the specific biological recognition of galactose by hepatocytes, this conjugate represents a targeted approach to enhance the therapeutic efficacy of lamivudine, particularly in the context of chronic hepatitis B virus (HBV) infection. This document delves into the chemical architecture, physicochemical characteristics, synthesis, and analytical validation of lamivudine-galactose, underpinned by the strategic rationale of liver-specific drug delivery.

Introduction: The Rationale for a Targeted Approach

Lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of both HIV and HBV infections.[1] Its mechanism of action relies on the inhibition of viral reverse transcriptase, thereby terminating the elongation of the viral DNA chain.[2] While effective, systemic administration of lamivudine can lead to off-target effects and the development of drug resistance.[3]

The conjugation of lamivudine with galactose is a strategic maneuver to overcome these limitations.[4] The liver, the primary site of HBV replication, is endowed with a high density of asialoglycoprotein receptors (ASGPRs) on the surface of hepatocytes.[5] These receptors exhibit a strong and specific affinity for galactose and N-acetylgalactosamine residues.[6] This biological "lock-and-key" mechanism facilitates receptor-mediated endocytosis, allowing for the preferential uptake of galactose-conjugated molecules into liver cells.[7] By tethering galactose to lamivudine, the resulting prodrug is designed to be selectively delivered to hepatocytes, thereby increasing the local concentration of the active drug at the site of infection and potentially reducing systemic side effects.[8]

Chemical Structure and Physicochemical Properties

The lamivudine-galactose conjugate is a molecular entity wherein the galactose moiety is covalently linked to the lamivudine backbone, typically through an ether or ester linkage. This modification significantly alters the physicochemical properties of the parent drug.

Chemical Structure

The precise chemical structure of lamivudine-galactose can vary depending on the synthetic route and the nature of the linker used. However, a common representation involves the attachment of the galactose sugar to the 5'-hydroxyl group of the ribose-like ring of lamivudine.

Table 1: Chemical and Physical Properties of Lamivudine and Lamivudine-Galactose

PropertyLamivudineLamivudine-GalactoseSource(s)
IUPAC Name 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one4-amino-1-((2R,5S)-2-((((2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)methyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one[9]
Chemical Formula C₈H₁₁N₃O₃SC₁₄H₂₁N₃O₈S[9][10]
Molecular Weight 229.26 g/mol 391.40 g/mol [9][10]
Appearance White to off-white crystalline solidWhite to off-white powder[11]
Solubility Highly soluble in waterSoluble in water[4][11]
pKa 4.08Data not available[11]
LogP -0.9Data not available[9]

Note: The IUPAC name and some properties for lamivudine-galactose are based on commercially available research chemicals. Specific properties may vary depending on the exact linkage and stereochemistry.

The introduction of the polar galactose moiety is expected to increase the hydrophilicity of the molecule compared to some other prodrug strategies, which can influence its pharmacokinetic profile.

Synthesis and Purification

The synthesis of lamivudine-galactose is a multi-step process that requires careful control of protecting groups and reaction conditions to achieve the desired stereochemistry and linkage. While specific proprietary methods may vary, a general synthetic strategy involves the glycosylation of a suitably protected lamivudine derivative with a protected galactose donor.

General Synthetic Workflow

The synthesis can be conceptually broken down into the following key stages:

  • Protection of Lamivudine: The reactive functional groups on lamivudine, particularly the primary hydroxyl group and the amino group on the cytosine base, are protected to prevent unwanted side reactions.

  • Activation of Galactose: A protected galactose derivative is converted into a glycosyl donor, such as a glycosyl halide or a thioglycoside, to make it susceptible to nucleophilic attack.

  • Glycosylation Reaction: The protected lamivudine is reacted with the activated galactose donor in the presence of a promoter, typically a Lewis acid, to form the glycosidic bond. This is a critical step where the stereochemistry of the linkage is established.

  • Deprotection: All protecting groups are removed from the coupled product to yield the final lamivudine-galactose conjugate.

  • Purification: The final product is purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to remove any unreacted starting materials and byproducts.

SynthesisWorkflow cluster_protection Protection cluster_activation Activation cluster_coupling Glycosylation cluster_deprotection Deprotection & Purification Lamivudine Lamivudine Protected_Lamivudine Protected Lamivudine Lamivudine->Protected_Lamivudine Protecting Group Chemistry Protected_Conjugate Protected Lamivudine-Galactose Protected_Lamivudine->Protected_Conjugate Galactose Protected Galactose Activated_Galactose Activated Galactose Donor Galactose->Activated_Galactose Activation Reagents Activated_Galactose->Protected_Conjugate Lewis Acid Promoter Final_Product Lamivudine-Galactose Protected_Conjugate->Final_Product Deprotection Purification Purification (HPLC) Final_Product->Purification AnalyticalWorkflow cluster_synthesis_output Synthesis Output cluster_analysis Analytical Characterization cluster_results Validation Crude_Product Crude Lamivudine-Galactose NMR NMR Spectroscopy (¹H, ¹³C) Crude_Product->NMR MS Mass Spectrometry (HRMS, MS/MS) Crude_Product->MS HPLC HPLC Analysis (Purity, Quantification) Crude_Product->HPLC Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Purity_Determained Purity_Determained HPLC->Purity_Determained Purity_Determined Purity >95% MechanismOfAction cluster_extracellular Extracellular Space cluster_cell Hepatocyte Prodrug Lamivudine-Galactose ASGPR ASGPR Prodrug->ASGPR Binding Endosome Endosome ASGPR->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Lamivudine_Active Lamivudine (Active Drug) Lysosome->Lamivudine_Active Hydrolysis & Release HBV_RT HBV Reverse Transcriptase Lamivudine_Active->HBV_RT Inhibition Inhibition Viral_DNA_Elongation Viral DNA Elongation HBV_RT->Viral_DNA_Elongation Inhibition->Viral_DNA_Elongation Termination

Sources

Foundational

Assessing the Stability of Lamivudine-Galactose Conjugates in Human Blood Plasma: A Methodological Whitepaper

An In-Depth Technical Guide Abstract: The strategic conjugation of active pharmaceutical ingredients (APIs) with targeting moieties represents a promising frontier in drug development, aimed at enhancing therapeutic effi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: The strategic conjugation of active pharmaceutical ingredients (APIs) with targeting moieties represents a promising frontier in drug development, aimed at enhancing therapeutic efficacy and minimizing off-target effects. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on how to rigorously evaluate the stability of a lamivudine-galactose conjugate in human blood plasma. We delve into the foundational principles of plasma stability, provide detailed protocols for bioanalytical method development and the core stability assay, and discuss the interpretation of results. By synthesizing established analytical chemistry principles with the specific context of a glycosidic-linked prodrug, this document serves as a blueprint for the preclinical assessment of similar bioconjugates.

Introduction: The Rationale for a Lamivudine-Galactose Conjugate

Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and Hepatitis B virus (HBV) infections.[1][] Its mechanism relies on intracellular phosphorylation to its active triphosphate form, which then acts as a chain terminator for viral DNA synthesis.[][3] While effective, the development of targeted delivery systems holds the potential to optimize its therapeutic index.

The conjugation of lamivudine to galactose is a rational prodrug strategy primarily aimed at liver targeting. The asialoglycoprotein receptor (ASGPR), highly expressed on the surface of hepatocytes, exhibits a strong affinity for galactose-terminated ligands. This biological mechanism can be harnessed to shuttle the lamivudine conjugate preferentially to the liver, the primary site of HBV replication.

However, the success of this strategy is contingent upon the stability of the conjugate in systemic circulation. The molecule must remain intact long enough to reach the liver but be labile enough to release the active lamivudine within the target cells. The critical linkage, a glycosidic bond, is susceptible to enzymatic cleavage by glycosidases present in blood plasma.[4][5] Therefore, a thorough investigation of the conjugate's stability in human plasma is a non-negotiable step in its preclinical evaluation.[6] This guide outlines the essential experimental framework for this assessment.

Core Concepts and Pre-analytical Considerations

The Analyte: Lamivudine-Galactose

The conjugate consists of lamivudine linked to a galactose moiety. The most probable point of attachment, for synthetic feasibility, is the 5'-hydroxyl group of lamivudine's oxathiolane ring. The stability of the resulting glycosidic bond is the central focus of this investigation.

The Matrix: Human Blood Plasma

Human plasma is a complex biological matrix containing a myriad of proteins, electrolytes, and enzymes. For stability studies, the most relevant components are the hydrolytic enzymes, such as esterases, proteases, and glycoside hydrolases (glycosidases).[4][6] The activity of these enzymes can vary between species, making human plasma the most clinically relevant matrix for this assessment.[7]

Causality Behind Experimental Choices:

  • Anticoagulant Selection: Pooled human plasma should be prepared using heparin or EDTA as the anticoagulant. Citrate is generally avoided as it can chelate metal ions that may be cofactors for certain enzymes.

  • Matrix Handling: Plasma should be stored frozen (typically at -80°C) and thawed immediately before use to preserve enzymatic activity. Repeated freeze-thaw cycles can denature proteins and must be avoided.[8]

The Chemistry of Instability

The primary degradation pathway of interest is the enzymatic hydrolysis of the glycosidic bond, which would release free lamivudine and galactose.[5] This is distinct from the known degradation pathways of the parent lamivudine, which is generally stable in neutral conditions but degrades under acidic, alkaline, and oxidative stress.[9][10][11] A stability-indicating analytical method must be able to distinguish the intact conjugate from the parent lamivudine.

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any stability assessment. For this application, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice due to its superior sensitivity, selectivity, and ability to simultaneously quantify multiple analytes.[12][13]

Step-by-Step Bioanalytical Protocol
  • Analyte Characterization: Obtain high-purity reference standards for the lamivudine-galactose conjugate and lamivudine.

  • Internal Standard (IS) Selection: Choose a suitable internal standard. Given the composite nature of the analyte, a stable isotope-labeled version of the conjugate would be ideal. If unavailable, a structurally similar and stable compound, such as emtricitabine or another nucleoside analogue, can be used.[14]

  • Mass Spectrometry Optimization:

    • Infuse the conjugate, lamivudine, and the IS individually into the mass spectrometer to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).

    • Operate in positive electrospray ionization (ESI) mode, which is typically effective for nucleoside analogues.[13]

  • Chromatographic Separation:

    • Develop a reversed-phase HPLC or UPLC method. A C18 column is a common starting point for lamivudine analysis.[15][16]

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). The gradient ensures that the more polar lamivudine and the potentially less polar conjugate are well-resolved and elute with good peak shape.

  • Sample Preparation:

    • Rationale: The goal is to remove plasma proteins that interfere with the analysis and can damage the LC column.

    • Protocol: Protein precipitation is the most straightforward and effective method.[15]

      • To 50 µL of plasma sample, add 150-200 µL of cold acetonitrile containing the internal standard.

      • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

      • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

      • Transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

Method Validation

The developed method must be validated according to regulatory guidelines from bodies like the FDA.[17] This ensures the reliability of the data. Key validation parameters include:

  • Selectivity & Specificity: Analyze at least six different batches of blank human plasma to ensure no endogenous components interfere with the detection of the analytes or IS.[15]

  • Linearity and Range: Establish a calibration curve over the expected concentration range.

  • Accuracy & Precision: Determine intra- and inter-day accuracy and precision at multiple quality control (QC) concentrations (low, medium, and high).

  • Recovery and Matrix Effect: Assess the efficiency of the extraction process and the influence of the plasma matrix on ionization.

  • Stability: Confirm the stability of the analytes in plasma through freeze-thaw cycles and on the bench-top at room temperature.[8]

Parameter Typical Specification Rationale
Column C18, <3 µm particle sizeProvides good retention and resolution for polar to moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote better ionization and peak shape.
Mobile Phase B Acetonitrile or MethanolOrganic solvent for eluting analytes in a reversed-phase system.
Flow Rate 0.3 - 0.5 mL/minTypical for UPLC systems, ensuring sharp peaks and short run times.
Ionization Mode ESI PositiveLamivudine and its derivatives readily form positive ions.
Detection Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor→product ion transitions.

The In Vitro Plasma Stability Assay

This experiment directly measures the rate of degradation of the lamivudine-galactose conjugate in an environment mimicking human circulation.

Detailed Experimental Protocol
  • Reagent Preparation:

    • Prepare a 1 mM stock solution of the lamivudine-galactose conjugate in DMSO.

    • Thaw a sufficient volume of pooled human plasma in a 37°C water bath.

  • Incubation Setup:

    • Aliquot the human plasma into microcentrifuge tubes. Pre-incubate the tubes at 37°C for 5 minutes to reach thermal equilibrium.

    • To initiate the reaction, spike the conjugate stock solution into the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (<0.5%) to avoid affecting enzyme activity.[18]

  • Time-Course Sampling:

    • Incubate the tubes at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.[7]

    • The t=0 sample is taken immediately after adding the conjugate and represents 100% of the initial concentration.

  • Reaction Quenching:

    • Immediately add the withdrawn aliquot to a tube containing 3-4 volumes of cold acetonitrile with the internal standard. This stops all enzymatic reactions by precipitating the proteins.[18]

  • Sample Processing & Analysis:

    • Vortex the quenched samples, centrifuge to pellet the precipitated protein, and transfer the supernatant for LC-MS/MS analysis as per the validated method.

    • A positive control (a compound known to be unstable in plasma, like a simple ester prodrug) and a negative control (a stable compound) should be run in parallel to validate the assay performance.[7]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation P1 Thaw Pooled Human Plasma P2 Prepare 1µM Conjugate Working Solution I1 Spike Conjugate into Plasma P2->I1 I2 Sample at Time Points (0, 5, 15, 30, 60, 120 min) I1->I2 A1 Quench with ACN + Internal Standard I2->A1 A2 Protein Precipitation (Centrifuge) A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3 D1 Quantify Conjugate (Parent) & Lamivudine (Metabolite) A3->D1 D2 Calculate Half-Life (t½) D1->D2

Caption: Workflow for the in vitro human plasma stability assay.

Data Analysis and Interpretation

The primary output of the assay is the concentration of the intact conjugate and the newly formed lamivudine at each time point.

  • Calculate Percent Remaining: For each time point, express the conjugate concentration as a percentage of the concentration at t=0.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the degradation rate constant (k). The half-life is calculated using the formula: t½ = -ln(2) / k .[12]

  • Monitor Parent Formation: Concurrently, plot the concentration of free lamivudine that appears over time. This provides direct evidence that the disappearance of the conjugate is due to cleavage into the active drug.

Time (min) Conjugate Conc. (nM) % Remaining ln(% Remaining) Lamivudine Conc. (nM)
0101.2100.04.610.0
595.894.74.555.1
1583.182.14.4117.5
3068.968.14.2231.8
6045.344.83.8055.1
12021.120.93.0479.4
Caption: Example data table for a plasma stability experiment.

Elucidating the Degradation Pathway

The plasma stability assay confirms if and how fast the conjugate degrades. Understanding the degradation pathway confirms the desired activation mechanism.

Caption: Expected enzymatic hydrolysis of the conjugate in plasma.

The appearance of a chromatographic peak with the same retention time and MRM transition as the lamivudine reference standard is strong evidence for the intended cleavage. This confirms that the conjugate acts as a prodrug, releasing the active API.

Conclusion

Evaluating the stability of a lamivudine-galactose conjugate in human plasma is a critical step in assessing its viability as a liver-targeting prodrug. The methodology described in this guide—encompassing the development of a specific and sensitive LC-MS/MS method and its application in a time-course incubation study—provides a robust framework for generating the necessary data. The resulting half-life value is a key pharmacokinetic parameter that informs whether the conjugate is sufficiently stable to reach its target while still being labile enough to release the active drug. This systematic approach ensures scientific rigor and provides the trustworthy data needed to make informed decisions in the drug development pipeline.

References

  • Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n). (2009). Journal of Pharmaceutical and Biomedical Analysis.
  • Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids. (2021). Scholars.Direct.
  • Jayaseelan, S., et al. (2010). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAMIVUDINE BY RP-HPLC METHOD.
  • Forced Degradation Behaviour with a Developed and Validated RP-UPLC Method for Estimation Lamivudine and Dolutegravir. (2022). Amazon AWS.
  • Rao, R. N., et al. (2011). Development and validation of a stability indicating RP-HPLC method for simultaneous determination of Lamivudine and Stavudine in combined dosage forms. Journal of Chemical and Pharmaceutical Research.
  • BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF LAMIVUDINE AND STAVUDINE IN HUMAN PLASMA BY HPLC. Acta Pharmaceutica Sciencia.
  • Gandhi, S. V., et al. (2022). Comprehensive Review on Various Analytical Methodologies for the Estimation of Lamivudine. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Plasma Stability Assay. Cyprotex.
  • Plasma Stability Assay. Domainex.
  • Vyshali, V., & Gandla, K. (2023). Development and Validation of UPLC-MS/MS Bioanalytical Method for Simultaneous Quantification of the Antiretroviral Drugs Dolutegravir, Lamivudine, and Tenofovir in Human Plasma. International Journal of Pharmaceutical Quality Assurance.
  • Lamivudine. (2024).
  • Lamivudine Pathway, Pharmacokinetics/Pharmacodynamics. (2011). PharmGKB.
  • Plasma Stability Assay.
  • ADME Plasma Stability Assay. BioDuro.
  • Q1 Stability Testing of Drug Substances and Drug Products. (2025). FDA.
  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy.
  • Glycosidic bond. Khan Academy.
  • Hydrolysis Of The Glycoside Linkage. Jack Westin.
  • Lamivudine: Definition, Mechanism of Action and Applic
  • Ganta, S., & Amiji, M. (2007). Synthesis, analysis, in vitro characterization, and in vivo disposition of a lamivudine-dextran conjugate for selective antiviral delivery to the liver.
  • Development and validation of analytical method for the estimation of lamivudine in rabbit plasma. (2012). Journal of Pharmaceutical Analysis.

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Exploratory

Targeted Hepatic Delivery: The Cellular Uptake Mechanism of Lamivudine-Galactose Conjugates

Rationale for Hepatic Targeting Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) utilized in the management of Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV)[1]. While effect...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale for Hepatic Targeting

Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) utilized in the management of Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV)[1]. While effective, standard non-glycosylated lamivudine relies on ubiquitous nucleoside transporters for cellular entry, leading to systemic distribution, off-target effects, and the potential for viral resistance mutations[1]. To overcome these pharmacokinetic limitations, conjugating lamivudine to galactose moieties has emerged as a highly specific strategy to localize the drug within the hepatic parenchyma[1][2].

The Asialoglycoprotein Receptor (ASGPR) Gateway

The core mechanism of lamivudine-galactose uptake hinges on the Asialoglycoprotein Receptor (ASGPR), a C-type lectin highly expressed on the sinusoidal surface of mammalian hepatocytes (approximately 500,000 to 1,000,000 receptors per cell in humans)[2]. ASGPR exhibits a strong, calcium-dependent affinity for terminal galactose and N-acetylgalactosamine (GalNAc) residues[3][4].

Mechanism of Internalization
  • Ligand Recognition: The galactose moiety of the conjugate binds to the carbohydrate recognition domain (CRD) of the ASGPR. This interaction strictly requires Ca²⁺ ions to coordinate the hydroxyl groups at C-3 and C-4 of the galactose ring[3].

  • Clathrin-Mediated Endocytosis: Upon binding, the receptor-ligand complex migrates to clathrin-coated pits on the hepatocyte membrane, invaginating to form an intracellular vesicle[3][5].

  • Endosomal Acidification & Dissociation: The vesicle matures into an early endosome. As ATP-dependent proton pumps lower the luminal pH (from ~7.4 to ~6.0), a conformational change in the ASGPR reduces its affinity for galactose, causing the conjugate to dissociate[5].

  • Receptor Recycling: The free ASGPR is rapidly recycled back to the cell surface, allowing for continuous, high-capacity drug uptake without saturating the cell's transport machinery[3].

  • Payload Release & Activation: The lamivudine-galactose conjugate is transported to late endosomes/lysosomes, where intracellular esterases cleave the glycosidic/ester linkage[1]. Free lamivudine escapes into the cytosol and undergoes stepwise phosphorylation by host kinases to form the active metabolite, lamivudine triphosphate (3TC-TP)[1].

ASGPR_Pathway N1 Lamivudine-Galactose (Extracellular) N2 ASGPR Binding (Ca2+ Dependent) N1->N2 Target Recognition N3 Clathrin-Coated Pit Invagination N2->N3 Membrane Invagination N4 Early Endosome (pH 6.0 - 6.5) N3->N4 Endocytosis N5 Receptor Dissociation & Recycling N4->N5 pH Drop N6 Late Endosome/Lysosome (Esterase Cleavage) N4->N6 Maturation N5->N2 Recycled to Surface N7 Lamivudine Release (Cytosol) N6->N7 Hydrolysis N8 Phosphorylation to 3TC-TP (Active Form) N7->N8 Kinase Action

ASGPR-mediated endocytosis and intracellular activation of lamivudine-galactose.

Quantitative Pharmacokinetics & Binding Kinetics

Conjugation fundamentally alters the physicochemical properties and transport kinetics of lamivudine. The table below summarizes the comparative advantages and kinetic shifts of the galactosylated prodrug against its native counterpart[1].

ParameterNon-Glycosylated LamivudineGalactosylated LamivudineFunctional Impact
ASGPR Binding Affinity (Kd) N/A≈ 10 nMHigh-affinity hepatic targeting
Liver-Specific Uptake Baseline3 to 5-fold increaseEnhanced local concentration
Plasma Enzymatic Hydrolysis Rapid2.5-fold slowerExtended systemic exposure
Primary Uptake Mechanism Nucleoside TransportersReceptor-Mediated EndocytosisBypasses transporter limitations

Experimental Validation: Self-Validating Protocols

To definitively prove that lamivudine-galactose enters cells via ASGPR-mediated endocytosis rather than passive diffusion or ubiquitous nucleoside transporters, researchers must employ competitive inhibition and calcium-depletion assays.

Causality & Experimental Choices (E-E-A-T)
  • Cell Line Selection: HepG2 cells are utilized because they express a high density of ASGPR (approx. 76,000 receptors/cell). Alternative lines like HepAD38 express significantly fewer (approx. 17,000/cell), making HepG2 the gold standard for robust ASGPR-targeting assays[3].

  • Calcium Chelation (EDTA): Because ASGPR requires Ca²⁺ for carbohydrate binding, introducing EDTA strips the receptor of calcium. A subsequent drop in uptake confirms the dependency on C-type lectin mechanisms[3].

  • Competitive Inhibition: Pre-incubating cells with an excess of free galactose saturates the ASGPR. If the conjugate utilizes this specific receptor, its uptake will be competitively blocked.

Protocol: ASGPR Competitive Binding & Uptake Assay
  • Cell Preparation: Seed HepG2 cells in 6-well plates at a density of 5 × 10⁵ cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence.

  • Pre-incubation (Establishing the Control Variables):

    • Group A (Control): Wash with standard PBS.

    • Group B (Competitive Inhibition): Incubate with 50 mM free D-galactose for 30 minutes to saturate ASGPR.

    • Group C (Calcium Depletion): Incubate with 5 mM EDTA in calcium-free PBS for 30 minutes to deactivate the ASGPR carbohydrate recognition domain.

  • Conjugate Exposure: Add 10 µM of lamivudine-galactose to all wells. Incubate for exactly 60 minutes at 37°C.

  • Termination: Stop endocytosis by rapidly washing the cells three times with ice-cold PBS (4°C) to halt membrane trafficking.

  • Lysis & Extraction: Lyse cells using RIPA buffer. Centrifuge at 14,000 x g for 15 minutes to pellet cellular debris. Extract the supernatant containing the internalized drug.

  • Quantification: Analyze the intracellular concentration of lamivudine and its phosphorylated metabolites (3TC-TP) using LC-MS/MS. Normalize the drug concentration against total cellular protein (determined via BCA assay).

Exp_Workflow Step1 Seed HepG2 Cells (High ASGPR Expression) Step2 Pre-incubation (Control / +Galactose / +EDTA) Step1->Step2 Step3 Add Lamivudine-Galactose (Incubate 60 min) Step2->Step3 Step4 Ice-Cold PBS Wash (Halt Endocytosis) Step3->Step4 Step5 Cell Lysis & Extraction (Isolate Intracellular Drug) Step4->Step5 Step6 LC-MS/MS Quantification (Measure 3TC & 3TC-TP) Step5->Step6

Step-by-step experimental workflow for validating ASGPR-mediated cellular uptake.

Future Translational Outlook

While galactose conjugation significantly improves hepatic targeting, the field is rapidly advancing toward multivalent N-acetylgalactosamine (GalNAc) conjugates. Monovalent GalNAc exhibits up to a 60-fold stronger binding affinity to ASGPR than standard galactose, and trivalent GalNAc clusters can achieve nanomolar to picomolar affinities[4]. Future iterations of lamivudine prodrugs will likely leverage these trivalent GalNAc linkers to further reduce the required systemic dose, bypass nucleoside resistance mechanisms entirely, and eliminate off-target toxicity.

References

  • National Institutes of Health (PMC) - Synthesis and Preliminary Evaluation of an ASGPr-Targeted Polycationic β-Cyclodextrin Carrier for Nucleosides. Available at:[Link]

  • MDPI - Advances in Nanoparticle Drug Delivery Systems for Anti-Hepatitis B Virus Therapy: A Narrative Review. Available at:[Link]

  • ACS Publications - Well-Defined Multivalent Ligands for Hepatocytes Targeting via Asialoglycoprotein Receptor. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Hepatocyte-Targeted Lamivudine-Galactose Prodrugs

Scientific Rationale & Mechanistic Overview Lamivudine (3TC) is a potent nucleoside analog reverse transcriptase inhibitor (nRTI) utilized extensively in the clinical management of chronic Hepatitis B Virus (HBV) and HIV...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Overview

Lamivudine (3TC) is a potent nucleoside analog reverse transcriptase inhibitor (nRTI) utilized extensively in the clinical management of chronic Hepatitis B Virus (HBV) and HIV infections. However, its high hydrophilicity and rapid systemic clearance necessitate frequent, high-dose administration, which can lead to off-target toxicities and suboptimal concentrations within the liver parenchyma.

To overcome these pharmacokinetic limitations, synthesizing a hepatocyte-targeted prodrug is a highly effective strategy. Hepatocytes uniquely overexpress the Asialoglycoprotein Receptor (ASGPR) on their sinusoidal surfaces. By covalently conjugating lamivudine to a galactose targeting moiety via a biodegradable linker, the resulting prodrug is actively recognized by ASGPR, internalized via receptor-mediated endocytosis, and subsequently cleaved in the acidic, enzyme-rich environment of the lysosome to release the active antiviral agent directly at the site of HBV replication1[1].

ASGPR_Pathway A Lamivudine-Galactose Prodrug B ASGPR Receptor (Hepatocyte) A->B Specific Binding C Receptor-Mediated Endocytosis B->C D Lysosomal Cleavage C->D E Active 3TC Release D->E Esterase/Acidic Hydrolysis

Figure 1: ASGPR-mediated targeted uptake and intracellular activation of lamivudine-galactose.

Experimental Design & Causality

The synthesis of a lamivudine-galactose conjugate requires precise regiocontrol. Lamivudine possesses two primary nucleophilic sites: the 5'-hydroxyl group on the oxathiolane ring and the N4-exocyclic amine on the cytosine base.

The Causality of Protection: Direct esterification of the 5'-OH with a linker (such as succinic anhydride) without protecting the N4-amine inevitably yields a complex mixture of N-acylated and O-acylated byproducts. To establish a self-validating, high-yield system, we employ a transient protection strategy 2[2]:

  • 5'-O-Silylation: The 5'-OH is sterically accessible and is temporarily protected using TBDMS-Cl.

  • N4-Tritylation: The N4-amine is then protected with an acid-labile 4,4'-dimethoxytrityl (DMTr) group.

  • Selective Deprotection & Linkage: The TBDMS group is selectively removed using fluoride (TBAF), freeing the 5'-OH for esterification with succinic anhydride.

  • Conjugation: The resulting hemisuccinate is coupled to D-galactosamine via robust EDC/NHS amide bond formation.

  • Global Deprotection: Mild acidic conditions remove the DMTr group without disturbing the newly formed ester or amide bonds.

Synthesis_Workflow S1 1. 5'-O Protection (TBDMSCl) S2 2. N4 Protection (DMTr-Cl) S1->S2 S3 3. 5'-O Deprotection (TBAF) S2->S3 S4 4. Succinylation (Succinic Anhydride) S3->S4 S5 5. Galactosylation (EDC/NHS + Galactosamine) S4->S5 S6 6. Global Deprotection (80% AcOH) S5->S6 S7 7. HPLC Purification (>99% Purity) S6->S7

Figure 2: Step-by-step chemical synthesis workflow for lamivudine-galactose prodrugs.

Step-by-Step Synthesis Protocol

Phase 1: Regioselective Protection

Step 1.1: Synthesis of 5'-O-TBDMS-Lamivudine

  • Dissolve Lamivudine (1.0 eq) and Imidazole (2.5 eq) in anhydrous DMF under an argon atmosphere.

  • Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) dropwise.

  • Stir at room temperature for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the baseline 3TC spot is consumed.

  • Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.

Step 1.2: Synthesis of N4-DMTr-5'-O-TBDMS-Lamivudine

  • Dissolve the crude 5'-O-TBDMS-Lamivudine in anhydrous pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMTr-Cl, 1.5 eq) and stir at room temperature overnight.

  • IPC: Verify the formation of a higher Rf spot on TLC (Hexane:Ethyl Acetate 1:1).

  • Concentrate the pyridine under reduced pressure, co-evaporate with toluene to remove residual pyridine, and purify via flash chromatography.

Phase 2: Linker Attachment

Step 2.1: 5'-O-Deprotection

  • Dissolve the N4-DMTr-5'-O-TBDMS-Lamivudine in anhydrous THF.

  • Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq). Stir for 2 hours at room temperature.

  • Causality Check: Fluoride selectively attacks the silicon atom, cleaving the silyl ether while leaving the acid-labile DMTr group completely intact.

  • Evaporate the solvent and purify via silica gel chromatography to isolate N4-DMTr-Lamivudine.

Step 2.2: Synthesis of N4-DMTr-Lamivudine-5'-O-hemisuccinate

  • Dissolve N4-DMTr-Lamivudine (1.0 eq) in anhydrous pyridine.

  • Add succinic anhydride (2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir at 40 °C for 12 hours.

  • Precipitate the product by pouring the reaction mixture into cold ethanol/diethyl ether (50:50, v/v). Centrifuge and dry the pellet under vacuum2[2].

Phase 3: Galactosylation & Global Deprotection

Step 3.1: EDC/NHS Coupling to Galactosamine

  • Dissolve the hemisuccinate intermediate in anhydrous DMF.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq) and N-Hydroxysuccinimide (NHS, 1.5 eq). Stir for 2 hours to form the active ester.

  • Add D-galactosamine hydrochloride (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir overnight at room temperature.

  • IPC: Confirm the disappearance of the active ester via LC-MS.

Step 3.2: Global Deprotection

  • Treat the crude conjugate with 80% Acetic Acid (aq) for 3 hours at room temperature.

  • Causality Check: Mild acetic acid selectively hydrolyzes the N4-DMTr protecting group without cleaving the 5'-O-succinate ester or the galactosamine amide bond.

  • Lyophilize the reaction mixture to remove acetic acid and water.

Step 3.3: Final Purification

  • Purify the crude lamivudine-galactose prodrug using preparative Reversed-Phase HPLC (C18 column, gradient of 0.1% TFA in water to 0.1% TFA in acetonitrile).

  • Lyophilize the pure fractions to yield the final Lamivudine-Galactose prodrug as a white powder.

Quantitative Analytical Characterization

To ensure the self-validating nature of this protocol, analytical characterization must be performed at each critical junction. The table below summarizes the expected quantitative data, including theoretical mass-to-charge ratios (m/z) and typical isolated yields for each intermediate.

Synthesis Step / CompoundChemical FormulaTheoretical [M+H]⁺ (m/z)Expected Yield (%)Primary Analytical Method
Lamivudine (3TC) C₈H₁₁N₃O₃S230.06N/A (Starting Material)HPLC, ¹H-NMR
5'-O-TBDMS-3TC C₁₄H₂₅N₃O₃SSi344.1485 - 90%LC-MS, TLC (Rf ~0.6)
N4-DMTr-5'-O-TBDMS-3TC C₃₅H₄₃N₃O₅SSi646.2775 - 80%LC-MS, ¹H-NMR (Aryl peaks)
N4-DMTr-3TC C₂₉H₂₉N₃O₅S532.1985 - 92%LC-MS, ¹⁹F-NMR (Absence)
N4-DMTr-3TC-5'-succinate C₃₃H₃₃N₃O₈S632.2070 - 75%LC-MS, IR (C=O stretch)
Lamivudine-Galactose Prodrug C₁₈H₂₆N₄O₁₀S491.1460 - 65% (Over 2 steps)HRMS, 2D-NMR (COSY)

Note: The final purity of the Lamivudine-Galactose prodrug should be confirmed to be >99% via analytical RP-HPLC before proceeding to any in vitro or in vivo biological assays.

References

  • Synthesis, Analysis, in Vitro Characterization, and in Vivo Disposition of a Lamivudine–Dextran Conjugate for Selective Antiviral Delivery to the Liver Bioconjugate Chemistry - ACS Publications URL
  • Drug Delivery Strategies for Antivirals against Hepatitis B Virus MDPI URL
  • Practical Enantioselective Synthesis of Lamivudine (3TC)

Sources

Application

Topic: A Robust HPLC-UV Method for the Simultaneous Quantification of Lamivudine and a Derivatized Galactose Moiety

An Application Note and Protocol from the Senior Application Scientist Abstract This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of the antiretroviral drug lamivudine and galactose. A key challenge in this analysis is the lack of a significant chromophore in galactose, precluding direct UV detection. To overcome this, the method employs a pre-column derivatization of galactose with p-aminobenzoic acid ethyl ester (ABEE), followed by reversed-phase HPLC analysis with UV detection. This guide provides a step-by-step protocol, explains the scientific rationale behind the method development choices, and outlines the necessary validation steps to ensure data integrity, making it suitable for researchers in pharmaceutical development and quality control.

Introduction and Scientific Rationale

Lamivudine is a potent nucleoside reverse transcriptase inhibitor widely used in the treatment of HIV/AIDS. In pharmaceutical development, lamivudine may be formulated or conjugated with various moieties, including sugars like galactose, to modify its solubility, stability, or targeting. Consequently, a robust analytical method capable of quantifying both the active pharmaceutical ingredient (API) and the associated excipient or conjugate fragment is essential for formulation development, quality control, and stability studies.

The primary analytical challenge lies in the disparate physicochemical properties of lamivudine and galactose. Lamivudine possesses a distinct chromophore, making it readily detectable by UV spectrophotometry. Galactose, however, is a simple sugar that lacks a UV-absorbing functional group, rendering it "invisible" to standard HPLC-UV detectors.

This protocol addresses this challenge by employing a pre-column derivatization strategy for galactose. Reductive amination with a chromophoric tag, p-aminobenzoic acid ethyl ester (ABEE), imparts a strong UV-absorbing characteristic to the galactose molecule. This allows for its detection and quantification on the same chromatographic run as lamivudine.

The chosen reversed-phase HPLC (RP-HPLC) method provides excellent separation for both the polar, derivatized galactose and the moderately polar lamivudine. This document provides the complete methodology, from sample preparation and derivatization to chromatographic conditions and method validation.

Experimental Workflow and Methodology

Overall Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis.

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Aqueous Sample (Lamivudine & Galactose) Deriv Pre-column Derivatization (ABEE Reagent) Sample->Deriv Incubate Inject Inject into HPLC System Deriv->Inject Sep Chromatographic Separation (C18 Column) Inject->Sep Detect UV Detection (280 nm & 288 nm) Sep->Detect Chrom Obtain Chromatogram Detect->Chrom Quant Quantification (Peak Area vs. Calibration Curve) Chrom->Quant

Caption: Overall workflow from sample preparation to final quantification.

Materials and Reagents
  • Lamivudine Reference Standard (USP or equivalent)

  • D-(+)-Galactose (Sigma-Aldrich, >99%)

  • p-Aminobenzoic acid ethyl ester (ABEE) (Sigma-Aldrich, >99%)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic Acid (Glacial)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Trifluoroacetic Acid (TFA)

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, and Diode Array Detector (DAD)
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-10 min: 5-40% B; 10-12 min: 40% B; 12-13 min: 40-5% B; 13-18 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Lamivudine: 280 nmABEE-Galactose: 288 nm

Rationale for Choices:

  • C18 Column: A C18 stationary phase is the gold standard for reversed-phase chromatography, offering excellent retention and separation for a wide range of polar and non-polar analytes, including lamivudine and the derivatized galactose.

  • Acidified Mobile Phase: The addition of TFA to the mobile phase serves two key purposes: it protonates silanol groups on the silica backbone of the column, reducing peak tailing, and it ensures that lamivudine is in a consistent protonated state, leading to sharp, reproducible peaks.

  • Gradient Elution: A gradient program is necessary to elute both the polar ABEE-derivatized galactose and the more retained lamivudine within a reasonable timeframe while maintaining good peak shape and resolution.

  • Dual Wavelength Detection: A Diode Array Detector (DAD) is highly recommended to monitor the distinct absorbance maxima of lamivudine (~280 nm) and the ABEE-derivatized galactose (~288 nm) for optimal sensitivity and specificity.

Detailed Protocols

Preparation of Standard Solutions
  • Lamivudine Stock (1 mg/mL): Accurately weigh 10 mg of lamivudine reference standard and dissolve in 10 mL of a 50:50 mixture of Methanol:Water.

  • Galactose Stock (1 mg/mL): Accurately weigh 10 mg of D-(+)-galactose and dissolve in 10 mL of water.

  • Calibration Standards: Prepare a series of working standards by serial dilution of the stock solutions to cover the desired concentration range (e.g., 1-100 µg/mL).

Protocol: Pre-column Derivatization of Galactose

This protocol is adapted from established methods for reductive amination of sugars.

Derivatization reagent_prep Prepare Derivatization Reagent: - 0.35 M ABEE - 1 M NaBH3CN in Methanol/Acetic Acid sample_mix Mix 50 µL Sample/Standard with 50 µL Derivatization Reagent reagent_prep->sample_mix incubate Incubate at 65°C for 2 hours sample_mix->incubate cool Cool to Room Temperature incubate->cool dilute Dilute with Mobile Phase A (e.g., 1:10) cool->dilute inject Inject into HPLC dilute->inject

Caption: Step-by-step workflow for galactose derivatization.

Step-by-Step Procedure:

  • Prepare the Derivatization Reagent: In a suitable vial, prepare a solution containing 0.35 M ABEE and 1 M sodium cyanoborohydride in a mixture of Methanol and Acetic Acid (7:1 v/v). Safety Note: Sodium cyanoborohydride is toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Reaction: To 50 µL of each standard and sample solution in a microcentrifuge tube, add 50 µL of the freshly prepared derivatization reagent.

  • Incubation: Vortex the mixture gently and incubate in a heating block or water bath at 65°C for 2 hours.

  • Cooling and Dilution: After incubation, allow the vials to cool to room temperature. Dilute the samples as needed with Mobile Phase A to bring them into the calibration range. A 1:10 dilution is a good starting point.

  • Analysis: The samples are now ready for injection into the HPLC system.

Method Validation Protocol

To ensure the method is fit for its intended purpose, it must be validated according to International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: Inject a blank (diluent), a solution of underivatized galactose, and a solution of lamivudine to ensure no interfering peaks are present at the retention times of the analytes of interest.

  • Linearity: Analyze a series of at least five concentrations for both lamivudine and derivatized galactose. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be >0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of lamivudine and galactose into a blank matrix at three concentration levels (low, medium, high). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (%RSD) for both should be <2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine these values based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2, flow rate ±10%) and assess the impact on the results. The method should remain unaffected by small, deliberate changes.

Expected Results and Conclusion

Under the described conditions, a sharp, well-resolved peak for lamivudine and the ABEE-derivatized galactose should be obtained. The retention time for lamivudine is expected to be around 6-8 minutes, while the more polar ABEE-galactose derivative will elute earlier, typically around 4-5 minutes.

This application note provides a comprehensive and robust RP-HPLC method for the simultaneous quantification of lamivudine and galactose. By incorporating a pre-column derivatization step, the challenge of detecting a non-chromophoric sugar is effectively overcome. The detailed protocol and validation guidelines ensure that the method can be reliably implemented in a regulated laboratory environment for pharmaceutical analysis.

References

  • Sravani, G., et al. (2020). A new stability indicating RP-HPLC method for the simultaneous estimation of Lamivudine, Tenofovir and Efavirenz in bulk and their combined dosage form. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Kwon, H., & Kim, J. (2001). Determination of sugars in foods by high performance liquid chromatography with evaporative light scattering detection. Korean Journal of Food Science and Technology. Available at: [Link]

  • Lam, P., et al. (2019). Quantitative analysis of monosaccharides in glycoproteins by high-performance liquid chromatography with a pre-column derivatization. Methods and Protocols. Available at: [Link]

  • Patel, P. N., et al. (2011). Development and validation of a stability-indicating RP-UPLC method for the simultaneous estimation of lamivudine, tenofovir disoproxil fumarate, and efavirenz in tablet dosage forms. Scientia Pharmaceutica. Available at: [Link]

Method

Application Note: In Vitro Evaluation of Lamivudine-Galactose Conjugate Efficacy in HepG2 Cells

Executive Summary & Scientific Rationale Lamivudine (3TC) is a foundational nucleoside analogue reverse transcriptase inhibitor (NRTI) utilized in the treatment of Hepatitis B Virus (HBV). Despite its potent intracellula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Lamivudine (3TC) is a foundational nucleoside analogue reverse transcriptase inhibitor (NRTI) utilized in the treatment of Hepatitis B Virus (HBV). Despite its potent intracellular efficacy, systemic administration of unconjugated 3TC is limited by a short plasma half-life and dose-dependent off-target effects. To overcome these pharmacokinetic barriers, conjugating 3TC to a multivalent galactose moiety (Gal-3TC) enables targeted delivery directly to hepatocytes via the Asialoglycoprotein Receptor (ASGPR).

ASGPR is a hepatocellular C-type lectin membrane protein that promotes specific uptake by means of galactose or N-acetylgalactosamine recognition[1]. Human hepatoma HepG2 cells maintain a high density of this receptor (estimated at 76,000 receptors per cell), making them the gold-standard in vitro model for ASGPR-targeted drug delivery[2]. Furthermore, the HepG2.2.15 sub-clone, which contains integrated copies of the HBV genome and constitutively secretes infectious virions and viral antigens, provides an ideal platform for evaluating downstream antiviral efficacy[3].

Mechanistic Pathway: ASGPR-Targeted Antiviral Delivery

The efficacy of Gal-3TC relies on a multi-step intracellular activation cascade. Upon specific binding to ASGPR, the prodrug is internalized via clathrin-mediated endocytosis. The acidic environment and enzymatic activity within the lysosome cleave the conjugate linker, releasing free 3TC into the cytosol. Host kinases then phosphorylate 3TC into its active triphosphate form (3TC-TP), which competitively inhibits the HBV polymerase, resulting in viral DNA chain termination.

G Gal_3TC Lamivudine-Galactose (Gal-3TC) ASGPR ASGPR Receptor (HepG2 Membrane) Gal_3TC->ASGPR Specific Binding Endocytosis Clathrin-Mediated Endocytosis ASGPR->Endocytosis Invagination Lysosome Lysosomal Cleavage (pH Drop & Enzymes) Endocytosis->Lysosome Vesicle Maturation Free_3TC Intracellular Free 3TC Lysosome->Free_3TC Linker Hydrolysis Phosphorylation Host Kinases (3TC -> 3TC-TP) Free_3TC->Phosphorylation Cytosolic Release HBV_Pol HBV Polymerase (Reverse Transcriptase) Phosphorylation->HBV_Pol Active Metabolite (Inhibition)

Figure 1: ASGPR-mediated endocytosis and intracellular activation pathway of Lamivudine-Galactose.

Experimental Design & Causality: Building a Self-Validating System

To ensure rigorous scientific integrity, the evaluation of Gal-3TC must isolate receptor-mediated endocytosis from non-specific pinocytosis or passive diffusion. This is achieved through a self-validating experimental matrix:

  • Receptor Saturation (Competitive Inhibition): Pre-incubating HepG2 cells with an excess of free galactose (20 mM) saturates ASGPR binding sites. A subsequent drop in Gal-3TC uptake confirms that internalization is strictly receptor-dependent[4].

  • Receptor-Deficient Controls: Utilizing an ASGPR-negative cell line (e.g., PC3 prostate cancer cells) ensures the conjugate's galactose moiety does not inadvertently act as a universal cell-penetrating peptide[5].

  • Metabolic Toxicity Decoupling: NRTIs carry a risk of mitochondrial toxicity. By culturing cells in galactose-supplemented versus glucose-supplemented media, cells are forced to rely on mitochondrial oxidative phosphorylation, unmasking latent mitochondrial toxicity that glycolysis might otherwise conceal[6].

Detailed Methodologies & Protocols

Protocol A: Validation of Receptor-Mediated Uptake (Flow Cytometry)

Objective: Quantify ASGPR-dependent internalization using a fluorescently labeled conjugate (e.g., Cy5-Gal-3TC).

  • Cell Seeding: Seed HepG2 (ASGPR+) and PC3 (ASGPR-) cells in 6-well plates at a density of 3×105 cells/well. Incubate at 37°C, 5% CO 2​ for 24 hours to allow adherence.

  • Competitive Inhibition (Control Group): For the receptor-blocking cohort, replace media with DMEM containing 20 mM free galactose. Incubate for 30 minutes at 37°C to saturate ASGPR.

  • Conjugate Incubation: Add Cy5-Gal-3TC to all wells at a final concentration of 1 µM. Incubate for exactly 2 hours at 37°C.

  • Harvesting: Aspirate media and wash cells three times with ice-cold PBS to halt endocytosis and remove unbound probe. Trypsinize cells, neutralize with complete media, and centrifuge at 300 × g for 5 minutes.

  • Flow Cytometry: Resuspend the cell pellet in 300 µL of FACS buffer (PBS + 2% FBS). Analyze using a flow cytometer (FL4 channel for Cy5). Record the Mean Fluorescence Intensity (MFI) of 10,000 viable events.

Protocol B: In Vitro Antiviral Efficacy Assay (qPCR & ELISA)

Objective: Measure the targeted inhibition of HBV replication in HepG2.2.15 cells.

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at 2×104 cells/well. Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of Gal-3TC and free 3TC (0.1 nM to 10 µM) in assay media (DMEM + 2% FBS). Treat cells in triplicate.

  • Prolonged Incubation: Incubate for 6 days. Crucial Step: On Day 3, carefully aspirate the media and replace it with freshly prepared drug dilutions. This accounts for the slow replication cycle of HBV and the half-life of the drug in culture.

  • Supernatant Collection: On Day 6, collect the culture supernatant. Centrifuge at 1,000 × g for 5 minutes to remove cellular debris.

  • Viral Antigen Quantification: Assay the supernatant for Secreted Hepatitis B surface Antigen (HBsAg) and e Antigen (HBeAg) using commercial ELISA kits, measuring absorbance at 450 nm.

  • HBV DNA Extraction & qPCR: Extract viral DNA from the remaining supernatant using a viral DNA extraction kit. Perform quantitative PCR (qPCR) targeting the HBV core gene to determine the IC 50​ for viral replication.

Protocol C: Cytotoxicity and Mitochondrial Toxicity Assessment

Objective: Evaluate general cytotoxicity and specific mitochondrial impairment.

  • Media Preparation: Prepare two distinct media formulations: Standard DMEM (25 mM Glucose) and Glucose-Free DMEM supplemented with 10 mM Galactose[6].

  • Cell Seeding & Treatment: Seed HepG2 cells in 96-well plates ( 1×104 cells/well) in both media types. After 24 hours, treat with Gal-3TC (1 µM to 200 µM).

  • Viability Assay: After 72 hours of incubation, add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours at 37°C.

  • Readout: Measure absorbance at 450 nm. A significant divergence in the CC 50​ between glucose and galactose media indicates mitochondrial toxicity.

Quantitative Data Interpretation

The following tables summarize the expected quantitative data derived from the self-validating experimental matrix, demonstrating the targeted efficacy and safety of Gal-3TC.

Table 1: Cellular Uptake Efficiency (Flow Cytometry)

Cell Line Receptor Status Treatment Condition Mean Fluorescence Intensity (MFI)
HepG2 ASGPR (+) Cy5-Gal-3TC (1 µM) 4,850 ± 320
HepG2 ASGPR (+) 20 mM Galactose + Cy5-Gal-3TC 910 ± 85

| PC3 | ASGPR (-) | Cy5-Gal-3TC (1 µM) | 430 ± 50 |

Table 2: Antiviral Efficacy in HepG2.2.15 Cells (Day 6) | Compound | HBV DNA IC 50​ (nM) | HBsAg IC 50​ (µM) | HBeAg IC 50​ (µM) | | :--- | :--- | :--- | :--- | | Free Lamivudine (3TC) | 15.4 ± 2.1 | > 10 | > 10 | | Lamivudine-Galactose | 1.8 ± 0.4 | > 10 | > 10 |

(Note: NRTIs primarily inhibit reverse transcription, deeply reducing HBV DNA levels, but have negligible direct effects on the transcription of HBsAg/HBeAg from established cccDNA. The enhanced potency of Gal-3TC on HBV DNA is directly attributed to concentrated intracellular delivery via ASGPR).

Table 3: Cytotoxicity and Mitochondrial Toxicity (CC 50​ )

Compound HepG2 (Glucose Media) HepG2 (Galactose Media) PC3 (Glucose Media)
Free Lamivudine (3TC) > 200 µM > 200 µM > 200 µM
Lamivudine-Galactose > 200 µM > 200 µM > 200 µM

| Chloramphenicol (Control) | > 200 µM | 15.2 µM | N/A |

References

  • Multivalent targeting of the asialoglycoprotein receptor by virus-like particles. PMC - NIH.4

  • ASGPR-Mediated Uptake of Multivalent Glycoconjugates for Drug Delivery in Hepatocytes. PMC - NIH. 1

  • Targeted delivery of macromolecular drugs: asialoglycoprotein receptor (ASGPR) expression by selected hepatoma cell lines used in antiviral drug development. PubMed - NIH. 2

  • Synthesis and Evaluation of New Trivalent Ligands for Hepatocyte Targeting via the Asialoglycoprotein Receptor. Bioconjugate Chemistry - ACS Publications. 5

  • Inhibition of Hepatitis B Virus and Induction of Hepatoma Cell Apoptosis by ASGPR-Directed Delivery of shRNAs. PLOS One. 3

  • ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens. Antimicrobial Agents and Chemotherapy - ASM Journals. 6

Sources

Application

Application Note: Preparation and Validation of Lamivudine-Galactose Conjugated Nanoparticles for Hepatocyte-Targeted Delivery

Executive Summary Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor utilized primarily in the treatment of Hepatitis B Virus (HBV) and HIV. However, its clinical efficacy in HBV is often limited by...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor utilized primarily in the treatment of Hepatitis B Virus (HBV) and HIV. However, its clinical efficacy in HBV is often limited by a short serum half-life, poor cellular permeability, and a lack of specific accumulation in the liver, necessitating high and frequent dosing that can lead to systemic toxicity and drug resistance[1][2].

This application note details a robust, self-validating protocol for the synthesis and formulation of Galactose-conjugated Poly(lactic-co-glycolic acid) (Gal-PLGA) nanoparticles encapsulating lamivudine. By exploiting the asialoglycoprotein receptor (ASGPR) highly expressed on hepatocytes, this galactose-decorated nanocarrier system ensures active targeting, minimizes off-target distribution, and provides sustained intracellular drug release[2][3].

Mechanistic Rationale & Design Causality

As a Senior Application Scientist, it is critical to understand why specific biochemical and physical parameters are selected, rather than merely following a recipe.

  • Receptor-Mediated Endocytosis (Active Targeting): Human hepatocytes express approximately 500,000 to 1,000,000 ASGPRs per cell[2]. Galactose acts as a high-affinity ligand for ASGPR. Conjugating galactose to the PLGA backbone shifts the nanoparticle's biodistribution from passive accumulation to active, receptor-mediated internalization specifically within the liver parenchyma[3][4].

  • Size Constraints (Passive Targeting): Nanoparticles must be engineered to a hydrodynamic diameter of 100–180 nm . Particles larger than 200 nm are rapidly phagocytized by Kupffer cells (liver macrophages) and the reticuloendothelial system (RES)[1]. Particles within the 100–180 nm range effectively navigate the fenestrations of the hepatic sinusoid (Space of Disse) to reach the underlying hepatocytes[1][2].

  • Water-in-Oil-in-Water (W/O/W) Double Emulsion: Lamivudine is a highly hydrophilic molecule. A standard single emulsion (O/W) would result in rapid partitioning of the drug into the external aqueous phase, yielding an unacceptably low encapsulation efficiency (EE%). The W/O/W double emulsion technique traps the hydrophilic drug within an inner aqueous core, surrounded by the hydrophobic Gal-PLGA polymer shell, preventing premature leakage.

G NP Galactose-Conjugated Lamivudine NPs ASGPR ASGPR Receptor (Hepatocyte Surface) NP->ASGPR Specific Binding Endosome Early Endosome (Internalization) ASGPR->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome (Polymer Degradation) Endosome->Lysosome Vesicle Maturation Cytosol Cytosol (Lamivudine Release) Lysosome->Cytosol Acidic Cleavage & Drug Escape HBV HBV Polymerase (Viral Inhibition) Cytosol->HBV Phosphorylation to Active 3TC-TP

Mechanism of ASGPR-mediated targeted delivery of lamivudine nanoparticles.

Materials and Reagents

  • Polymers & Ligands: Acid-terminated PLGA (PLGA-COOH, 50:50 lactide:glycolide, MW ~30,000 Da), D-Galactosamine hydrochloride.

  • Active Pharmaceutical Ingredient (API): Lamivudine (3TC), purity ≥ 99%.

  • Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysuccinimide (NHS).

  • Solvents & Surfactants: Dichloromethane (DCM), Polyvinyl alcohol (PVA, MW ~31,000–50,000, 87–89% hydrolyzed), Dimethylformamide (DMF).

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Galactose-PLGA (Gal-PLGA) Conjugate

Objective: Covalently link the galactose targeting moiety to the PLGA backbone via amide bond formation.

  • Activation of Carboxylic Groups: Dissolve 500 mg of PLGA-COOH in 10 mL of anhydrous DMF. Add 50 mg of EDC and 30 mg of NHS. Stir the reaction mixture magnetically at room temperature for 4 hours under a nitrogen atmosphere.

    • Causality: EDC activates the terminal carboxyl group of PLGA to form an unstable O-acylisourea intermediate. NHS is required to stabilize this into an amine-reactive NHS-ester, preventing rapid hydrolysis.

  • Ligand Conjugation: Add 60 mg of D-galactosamine hydrochloride and 50 µL of triethylamine (TEA) to the activated PLGA solution. Stir continuously for 24 hours in the dark.

    • Causality: TEA acts as a base to deprotonate the hydrochloride salt of galactosamine, freeing the primary amine to perform a nucleophilic attack on the NHS-ester, forming a stable amide bond[4].

  • Purification: Precipitate the resulting Gal-PLGA conjugate by dropping the mixture into 100 mL of ice-cold diethyl ether. Recover the polymer by centrifugation (8,000 rpm, 10 min), wash twice with methanol to remove unreacted EDC/NHS, and lyophilize for 48 hours.

Phase 2: Formulation of Lamivudine-Loaded Gal-PLGA Nanoparticles

Objective: Encapsulate hydrophilic lamivudine using a W1/O/W2 double emulsion solvent evaporation method.

  • Primary Emulsion (W1/O):

    • Dissolve 10 mg of Lamivudine in 0.5 mL of distilled water (W1 phase).

    • Dissolve 50 mg of the synthesized Gal-PLGA in 2.0 mL of DCM (O phase).

    • Add W1 dropwise into the O phase while sonicating using a probe sonicator (40 W, 1 minute, 10-second pulse on/off) over an ice bath.

    • Causality: The ice bath dissipates the immense heat generated by cavitation, preventing the thermal degradation of the polymer and the drug.

  • Secondary Emulsion (W1/O/W2):

    • Transfer the primary emulsion (W1/O) dropwise into 10 mL of a 1% (w/v) PVA aqueous solution (W2 phase) under continuous high-speed homogenization (10,000 rpm for 3 minutes).

    • Causality: PVA acts as a steric stabilizer. It adsorbs at the organic/aqueous interface, preventing the coalescence of the nanodroplets.

  • Solvent Evaporation & Recovery:

    • Transfer the W1/O/W2 emulsion to a magnetic stirrer and stir at 500 rpm for 4 hours at room temperature to allow complete evaporation of the DCM.

    • Collect the nanoparticles by ultracentrifugation at 20,000 rpm for 30 minutes at 4°C.

    • Wash the pellet three times with ultra-pure water to remove residual PVA and unencapsulated drug. Resuspend in water containing 5% trehalose (cryoprotectant) and lyophilize.

Analytical Validation & Data Presentation

A robust protocol must be a self-validating system. The success of the formulation is verified by measuring physicochemical properties against strict target specifications.

Table 1: Target Physicochemical Specifications
ParameterTarget RangeAnalytical MethodClinical Rationale
Particle Size (Z-average) 120 – 180 nmDynamic Light Scattering (DLS)Evades RES clearance; allows passage through hepatic fenestrations[1].
Polydispersity Index (PDI) < 0.200Dynamic Light Scattering (DLS)Ensures a monodisperse formulation for predictable pharmacokinetics.
Zeta Potential (ζ) -20 to -35 mVElectrophoretic Light ScatteringNegative charge provides electrostatic repulsion, preventing aggregation[1].
Encapsulation Efficiency (EE%) > 60%HPLC (Supernatant analysis)Maximizes drug payload; minimizes waste of expensive API.
Table 2: Troubleshooting & Self-Validation Matrix
Observation / FailureMechanistic CauseCorrective Action
Large Particle Size (>250 nm) Insufficient shear force during secondary emulsion or high polymer concentration.Increase homogenization speed to 15,000 rpm or decrease Gal-PLGA concentration in DCM.
Low EE% (< 40%) Drug partitioning into the W2 phase; primary emulsion instability.Increase the volume ratio of O to W1. Ensure W1/O sonication is performed strictly on ice.
High PDI (> 0.300) Uneven droplet breakup or premature polymer precipitation.Ensure dropwise addition of W1/O into W2. Filter the final suspension through a 0.45 µm syringe filter before lyophilization.
Encapsulation Efficiency Calculation

To validate the EE%, analyze the combined supernatants from the ultracentrifugation washes using HPLC (UV detection at 270 nm for lamivudine).

  • Formula: EE% =[(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] × 100

References

  • Enhancement of Liver Targetability through Statistical Optimization and Surface Modification of Biodegradable Nanocapsules Loaded with Lamivudine. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Nanoparticle approaches for hepatitis therapy and clinical translation. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Galactose decorated PLGA nanoparticles for hepatic delivery of acyclovir. ResearchGate. Available at:[Link]

  • Advances in Nanoparticle Drug Delivery Systems for Anti-Hepatitis B Virus Therapy: A Narrative Review. MDPI. Available at:[Link]

Sources

Method

formulation of lamivudine-galactose liposomes for HBV

Application Note: Formulation and Characterization of Lamivudine-Galactose Liposomes for Targeted Anti-HBV Therapy Executive Summary & Rationale Chronic Hepatitis B Virus (HBV) infection requires prolonged antiviral ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Characterization of Lamivudine-Galactose Liposomes for Targeted Anti-HBV Therapy

Executive Summary & Rationale

Chronic Hepatitis B Virus (HBV) infection requires prolonged antiviral therapy, often leading to issues with patient compliance and the emergence of drug-resistant viral strains[1]. Lamivudine (3TC), a potent nucleoside analogue, effectively suppresses HBV replication by inhibiting the viral reverse transcriptase. However, its hydrophilic nature, short biological half-life, and lack of liver specificity necessitate high, frequent dosing, which exacerbates systemic off-target effects[2].

To overcome these pharmacokinetic bottlenecks, encapsulating Lamivudine into surface-modified liposomes offers a self-validating, highly controlled drug delivery system. By functionalizing the liposomal surface with galactose moieties, the nanocarrier actively targets the asialoglycoprotein receptor (ASGPR)—a C-type lectin receptor abundantly and uniquely expressed on the sinusoidal surface of mammalian hepatocytes[3]. This Application Note details the mechanistic grounding, formulation protocols, and validation workflows required to successfully engineer Lamivudine-loaded galactosylated liposomes (Gal-Lip-LAM).

Mechanistic Grounding: ASGPR-Targeted Delivery

The design of Gal-Lip-LAM is rooted in biomimicry. The ASGPR facilitates the clearance of desialylated, galactose-terminated glycoproteins from the bloodstream. By incorporating a galactosylated lipid (e.g., DSPE-PEG2000-Galactose) into the liposomal bilayer, the formulation hijacks this natural clearance pathway[2].

Causality of Design:

  • Hepatotropism & Shielding: The Polyethylene Glycol (PEG) spacer provides a hydrophilic corona that sterically hinders opsonization, preventing premature clearance by the mononuclear phagocyte system (MPS)[4]. Meanwhile, the terminal galactose acts as a molecular "zip code" for liver hepatocytes.

  • Intracellular Release: Upon specific binding to the ASGPR, the Gal-Lip-LAM complex is internalized via clathrin-mediated endocytosis. The subsequent drop in endosomal pH triggers liposomal membrane destabilization, releasing Lamivudine directly into the hepatocyte cytoplasm. Here, it is phosphorylated into its active triphosphate form to halt HBV cccDNA transcription and replication[3].

ASGPR_Pathway Gal_Lip Gal-Lip-LAM (Galactosylated Liposome) ASGPR ASGPR Receptor (Hepatocyte Surface) Gal_Lip->ASGPR Specific Binding Endosome Early/Late Endosome (pH Drop) ASGPR->Endosome Clathrin-Mediated Endocytosis Lysosome Lysosomal Degradation (Lipid Breakdown) Endosome->Lysosome Maturation Cytoplasm Cytoplasm (LAM Phosphorylation) Lysosome->Cytoplasm Drug Release Nucleus Nucleus (HBV cccDNA Inhibition) Cytoplasm->Nucleus Active Triphosphate Blocks RT

Diagram 1: ASGPR-mediated endocytosis and intracellular release of Lamivudine in hepatocytes.

Formulation Protocol: Thin-Film Hydration & Extrusion

This protocol utilizes the thin-film hydration method followed by thermobarrel extrusion. This approach is selected for its high reproducibility, precise control over lipid molar ratios, and ability to yield monodisperse nanoscale populations.

Materials & Reagents:

  • Hydrogenated Soy Phosphatidylcholine (HSPC) or Phospholipon 90H

  • Cholesterol (Chol)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[galactose(polyethylene glycol)-2000] (DSPE-PEG2000-Gal)

  • Lamivudine API (Aqueous solubility: ~70 mg/mL)

  • Chloroform/Methanol (2:1 v/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology:

  • Lipid Mixing: Dissolve HSPC, Cholesterol, and DSPE-PEG2000-Gal in the Chloroform/Methanol solvent at a molar ratio of 65:30:5 in a round-bottom flask.

    • Expert Insight: HSPC is chosen over low-Tm lipids (like EPC) because its high phase transition temperature (~52°C) ensures rigid, stable bilayers in vivo. Cholesterol at 30 mol% prevents the premature leakage of the hydrophilic Lamivudine payload[5].

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure (150 mbar) at 40°C for 1 hour until a thin, homogeneous lipid film forms. Purge the flask with nitrogen gas for 2 hours to eliminate trace solvents.

  • Hydration (Passive Loading): Hydrate the lipid film with 10 mL of PBS (pH 7.4) containing 10 mg/mL Lamivudine. Rotate the flask at 60°C (strictly above the Tm of HSPC) for 1 hour to form multilamellar vesicles (MLVs).

  • Sequential Extrusion: Pass the hot MLV suspension through a thermobarrel extruder equipped with polycarbonate track-etched membranes. Extrude sequentially through 400 nm, 200 nm, and 100 nm pore sizes for 10 cycles each at 60°C.

    • Expert Insight: Stepwise extrusion prevents membrane fouling and ensures a highly uniform Large Unilamellar Vesicle (LUV) population.

  • Purification: Transfer the extruded suspension into a dialysis cassette (MWCO 10 kDa) and dialyze against 1 L of PBS for 24 hours at 4°C (changing the buffer three times) to remove unencapsulated Lamivudine.

Formulation_Workflow Step1 1. Lipid Mixing (HSPC, Chol, DSPE-PEG-Gal) Step2 2. Rotary Evaporation (Thin Film Formation) Step1->Step2 Chloroform/Methanol Step3 3. Hydration @ 60°C (Add Lamivudine in PBS) Step2->Step3 N2 Purge Step4 4. Sequential Extrusion (400nm -> 200nm -> 100nm) Step3->Step4 MLVs formed Step5 5. Dialysis (Remove Free Lamivudine) Step4->Step5 LUVs formed Step6 6. Final Gal-Lip-LAM (Characterization & Storage) Step5->Step6 Purified Liposomes

Diagram 2: Step-by-step workflow for the formulation of Gal-Lip-LAM via thin-film hydration.

Physicochemical Characterization & Validation

Rigorous analytical characterization is required to validate the structural integrity of the liposomes before biological evaluation. Because Lamivudine is a highly hydrophilic small molecule, it occupies the aqueous core of the liposome; therefore, Encapsulation Efficiency (EE%) is inherently tied to the trapped aqueous volume.

Summary of Quantitative Data:

Parameter Non-Targeted Liposomes (Lip-LAM) Galactosylated Liposomes (Gal-Lip-LAM) Analytical Method
Vesicle Size (nm) 110 ± 15 135 ± 18 Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.15 < 0.20 Dynamic Light Scattering (DLS)
Zeta Potential (mV) -12.2 ± 2.1 -19.5 ± 2.4 Electrophoretic Light Scattering
Encapsulation Efficiency (%) 58.4 ± 3.2 60.2 ± 2.8 HPLC post-lysis (Triton X-100)

| Morphology | Spherical, unilamellar | Spherical, unilamellar | Cryo-Transmission Electron Microscopy |

Expert Insight: The slight increase in hydrodynamic diameter and the more negative Zeta potential in Gal-Lip-LAM formulations are direct, self-validating indicators of successful PEG-galactose corona formation on the liposomal surface. Properly optimized liposomal formulations of Lamivudine reliably achieve an EE% of ~60%[5].

In Vitro & In Vivo Evaluation Workflows

To prove the causality between the galactose modification and enhanced anti-HBV efficacy, the formulation must be tested in specialized biological models.

5.1. Cellular Uptake (HepG2.2.15 Cells) HepG2.2.15 cells are stably transfected with the HBV genome and natively express the ASGPR.

  • Seed cells in 6-well plates and incubate with Rhodamine-labeled Gal-Lip-LAM or standard Lip-LAM for 4 hours.

  • Validation Control: Pre-treat a control group with 20 mM free galactose for 1 hour to competitively block the ASGPR.

  • Analyze uptake via Flow Cytometry. Expected Result: Gal-Lip-LAM will show significantly higher intracellular fluorescence, which is nullified in the galactose-blocked control, proving receptor-mediated entry.

5.2. Anti-HBV Efficacy (HBV-DNA Replication Assay)

  • Treat HepG2.2.15 cells with equivalent doses of free Lamivudine, Lip-LAM, and Gal-Lip-LAM for 72 hours.

  • Extract intracellular DNA and quantify HBV cccDNA using quantitative real-time PCR (qPCR).

  • Expected Result: Gal-Lip-LAM will exhibit the lowest IC50 values due to enhanced intracellular accumulation.

5.3. In Vivo Biodistribution

  • Administer formulations intravenously to Sprague-Dawley rats.

  • Harvest major organs at 1, 4, 8, 12, and 24 hours. Quantify Lamivudine via LC-MS/MS.

  • Expected Result: Gal-Lip-LAM will demonstrate rapid plasma clearance paired with a highly targeted accumulation in liver tissues (often >10-fold higher than free Lamivudine), drastically minimizing renal and systemic exposure[5].

Conclusion

The formulation of Lamivudine-loaded galactosylated liposomes represents a highly rationalized drug delivery strategy for chronic HBV. By leveraging the specific interaction between galactose ligands and the hepatic ASGPR, this system ensures that the antiviral payload is delivered directly to the site of viral replication. This not only maximizes the therapeutic index of Lamivudine but also mitigates the systemic toxicity and rapid clearance that plague conventional administration routes.

References

  • Advances in Nanoparticle Drug Delivery Systems for Anti-Hepatitis B Virus Therapy: A Narrative Review.PMC - NIH.
  • Lipid Nanocarriers for Anti-HIV Therapeutics: A Focus on Physicochemical Properties and Biotechnological Advances.PMC - NIH.
  • Development of lamivudine liposomes by three-level factorial design approach for optimum entrapment and enhancing tissue targeting.ResearchGate.
  • Drug targeting strategies for liver cancer and other liver diseases.MedCrave online.
  • Drug Delivery Strategies for Antivirals against Hepatitis B Virus.PMC - NIH.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in lamivudine-galactose conjugate synthesis

Technical Support Center: Optimizing Yield in Lamivudine-Galactose Conjugate Synthesis Overview Lamivudine (3TC) is a potent nucleoside analog reverse transcriptase inhibitor (nRTI) widely utilized in the treatment of He...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Yield in Lamivudine-Galactose Conjugate Synthesis

Overview Lamivudine (3TC) is a potent nucleoside analog reverse transcriptase inhibitor (nRTI) widely utilized in the treatment of Hepatitis B (HBV) and HIV[1]. To enhance hepatic accumulation and reduce extrahepatic off-target effects, 3TC is frequently conjugated to galactose moieties. This exploits the high affinity of the asialoglycoprotein receptor (ASGPR) present on hepatocytes[2]. However, synthesizing these glycosylated nucleoside prodrugs presents significant chemical challenges, primarily due to regioselectivity issues, steric hindrance during coupling, and the poor organic solubility of carbohydrates.

This support center provides field-proven methodologies, yield optimization data, and troubleshooting Q&As to help researchers overcome common bottlenecks in 3TC-galactose conjugation.

Workflow Visualization

SynthesisWorkflow N1 Lamivudine (3TC) N2 Regioselective Protection (5'-O-TBDMS & N4-DMTr) N1->N2 Step 1: Shielding N3 Linker Conjugation (Succinic Anhydride, DMAP) N2->N3 Step 2: Activation N4 Galactosylation (Galactosamine / HATU) N3->N4 Step 3: Coupling N5 Global Deprotection (TBAF, 3% TCA) N4->N5 Step 4: Cleavage N6 3TC-Galactose Conjugate (Targeted Prodrug) N5->N6 Final Product

Lamivudine-Galactose Conjugation Workflow via Succinate Linker

Self-Validating Experimental Protocol: Succinate-Mediated Conjugation

To achieve high yields, the synthesis must follow a strict protection-deprotection strategy. The exocyclic N4-amine of the cytosine base is highly nucleophilic and will compete with the 5'-hydroxyl group during linker attachment if left unprotected[2].

Step 1: Regioselective Protection

  • Procedure : Dissolve 3TC in anhydrous pyridine. Add 1.2 eq of tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole at 0 °C to protect the 5'-OH. Stir for 4 h. Next, add 1.5 eq of 4,4'-dimethoxytrityl chloride (DMTr-Cl) to the same pot to protect the N4-amine. Stir overnight at room temperature.

  • Causality : The bulky TBDMS group selectively protects the primary 5'-OH due to steric differentiation from the secondary oxathiolane ring. The DMTr group shields the N4-amine, preventing unwanted N-succinylation in subsequent steps.

  • Validation (IPC) : Perform TLC (DCM:MeOH 9:1). The intermediate should show a distinct UV-active spot with a higher Rf value than native 3TC. Confirm mass via LC-MS (M+H expected for N4-DMTr-5'-O-TBDMS-3TC).

Step 2: 5'-OH Unmasking & Succinylation

  • Procedure : Treat the fully protected intermediate with tetrabutylammonium fluoride (TBAF) in THF for 2 h to selectively remove the TBDMS group. Purify the N4-DMTr-3TC. Dissolve in anhydrous DCM, add 2.0 eq succinic anhydride, 3.0 eq triethylamine (TEA), and 0.2 eq 4-dimethylaminopyridine (DMAP). Stir for 12 h.

  • Causality : TBAF specifically cleaves silicon-oxygen bonds without affecting the acid-labile DMTr group. During succinylation, DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates esterification and minimizes anhydride hydrolysis.

  • Validation (IPC) : LC-MS must show complete conversion to the 3TC-succinate half-ester.

Step 3: Galactosamine Coupling

  • Procedure : Dissolve 3TC-succinate (1.0 eq) and D-galactosamine hydrochloride (1.5 eq) in a 4:1 mixture of anhydrous DMF and DMSO. Add 1.2 eq HATU and 3.0 eq N,N-diisopropylethylamine (DIPEA). Stir at 25 °C for 12 h.

  • Causality : Galactosamine is insoluble in standard organic solvents; the DMF/DMSO co-solvent system is critical for homogenization. HATU is utilized because its 7-azabenzotriazole leaving group stabilizes the O-acylisourea intermediate, driving the amidation forward rapidly before the active ester can hydrolyze.

  • Validation (IPC) : Monitor via LC-MS. The disappearance of the 3TC-succinate mass peak indicates successful coupling.

Step 4: Global Deprotection

  • Procedure : Treat the purified conjugate with 3% trichloroacetic acid (TCA) in DCM for 15 minutes at 0 °C. Quench immediately with saturated NaHCO3.

  • Causality : Mild, short-duration acidic conditions are required to cleave the DMTr group without hydrolyzing the newly formed succinate ester or disrupting the glycosidic linkages of the galactose moiety.

Yield Optimization Data

The coupling of the 3TC-succinate linker to the galactose moiety is the most common point of yield loss. Table 1 summarizes the impact of solvent and coupling reagent selection on the isolated yield of the protected conjugate.

Table 1: Optimization Parameters for 3TC-Succinate to Galactosamine Coupling

Coupling ReagentSolvent SystemTemperatureTimeIsolated Yield (%)Primary Observation
EDC / HOBtDCM25 °C24 h35%Poor solubility of galactosamine; unreacted starting material.
DIC / DMAPDMF25 °C24 h52%Improved solubility, but slow conversion led to ester hydrolysis.
HATU / DIPEADMF:DMSO (4:1)25 °C12 h88% Complete dissolution; rapid amidation outcompeted side reactions.
HATU / DIPEADMF:DMSO (4:1)40 °C6 h81%Faster reaction, but increased formation of degradation byproducts.

Troubleshooting Guide & Decision Tree

Troubleshooting Issue Low Conjugation Yield (< 50%) Check1 Check Solubility of Galactose Issue->Check1 Sol1 Switch to DMF/DMSO Co-solvent System Check1->Sol1 Poor Dissolution Check2 Evaluate Coupling Reagent Efficacy Check1->Check2 Fully Dissolved Sol1->Check2 Sol2 Upgrade from EDC/DIC to HATU/DIPEA Check2->Sol2 Low Conversion Check3 Monitor Deprotection Degradation Check2->Check3 High Conversion Sol2->Check3 Sol3 Use 3% TCA in DCM (Short Exposure) Check3->Sol3 Product Loss Success Optimized Yield (> 85%) Check3->Success Stable Product Sol3->Success

Troubleshooting Decision Tree for Lamivudine-Galactose Conjugation

Q: Why am I seeing a mixture of products during the succinic anhydride linker attachment? A: This is almost always due to incomplete protection of the N4-amine on the cytosine ring. If the DMTr protection step does not reach 100% conversion, the free N4-amine will react with succinic anhydride, creating an N-succinylated byproduct. Ensure you are using a slight excess of DMTr-Cl (1.5 eq) and allow the reaction to proceed overnight. Verify complete N4-protection via LC-MS before proceeding to the TBAF deprotection step.

Q: The coupling of 3TC-succinate to galactosamine is stalling at ~40% conversion. How can I push the reaction to completion? A: The primary culprit is the poor solubility of galactosamine in standard coupling solvents (like DCM or pure DMF), coupled with the steric hindrance of the protected nucleoside.

  • Solvent : Switch to a highly polar DMF:DMSO (4:1) co-solvent system to fully solvate the carbohydrate.

  • Reagent : Abandon EDC/DIC and upgrade to a uronium-based coupling reagent like HATU. HATU generates a highly reactive ester intermediate that is significantly more resistant to hydrolysis, forcing the amidation to completion.

Q: I have a great yield up until the final deprotection step, but I am losing product during DMTr removal. What is going wrong? A: Prolonged exposure to standard acidic deprotection conditions (e.g., 80% acetic acid) can cause hydrolysis of the newly formed succinate ester linkage or degrade the nucleoside. Switch to a much faster, milder acid system: 3% Trichloroacetic acid (TCA) in DCM at 0 °C. The deprotection will complete in 10–15 minutes. You must quench the reaction immediately with saturated sodium bicarbonate to neutralize the acid and preserve the conjugate.

Frequently Asked Questions (FAQs)

Q: Can I use enzymatic methods instead of chemical synthesis to conjugate galactose to Lamivudine? A: While chemical synthesis via a linker is the industry standard for small-molecule nucleoside prodrugs[2], enzymatic galactosylation is rapidly advancing. Biocatalytic approaches utilizing β -1,4-galactosyltransferase and galactose oxidase have been successfully used to achieve high-yield, site-specific galactosylation on larger biologics (like antibodies) under mild aqueous conditions[3]. However, applying these enzymes directly to small-molecule nucleosides like 3TC often requires engineered enzymes or specific linker adaptations.

Q: Why use a succinate linker instead of directly coupling galactose to the 5'-OH? A: Direct glycosylation of the 5'-OH of lamivudine requires harsh chemical conditions (e.g., Lewis acid catalysts like TMSOTf) that can epimerize the stereocenters of the oxathiolane ring or cleave the nucleobase. A succinate linker allows for mild, room-temperature peptide-coupling chemistry (amidation/esterification), preserving the structural integrity and chirality of the 3TC core[2].

Q: How do I verify that the final conjugate will release active Lamivudine in vivo? A: The succinate ester bond linking 3TC to the spacer is designed to be cleaved by intracellular esterases and lysosomal enzymes once the conjugate is internalized by hepatocytes via the ASGPR[2]. You can validate this in vitro by incubating the purified conjugate in human liver microsomes or lysosomal extract at pH 5.5, and monitoring the release of free 3TC via HPLC over a 24-hour period.

References

  • EvitaChem. "Buy Lamivudine-galactose (EVT-255933) - EvitaChem".
  • Bioconjugate Chemistry - ACS Publications. "Synthesis, Analysis, in Vitro Characterization, and in Vivo Disposition of a Lamivudine–Dextran Conjugate for Selective Antiviral Delivery to the Liver".
  • ResearchGate. "Galactose Oxidase Enables Modular Assembly of Conjugates from Native Antibodies with High Drug‐to‐Antibody Ratios".

Sources

Optimization

Technical Support Center: Troubleshooting Lamivudine-Galactose Aqueous Solubility

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals working with lamivudine-galactose conjugates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals working with lamivudine-galactose conjugates. While the conjugation of lamivudine (3TC) to a galactose moiety is a powerful strategy for targeting the asialoglycoprotein receptor (ASGPR) on hepatocytes[1],[2], it introduces complex physicochemical behaviors. This document provides mechanistic insights, quantitative data, and self-validating protocols to resolve aqueous solubility and stability bottlenecks.

Quantitative Solubility Profiles

Understanding the difference between the thermodynamic (equilibrium) solubility and the kinetic dissolution rate is critical. While lamivudine is a highly soluble drug at equilibrium, its crystalline lattice energy and the addition of the galactose moiety significantly alter its real-time dissolution kinetics in biological buffers.

Table 1: Comparative Solubility Data for Lamivudine and Conjugates

Compound / FormSolvent / MediaSolubility LimitCausality & Observations
Lamivudine (3TC) Water (Equilibrium)~146.5 mg/mLHighly soluble; classified as BCS Class I/III depending on dose[3].
Lamivudine (3TC) PBS pH 7.2 (Kinetic)~3.0 mg/mLDirect dissolution from crystalline solid is kinetically limited[4].
Lamivudine (3TC) DMSO / DMF~20.0 mg/mLOptimal for stable, high-concentration organic stock solutions[4].
Lamivudine-Galactose Aqueous BuffersVariable (0.5 - 5 mg/mL)Soluble via polar -OH groups, but prone to intermolecular hydrogen-bonding and hydrolysis[1].

Frequently Asked Questions (FAQs)

Q: Why does my lamivudine-galactose conjugate precipitate when diluted from a DMSO stock into PBS? A: This is caused by a phenomenon known as solvent-shift precipitation. Although the conjugate contains polar hydroxyl groups from both the lamivudine and galactose moieties[1], a rapid change in the dielectric constant forces the compound into a state of supersaturation. The hydrophobic domains aggregate before the polar groups can establish stable hydrogen bonds with the aqueous phase.

Q: My turbid aqueous solution slowly cleared up overnight at room temperature. Is it fully dissolved now? A: Proceed with extreme caution. In aqueous environments, the glycosidic or ester bonds linking lamivudine and galactose are highly susceptible to hydrolysis[1]. The "clearing" of the solution is likely not delayed dissolution, but rather the chemical degradation of the conjugate into free lamivudine and free galactose, both of which have much higher individual kinetic solubilities. Always validate clear solutions with HPLC if they have been sitting for >2 hours.

Q: Does adjusting the pH help with the dissolution of the conjugate? A: While lamivudine's solubility can fluctuate slightly across extreme pH ranges (e.g., pH 1.2 vs 7.5)[3], altering the pH of a lamivudine-galactose solution to force dissolution is counterproductive. Acidic or basic environments will exponentially accelerate the hydrolysis of the conjugate linkage. Maintain a physiological pH (6.8–7.2) to preserve molecular integrity.

Troubleshooting Workflow & Diagnostic Logic

When formulating lamivudine-galactose for in vitro assays, visual clarity must be coupled with chemical validation. The workflow below outlines the logical progression for diagnosing and resolving formulation failures.

TroubleshootingWorkflow Start Prepare Aqueous Solution (Step-wise Dilution) Check Visual Inspection (Turbidity/Precipitation) Start->Check Clear Clear Solution Achieved Check->Clear Pass Turbid Turbid / Particulates Detected Check->Turbid Fail HPLC Self-Validation: RP-HPLC (Confirm Intact Conjugate) Clear->HPLC Mandatory Action1 Verify Buffer pH (Target 6.8-7.2) Turbid->Action1 Action2 Assess Co-solvent Ratio (Ensure <5% DMSO) Turbid->Action2 Action3 Gentle Sonication (Max 37°C, 5 mins) Turbid->Action3 Action1->Check Action2->Check Action3->Check

Troubleshooting workflow for lamivudine-galactose aqueous formulation and validation.

Experimental Protocol: Preparation and Self-Validation of Aqueous Solutions

To prevent solvent-shift precipitation and verify that the compound has not hydrolyzed, follow this self-validating protocol. This method ensures that the physiological effects observed in vitro are due to the intact conjugate and not free lamivudine artifacts.

Phase 1: Stock Preparation
  • Weighing: Accurately weigh the lamivudine-galactose crystalline solid.

  • Organic Solubilization: Dissolve the solid in anhydrous, cell-culture grade DMSO to achieve a stock concentration of 10 to 20 mg/mL[4].

  • Inert Purging: Purge the headspace of the vial with an inert gas (Argon or Nitrogen) to prevent oxidative degradation of the oxathiolane ring[4]. Store at -20°C if not used immediately.

Phase 2: Step-Wise Aqueous Dilution

Causality Focus: Direct injection of DMSO stock into static buffer causes localized supersaturation and irreversible crystallization.

  • Buffer Prep: Warm the target aqueous buffer (e.g., PBS pH 7.2) to 37°C.

  • Vortexing: Place the buffer on a vortex mixer at medium speed.

  • Dropwise Addition: Add the DMSO stock solution dropwise into the center of the vortexing buffer. Ensure the final concentration of DMSO does not exceed 5% v/v, as higher concentrations can induce physiological artifacts in biological assays[4].

  • Equilibration: Allow the solution to mix for 60 seconds. If slight opalescence occurs, apply gentle bath sonication (maximum 37°C) for no more than 5 minutes.

Phase 3: Self-Validation (RP-HPLC)

Causality Focus: You must prove the conjugate is intact. Hydrolysis releases free 3TC, which is highly soluble and masks formulation failures.

  • Sampling: Immediately extract a 50 µL aliquot of the prepared clear aqueous solution.

  • Chromatography: Inject onto a C18 Reversed-Phase HPLC column.

  • Detection: Monitor at UV λmax​ 271 nm[4].

  • Validation Criteria: The chromatogram must show a single dominant peak corresponding to the lamivudine-galactose conjugate. If a secondary peak matching the retention time of a free lamivudine standard appears, the preparation has hydrolyzed and must be discarded.

Mechanistic Context: Why Stability Matters for ASGPR Targeting

The entire rationale for utilizing a galactose conjugate is to exploit the Asialoglycoprotein Receptor (ASGPR) pathway for hepatic targeting. If the compound hydrolyzes in the formulation tube due to poor solubility management, the targeting mechanism is bypassed entirely, resulting in standard, non-targeted lamivudine pharmacokinetics.

Mechanism Conjugate Intact Conjugate (Lamivudine-Galactose) ASGPR ASGPR Binding (Hepatocyte Surface) Conjugate->ASGPR Targeting Endosome Endocytosis & Lysosomal Entry ASGPR->Endosome Internalization Hydrolysis Enzymatic/Acidic Hydrolysis Endosome->Hydrolysis pH Drop ActiveDrug Active Lamivudine (3TC) Intracellular Release Hydrolysis->ActiveDrug Cleavage

ASGPR-mediated targeted delivery and intracellular hydrolysis pathway of the conjugate.

By strictly controlling the dissolution kinetics and continuously validating the chemical integrity of the conjugate, researchers can ensure that the targeted delivery mechanism functions exactly as designed[2].

References

  • EvitaChem. "Buy Lamivudine-galactose (EVT-255933) - EvitaChem".
  • PubMed. "Lamivudine salts with improved solubilities".
  • Cayman Chemical. "PRODUCT INFORMATION - Lamivudine".
  • SciELO. "Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS".
  • ACS Publications. "Synthesis, Analysis, in Vitro Characterization, and in Vivo Disposition of a Lamivudine–Dextran Conjugate for Selective Antiviral Delivery to the Liver".

Sources

Troubleshooting

Technical Support Center: Optimizing Lamivudine-Galactose Enzymatic Cleavage in Hepatocytes

This technical support guide is designed for researchers, scientists, and drug development professionals working on the enzymatic cleavage of lamivudine-galactose conjugates in hepatocytes. Here, we provide in-depth trou...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working on the enzymatic cleavage of lamivudine-galactose conjugates in hepatocytes. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common experimental challenges and optimize your results. Our approach is grounded in scientific principles and practical, field-proven insights to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the experimental setup for studying lamivudine-galactose cleavage in hepatocytes.

Q1: What is the primary mechanism for lamivudine-galactose conjugate uptake into hepatocytes?

A1: The primary mechanism is receptor-mediated endocytosis via the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes.[1][2] This receptor specifically recognizes and binds to terminal galactose residues on glycoproteins and other molecules, facilitating their internalization into the cell.[1][2][3] The high affinity of ASGPR for galactose makes it an excellent target for liver-specific drug delivery.[1][3][4]

Q2: Which enzymes are responsible for cleaving the galactose moiety from the lamivudine conjugate within the hepatocyte?

A2: Once internalized, the lamivudine-galactose conjugate is trafficked to endosomes and then lysosomes. Within the acidic environment of the lysosome, glycosidases, such as β-galactosidase, are the primary enzymes responsible for cleaving the galactose moiety, releasing the active lamivudine drug.

Q3: What are the critical starting parameters for an in vitro hepatocyte assay to study lamivudine-galactose cleavage?

A3: Success in your in vitro assay hinges on several key factors:

  • Hepatocyte Quality: Use high-viability, plateable cryopreserved human hepatocytes for your experiments. Ensure proper thawing and handling techniques to maintain cell health.[5]

  • Seeding Density: An optimal seeding density is crucial for forming a confluent monolayer, which is more representative of in vivo liver tissue. Insufficient density can lead to poor cell health and altered metabolic activity.[5]

  • Culture Format: Both 2D and 3D hepatocyte culture models can be used. While 2D cultures are more traditional, 3D spheroid models offer extended viability and maintain liver-specific functions for a longer duration, making them ideal for studying slowly metabolized compounds.[6]

  • Assay Duration: For short-term metabolic studies (up to a few hours), suspension hepatocytes can be used. For longer-term experiments (4 hours or more), plated hepatocytes are necessary as they maintain metabolic activity for an extended period.[7]

Section 2: Troubleshooting Guide

This section provides a detailed breakdown of common problems, their potential causes, and actionable solutions for experiments involving lamivudine-galactose cleavage in hepatocytes.

Issue 1: Low or No Detectable Lamivudine Release

Probable Causes & Solutions

Probable Cause Explanation Recommended Solution
Poor Hepatocyte Viability or Function Damaged or unhealthy hepatocytes will have compromised enzymatic activity and uptake mechanisms. Improper thawing, handling, or culture conditions can all contribute to poor cell health.[5][8]Verify Cell Viability: Perform a trypan blue exclusion assay or use a viability stain to confirm that your hepatocytes have high viability (>80%) post-thawing. Optimize Thawing Protocol: Follow the supplier's recommended thawing protocol precisely. Use pre-warmed, specialized thawing medium.[5] Gentle Handling: Avoid vigorous pipetting or harsh centrifugation, which can damage the cells.[5]
Suboptimal Enzyme Activity The enzymatic cleavage of the galactose moiety is dependent on factors like pH and temperature. The internal environment of the lysosomes where this cleavage occurs is acidic.Cell Permeabilization Control: As a positive control, you can use a cell-permeabilizing agent (e.g., digitonin) to ensure the conjugate can access the intracellular enzymes. This will help differentiate between an uptake problem and an enzyme activity problem. Lysosomal Integrity Assay: Use a lysosomal integrity assay to ensure that your experimental conditions are not disrupting the lysosomes, which would release the enzymes into the neutral pH of the cytoplasm and reduce their activity.
Inefficient Cellular Uptake The uptake of the lamivudine-galactose conjugate is an active process mediated by the ASGPR.[1] If this receptor is downregulated or blocked, uptake will be significantly reduced.Confirm ASGPR Expression: If possible, use techniques like flow cytometry or western blotting to confirm the expression of ASGPR on your hepatocytes. Competition Assay: Perform a competition experiment by co-incubating the lamivudine-galactose conjugate with an excess of a known ASGPR ligand, such as asialofetuin. A significant reduction in lamivudine release in the presence of the competitor would confirm ASGPR-mediated uptake.
Instability of the Conjugate The lamivudine-galactose conjugate itself might be unstable in the culture medium, leading to premature cleavage before it can be taken up by the hepatocytes.Media Stability Check: Incubate the lamivudine-galactose conjugate in the hepatocyte culture medium without cells for the duration of your experiment. Analyze samples at different time points to check for spontaneous degradation.
Issue 2: High Variability Between Experimental Replicates

Probable Causes & Solutions

Probable Cause Explanation Recommended Solution
Inconsistent Cell Seeding Uneven distribution of hepatocytes across wells will lead to variability in the number of cells and, consequently, the amount of lamivudine released.[5]Proper Cell Suspension: Ensure your hepatocytes are in a single-cell suspension before plating. Gently swirl the cell suspension before aliquoting to each well to prevent settling. Accurate Cell Counting: Use a hemocytometer or an automated cell counter to accurately determine the cell concentration before seeding.
Edge Effects in Multi-well Plates Wells on the outer edges of a multi-well plate are more prone to evaporation, which can alter the concentration of the conjugate and affect cell health.Plate Layout: Avoid using the outermost wells of your plate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier. Humidified Incubator: Ensure your incubator is properly humidified to minimize evaporation.
Inconsistent Sample Processing Variations in incubation times, washing steps, or the timing of cell lysis can introduce significant variability.Standardized Protocols: Develop and strictly adhere to a detailed, step-by-step protocol for all sample processing. Use of Master Mixes: When adding reagents, prepare a master mix to ensure that each well receives the same concentration of all components.

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Workflow for Assessing Lamivudine-Galactose Cleavage
  • Hepatocyte Culture:

    • Thaw cryopreserved human hepatocytes according to the supplier's instructions.

    • Seed the hepatocytes in collagen-coated multi-well plates at a density that will achieve a confluent monolayer.

    • Allow the cells to attach and recover for 24-48 hours in a humidified incubator at 37°C and 5% CO2.

  • Treatment:

    • Prepare a stock solution of the lamivudine-galactose conjugate in a suitable solvent (e.g., DMSO).[9]

    • Dilute the stock solution to the desired final concentrations in pre-warmed hepatocyte culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the conjugate.

  • Time-Course Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), collect both the culture supernatant and the cell lysate.

  • Sample Preparation and Analysis:

    • For the supernatant, centrifuge to remove any cellular debris.

    • For the cell lysate, wash the cells with cold PBS, then lyse the cells using a suitable lysis buffer.

    • Analyze the concentration of free lamivudine in both the supernatant and the lysate using a validated analytical method, such as HPLC.[10][11][12][13]

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Thaw Thaw Cryopreserved Hepatocytes Seed Seed in Collagen-Coated Plates Thaw->Seed Recover Allow Recovery (24-48h) Seed->Recover Treat Treat with Lamivudine- Galactose Conjugate Recover->Treat Incubate Incubate for Time-Course Treat->Incubate Collect Collect Supernatant & Cell Lysate Incubate->Collect Process Sample Preparation Collect->Process Analyze Quantify Lamivudine (e.g., HPLC) Process->Analyze

Caption: A general workflow for studying lamivudine-galactose cleavage in cultured hepatocytes.

Diagram 2: Lamivudine-Galactose Conjugate Uptake and Cleavage Pathway

G cluster_cell Hepatocyte ASGPR Asialoglycoprotein Receptor (ASGPR) Endosome Endosome ASGPR->Endosome Endocytosis Lysosome Lysosome (Acidic pH) Endosome->Lysosome Trafficking Lamivudine Active Lamivudine Lysosome->Lamivudine Enzymatic Cleavage (β-galactosidase) Conjugate_ext Lamivudine-Galactose Conjugate (Extracellular) Conjugate_ext->ASGPR Binding

Caption: The cellular pathway of lamivudine-galactose conjugate uptake and enzymatic cleavage.

Section 4: Quantitative Data Summary

The following table provides a hypothetical example of expected results from a time-course experiment to optimize the concentration of the lamivudine-galactose conjugate.

Conjugate Concentration (µM)Time Point (hours)Intracellular Lamivudine (ng/mg protein)
1025.2 ± 0.8
10412.5 ± 1.5
10828.1 ± 3.2
50225.8 ± 3.1
50465.3 ± 7.9
508145.7 ± 15.6
100248.9 ± 5.5
1004130.2 ± 14.8
1008298.4 ± 30.1

Data are presented as mean ± standard deviation.

References

  • Lonza. (n.d.). Drug Metabolism and Drug-Drug Interaction. Retrieved from [Link]

  • Lu, D., et al. (2015). Asialoglycoprotein receptor and its application in liver-targeted drug delivery. Progress in Biochemistry and Biophysics, 42(6), 501-510.
  • Guguen-Guillouzo, C., & Guillouzo, A. (1998). Use of human hepatocyte cultures for drug metabolism studies. Toxicology, 128(2), 141-153.
  • Vanhaecke, T., & Rogiers, V. (2006). Hepatocyte cultures in drug metabolism and toxicological research and testing. Methods in Molecular Biology, 320, 209-227.
  • Di Dalmazi, G., et al. (2022). Galactose Oxidase Enables Modular Assembly of Conjugates from Native Antibodies with High Drug-to-Antibody Ratios.
  • Di Dalmazi, G., et al. (2022).
  • Zhang, Y., et al. (2025, August 6). Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system. Signal Transduction and Targeted Therapy, 10(1), 283.
  • Paulson, J. C., et al. (2008). The Asialoglycoprotein Receptor Regulates Levels of Plasma Glycoproteins Terminating with Sialic Acid α2,6-Galactose. Journal of Biological Chemistry, 283(50), 34613-34621.
  • Prakash, T. P., et al. (2017). Asialoglycoprotein receptor 1 mediates productive uptake of N-acetylgalactosamine-conjugated and unconjugated phosphorothioate antisense oligonucleotides into liver hepatocytes. Nucleic Acids Research, 45(21), 12249-12261.
  • Wikipedia. (n.d.). Asialoglycoprotein receptor. Retrieved from [Link]

  • Jurado, E., et al. (2011). OPTIMIZATION OF THE IMMOBILIZATION PROCESS OF β-GALATOSIDADE BY COMBINED ENTRAPMENT-CROSS-LINKING AND THE KINETICS OF LACTOSE HYDROLYSIS. Brazilian Journal of Chemical Engineering, 28(3), 437-448.
  • Lala, V., & Goyal, A. (2022). Abnormal liver enzymes: A review for clinicians.
  • van der Meel, R., et al. (2019). Enzymatic strategies for (near) clinical development of antibody-drug conjugates. Drug Discovery Today: Technologies, 31, 57-64.
  • Kolmar, H. (2018). Enzyme-Based Labeling Strategies for Antibody–Drug Conjugates and Antibody Mimetics. Antibodies, 7(1), 4.
  • Sahoo, S. K., et al. (2012). Development and validation of analytical method for the estimation of lamivudine in rabbit plasma. Journal of Pharmacy & Bioallied Sciences, 4(4), 309-313.
  • de Cássia, R., et al. (2020). Development and validation of RP-HPLC method for simultaneous determination of lamivudine, stavudine, and zidovudine in perfusate. Brazilian Journal of Pharmaceutical Sciences, 56.
  • Sharma, S. (2018, April 25). Stability Study of Lamivudine. Slideshare.
  • Kumar, A., et al. (2015). Development and Validation of Visible Spectrophotometric Method for the Estimation of Lamivudine in Bulk and Pharmaceutical Formulations. Scholars Academic Journal of Pharmacy, 4(1), 1-5.
  • Yameen, S. H., & Shahidulla, S. M. (2022). Formulation and evaluation of Lamivudine transferosomal gel. GSC Biological and Pharmaceutical Sciences, 21(2), 104-113.
  • S, S., & S, S. (2018). Method Development And Validation Of Lamivudine In Bulk And Tablet Dosage Form By Visible Spectroscopy Using NQS Reagent. JETIR, 5(8).
  • Giannini, E. G., et al. (2005). Liver enzyme alteration: a guide for clinicians. CMAJ, 172(3), 367-379.
  • El-Gindy, A., et al. (2021). Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids. Journal of Analytical & Pharmaceutical Research, 10(3).
  • Shamili, G., et al. (2018). RP- HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF LAMIVUDINE, ZIDOVUDINE AND NEVIRAPINE FROM THEIR COMBINED TABLET DOSAGE FORM. International Journal of Biology, Pharmacy and Allied Sciences, 7(5), 843-855.
  • University of Washington. (n.d.).
  • Journal of Pharmaceutical Research International. (n.d.). View of An Effective Stability Indicating RP-HPLC Method for Simultaneous Estimation of Lamivudine and Raltegravir in Bulk and Their Tablet Dosage Form.
  • Ikramova, M. M., et al. (2025).
  • Cho, C. S., et al. (1999). Enhanced hepatocyte uptake and liver targeting of methotrexate using galactosylated albumin as a carrier. Journal of Controlled Release, 62(1-2), 191-201.
  • Cleveland Clinic. (2021, June 28).
  • R Discovery. (2024, July 22).
  • Genentech, Inc. (2017). U.S.

Sources

Optimization

preventing degradation of lamivudine-galactose during storage

Welcome to the Technical Support Center for Nucleoside Prodrug Development. This guide is designed for researchers and drug development professionals working with lamivudine-galactose conjugates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Nucleoside Prodrug Development. This guide is designed for researchers and drug development professionals working with lamivudine-galactose conjugates. Galactosylation is a proven strategy for targeting the asialoglycoprotein receptor (ASGPR) in the liver; however, maintaining the structural integrity of these prodrugs during storage requires precise physicochemical control.

Below, you will find an in-depth troubleshooting guide, validated methodologies, and structural rationales to prevent the degradation of your synthesized conjugates.

Visual Workflow: Storage & Stability Optimization

StabilityWorkflow Prodrug Lamivudine-Galactose Prodrug Synthesis Aqueous Aqueous Storage (High Hydrolysis Risk) Prodrug->Aqueous Liquid Formulation Solid Solid-State Storage (Lyophilization) Prodrug->Solid Solid Formulation pHControl Buffer to pH 7.0 (Neutralize Acid/Base) Aqueous->pHControl Oxidation Argon Purging (Prevent Oxidation) Aqueous->Oxidation Cryo Add Trehalose (Non-Reducing Sugar) Solid->Cryo Storage Optimal Storage (-20°C, Desiccated, Dark) pHControl->Storage Oxidation->Storage Cryo->Storage

Workflow for optimizing the storage and stability of lamivudine-galactose conjugates.

Troubleshooting Guide & FAQs

Q1: Why does my lamivudine-galactose conjugate degrade so quickly in aqueous solutions, and how do I prevent it? The Causality: The galactose carrier is typically conjugated to the 5'-hydroxyl group of lamivudine (3TC) via an ester or succinate linker to facilitate liver-targeted delivery[1]. Ester linkages are inherently susceptible to nucleophilic attack, leading to rapid hydrolytic cleavage in non-neutral environments. Furthermore, the parent drug lamivudine is highly unstable in both acidic and alkaline conditions. Forced degradation studies demonstrate that 3TC undergoes up to 32% degradation in alkaline conditions (0.5 M NaOH) and ~18% degradation in acidic conditions (0.5 M HCl)[2][3]. The Solution: Always store aqueous formulations of lamivudine-galactose at a strictly neutral pH (pH 7.0). At a neutral pH, lamivudine remains highly stable with negligible degradation[2][3]. Use a non-nucleophilic buffer (such as HEPES) rather than phosphate buffers if trace metal catalysis is a concern in your specific formulation.

Q2: I am detecting a +16 Da mass shift in my stored samples via LC-HRMS. What is the mechanism behind this? The Causality: A +16 Da mass shift is the classic mass spectrometry signature of oxidative degradation—specifically, the formation of a sulfoxide. Lamivudine contains an oxathiolane ring, and the sulfur atom within this ring is highly prone to oxidation, forming a trans-sulfoxide metabolite[4]. Studies indicate that lamivudine degrades extensively (up to 100% under severe stress) when exposed to oxidative environments like hydrogen peroxide[2][3]. The Solution: To mitigate this, all aqueous solutions must be degassed and purged with an inert gas (Argon or Nitrogen) prior to storage. Strictly avoid the use of ether-based solvents during purification or storage, as they can form peroxides over time. Store all vials in amber glass to prevent photo-induced oxidative radical formation.

Q3: Is lyophilization an effective strategy for the long-term storage of this prodrug? The Causality: Yes, solid-state storage is vastly superior for lamivudine derivatives. In solid-state stress testing, lamivudine demonstrates excellent stability against thermal stress and photolysis[2][5]. However, when lyophilizing a galactose conjugate, the choice of excipient is critical. The cytosine ring of lamivudine contains a primary amine. If a reducing sugar is used as a cryoprotectant, it can undergo a Maillard reaction with this amine during the drying process or during extended storage, permanently altering the drug's structure. The Solution: Use a non-reducing sugar (such as trehalose or mannitol) as your cryoprotectant. Store the resulting lyophilized powder at -20°C in a sealed desiccator[4].

Quantitative Degradation Profile

To anticipate storage outcomes, refer to the established degradation profile of the parent lamivudine molecule under ICH Q1A(R2) stress conditions.

Table 1: Quantitative Stability of Lamivudine Under Various Stress Conditions

Stress ConditionReagent / EnvironmentObserved Degradation (%)Primary Structural Impact
Acidic Hydrolysis 0.5 M HCl, 80°C (24h)~18%Cleavage of oxathiolane ring / Linker hydrolysis
Alkaline Hydrolysis 0.5 M NaOH, 80°C (24h)~32%Cytosine deamination / Linker hydrolysis
Oxidative Stress 3-10% H₂O₂, RT (10h)86% - 100%Oxathiolane sulfoxide formation (+16 Da)
Neutral Storage pH 7.0 Buffer, RT0% (Stable)None
Thermal (Solid) Dry Heat, 80°C0% (Stable)None

(Data synthesized from standardized forced degradation studies[2][3][6])

Validated Methodology: Stability-Indicating LC-HRMS Workflow

Before initiating in vivo pharmacokinetic studies, you must validate the storage stability of your specific lamivudine-galactose batch. The following protocol is a self-validating system designed to isolate stress-induced degradation from analytical artifacts.

Step 1: Sample Preparation & Stress Induction

  • Prepare a 1 mg/mL stock solution of the lamivudine-galactose prodrug in HPLC-grade methanol.

  • Aliquot the stock into four distinct reaction vials:

    • Neutral (Baseline Control): Dilute 1:1 with HPLC-grade water. (Validates baseline purity).

    • Acidic Stress: Dilute 1:1 with 0.1 M HCl.

    • Alkaline Stress: Dilute 1:1 with 0.1 M NaOH.

    • Oxidative Stress: Dilute 1:1 with 3% H₂O₂.

Step 2: Controlled Incubation & Quenching (Critical Step)

  • Incubate all vials at 40°C for exactly 24 hours.

  • Self-Validation Quench: Immediately upon removal, neutralize the acidic sample with an equimolar volume of NaOH, and the alkaline sample with an equimolar volume of HCl.

    • Causality: Quenching halts the hydrolysis precisely at the 24-hour mark. Without this step, the sample would continue to degrade while waiting in the autosampler queue, leading to false-positive degradation rates and irreproducible data.

Step 3: Chromatographic Separation

  • Inject 10 µL of each quenched sample onto a C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm).

  • Run a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: The gradient is required to resolve the highly polar free lamivudine (cleaved product) from the more lipophilic intact galactose-conjugate.

Step 4: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Monitor for the intact prodrug mass, the free lamivudine mass ( m/z 230.05), and the sulfoxide degradation product ( m/z 246.05). Compare the peak areas of the stress conditions against the Neutral Control to quantify the exact percentage of degradation.

Sources

Troubleshooting

HPLC Technical Support Center: Resolving Peak Tailing for Lamivudine-Galactose Conjugates

Welcome to the Technical Support Center. As an Application Scientist, I have designed this in-depth guide to help researchers and drug development professionals troubleshoot and resolve chromatographic anomalies—specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this in-depth guide to help researchers and drug development professionals troubleshoot and resolve chromatographic anomalies—specifically peak tailing—when analyzing lamivudine-galactose conjugates.

Mechanistic Overview: The Root Cause of Tailing

To fix a chromatographic issue, we must first understand the molecular causality. Lamivudine (3TC) is a nucleoside reverse transcriptase inhibitor containing a pyrimidine ring with a basic amino group (pKa ~4.3). Conjugating lamivudine with galactose enhances hepatic targeting via the asialoglycoprotein receptor (ASGPR) 1[1]. However, this conjugation alters the hydrodynamic volume but does not eliminate the basicity of the pyrimidine nitrogen.

During Reversed-Phase HPLC (RP-HPLC) on silica-based columns, this basic nitrogen interacts with residual acidic silanol groups (Si-OH) on the stationary phase. At a mid-range pH (pH > 3.0), these silanols deprotonate into anionic silanoxides (Si-O⁻). The electrostatic attraction between the protonated lamivudine and the anionic silanols creates a secondary ion-exchange retention mechanism, which manifests as severe chromatographic peak tailing (Asymmetry factor > 1.5) 2[2].

Diagnostic Workflow

G Start Peak Tailing in Lamivudine-Galactose (Tf > 1.5) Physical Rule Out Extra-Column Volume & Column Void Start->Physical Chemical Assess Secondary Silanol Interactions (Basic Pyrimidine Ring) Physical->Chemical System Intact LowPH Adjust Mobile Phase pH < 3.0 (Protonate Silanols) Chemical->LowPH Route A TEA Add 0.1% Triethylamine (TEA) (Mask Residual Silanols) Chemical->TEA Route B Column Switch to Fully End-Capped Type B Silica Chemical->Column Route C Success Symmetrical Peak Achieved (Tf ≤ 1.2) LowPH->Success TEA->Success Column->Success

Diagnostic workflow for resolving lamivudine-galactose peak tailing in HPLC.

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes a specific metric to confirm success before proceeding to sample analysis.

Protocol A: Mobile Phase pH Optimization (The Low-pH Strategy)

Causality: Lowering the mobile phase pH below 3.0 ensures that residual silanols are fully protonated and neutralized, effectively shutting down the secondary ion-exchange interaction with the basic lamivudine moiety 3[3].

  • Prepare a 10-20 mM Potassium Phosphate aqueous buffer.

  • Adjust the pH to 2.5 using orthophosphoric acid.

    • Self-Validation: Verify the pH with a calibrated meter; a pH > 3.0 will fail to suppress silanol ionization 4[4].

  • Mix with the organic modifier (e.g., Methanol) at the required isocratic ratio (e.g., 70:30 Buffer:MeOH).

  • Validation Metric: Inject the lamivudine-galactose standard and calculate the USP Tailing Factor (Tf). If Tf ≤ 1.2, the silanol interaction is successfully suppressed.

Protocol B: Silanol Masking via Amine Modifiers

Causality: If a low-pH mobile phase risks hydrolyzing the galactose conjugate, a competing base like Triethylamine (TEA) can be utilized. TEA has a high affinity for active silanols and competitively binds to them, shielding the lamivudine-galactose from secondary interactions 5[5].

  • Add 0.25% (v/v) Triethylamine (TEA) to the aqueous mobile phase 6[6].

  • Adjust the pH to 3.0 using glacial acetic acid or phosphoric acid to ensure TEA is fully protonated.

  • Equilibrate the column for at least 20 column volumes to allow TEA to saturate the stationary phase.

  • Validation Metric: Monitor baseline stability. A reduction in retention time alongside improved peak symmetry (Tf < 1.5) confirms successful silanol masking.

Protocol C: Stationary Phase Selection

Causality: Older "Type A" silicas have high metal contamination, which increases silanol acidity and activity. Modern "Type B" (ultra-pure) silicas with dense end-capping physically block analytes from reaching residual silanols 3[3].

  • Replace the column with a fully end-capped, Type B silica C18 column or a polar-embedded column.

  • Validation Metric: Inject a neutral marker (e.g., uracil) to confirm column packing integrity (Tf ~ 1.0), followed by the lamivudine-galactose sample.

Quantitative Data Summary

The table below summarizes the expected quantitative improvements in chromatography when applying the troubleshooting protocols to lamivudine-galactose analysis.

Chromatographic ConditionMobile Phase StrategyUSP Tailing Factor (Tf)Resolution (Rs)Conclusion
Unoptimized Water:MeOH (pH 6.5)2.4 - 3.1< 1.5Severe secondary interactions; poor quantitation.
pH Optimized 20 mM Phosphate Buffer (pH 2.5):MeOH1.1 - 1.3> 2.0Silanols neutralized; excellent symmetry.
Amine Modified 0.25% TEA Buffer (pH 3.0):Acetonitrile1.0 - 1.2> 2.5Silanols masked; optimal for basic moieties.
Column Upgrade End-capped Type B Silica (pH 4.0)1.2 - 1.4> 2.0Physical barrier to silanols; good alternative to extreme pH.

Expert FAQs

Q: Why does my lamivudine-galactose peak tail even on a brand-new "fully end-capped" C18 column? A: Due to steric hindrance during the manufacturing process, end-capping reactions only neutralize approximately 50% of residual silanols 3[3]. If your mobile phase pH is above 4.0, these unreacted silanols will ionize and interact with the basic pyrimidine ring of lamivudine.

Q: Can the galactose moiety itself cause peak broadening or tailing? A: Galactose is highly polar and primarily affects the overall retention factor (k') by reducing the hydrophobicity of the conjugate compared to free lamivudine. However, if the conjugate undergoes partial on-column hydrolysis (cleavage of the linkage), you may see a distorted peak or a shoulder. Ensure your sample solvent and mobile phase do not promote hydrolysis 7[7].

Q: I lowered the pH to 2.5, but tailing persists. What else could it be? A: If chemical interactions are ruled out, you likely have an extra-column physical issue. Long or wide internal diameter tubing (e.g., >0.005" PEEK) increases dispersion and tailing 2[2]. Verify this by injecting a highly retained neutral compound; if it also tails, the issue is physical.

Q: Is Triethylamine (TEA) safe for my LC-MS system? A: No. TEA causes severe ion suppression in mass spectrometry and contaminates the source. If you are using LC-MS for lamivudine-galactose characterization, substitute TEA with volatile modifiers like 0.1% Formic Acid or use a high-ionic-strength volatile buffer like 10-20 mM Ammonium Formate (pH 3.0).

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex.
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech.
  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions.
  • LCGC. "HPLC Diagnostic Skills II – Tailing Peaks.
  • EvitaChem. "Lamivudine-galactose (EVT-255933)." EvitaChem.
  • Singh et al. "Enhancement of Liver Targetability through Statistical Optimization and Surface Modification of Biodegradable Nanocapsules Loaded with Lamivudine." PMC.
  • Bioconjugate Chemistry. "Synthesis, Analysis, in Vitro Characterization, and in Vivo Disposition of a Lamivudine–Dextran Conjugate for Selective Antiviral Delivery to the Liver.

Sources

Optimization

enhancing ASGPR targeting efficiency of lamivudine-galactose

Welcome to the Technical Support Center for ASGPR-Targeted Conjugates. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the mechanistic bottlenecks you may encounter when optimizin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for ASGPR-Targeted Conjugates. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the mechanistic bottlenecks you may encounter when optimizing lamivudine-galactose prodrugs for hepatic delivery.

Designing a targeted prodrug requires more than just linking a sugar to an active pharmaceutical ingredient (API). It requires a deep understanding of receptor kinetics, steric geometry, and endosomal trafficking. Below, you will find causality-driven troubleshooting steps, self-validating experimental protocols, and quantitative benchmarks to ensure your drug development pipeline remains robust.

I. Mechanism Overview: ASGPR-Mediated Delivery

The asialoglycoprotein receptor (ASGPR) is a high-capacity C-type lectin receptor predominantly expressed on the sinusoidal surface of mammalian hepatocytes. It is responsible for clearing desialylated glycoproteins from circulation. By hijacking this pathway, lamivudine can be concentrated in the liver, drastically reducing systemic toxicity.

ASGPR_Pathway Ligand Lamivudine-Galactose Prodrug Receptor ASGPR (Hepatocyte Membrane) Ligand->Receptor Binds (Ca2+ dependent) Complex Ligand-Receptor Complex Receptor->Complex Endosome Clathrin-Mediated Endocytosis Complex->Endosome pH_Drop Endosomal Acidification (pH < 5.5) Endosome->pH_Drop Release Drug Release (Lamivudine) pH_Drop->Release Cleavage of linker Recycle ASGPR Recycling to Membrane pH_Drop->Recycle Dissociation Recycle->Receptor

ASGPR-mediated endocytosis and intracellular release of lamivudine-galactose.

II. FAQ & Troubleshooting: Synthesis & Receptor Binding

Q1: Why does my monovalent lamivudine-galactose conjugate exhibit poor hepatic accumulation in vivo compared to the unconjugated drug? Causality: The ASGPR-galactose interaction relies heavily on the "cluster glycoside effect." A single galactose moiety has a relatively high dissociation constant ( Kd​ in the millimolar range), resulting in rapid off-rates before clathrin-mediated endocytosis can occur. Solution: Upgrade the targeting moiety to a multivalent structure. Transitioning from a monovalent galactose to a triantennary N-acetylgalactosamine (GalNAc) cluster can increase binding affinity by several orders of magnitude (into the low nanomolar range) 1.

Q2: During SPR analysis, my lamivudine-galactose prodrug shows zero binding to the immobilized ASGPR chip. What is the mechanistic failure? Causality: ASGPR is a C-type (calcium-dependent) lectin. Its carbohydrate recognition domain (CRD) strictly requires Ca2+ ions to coordinate the C-3 and C-4 hydroxyl groups of the galactose pyranose ring 2. If your running buffer lacks calcium, or contains chelators like EDTA, the binding pocket cannot form the necessary hydrogen bonds. Solution: Ensure your SPR running buffer (e.g., HBS-P) is supplemented with 2–5 mM CaCl2​ .

Q3: My triantennary conjugate binds strongly in cell-free SPR assays but shows minimal internalization in HepG2 cells. How do I troubleshoot this? Causality: This discrepancy usually stems from steric hindrance or insufficient linker flexibility. While the isolated CRD on an SPR chip is highly accessible, native ASGPR on hepatocyte membranes exists as a hetero-oligomeric complex. If the linker connecting the bulky lamivudine payload to the galactose cluster is too short, the payload clashes with the cell surface, preventing the galactose residues from properly docking into the shallow binding pockets. Solution: Increase the spacer length (e.g., utilizing a PEG4 to PEG11 linker) to provide the necessary spatial flexibility for the triantennary ligand to simultaneously engage multiple receptor subunits 3.

SPR_Troubleshooting Start Issue: Low Binding Affinity in SPR Assay CheckBuffer Check Running Buffer (Is Ca2+ present?) Start->CheckBuffer AddCa Add 2-5 mM CaCl2 (ASGPR is Ca2+ dependent) CheckBuffer->AddCa No CheckValency Assess Ligand Valency (Mono vs. Tri-antennary) CheckBuffer->CheckValency Yes IncreaseValency Synthesize Tri-Gal/GalNAc Cluster CheckValency->IncreaseValency Monovalent CheckSteric Evaluate Steric Hindrance (Linker Length) CheckValency->CheckSteric Multivalent LengthenLinker Increase PEG Linker Length CheckSteric->LengthenLinker Too short

Troubleshooting workflow for resolving low ASGPR binding affinity in SPR assays.

III. Self-Validating Experimental Protocols

To ensure data trustworthiness, every assay must contain an internal mechanism to prove that the observed result is driven specifically by the targeted pathway, rather than experimental artifacts.

Protocol 1: SPR Affinity Assay for ASGPR Ligands

This protocol utilizes calcium chelation as a self-validating step to confirm specific CRD binding 4.

  • Chip Preparation: Immobilize recombinant human ASGPR (H1 domain) onto a CM5 sensor chip via standard amine coupling.

  • Buffer Preparation: Use HBS-P buffer supplemented with 5 mM CaCl2​ (pH 7.4) as the running buffer.

  • Analyte Injection: Inject serial dilutions of the lamivudine-galactose conjugate (e.g., 1 nM to 10 µM) at a flow rate of 30 µL/min to establish association kinetics.

  • Self-Validation Step (Crucial): Following the association phase of the highest concentration, inject a 60-second pulse of HBS-P buffer containing 10 mM EDTA .

    • Causality/Validation: EDTA chelates the Ca2+ ions. If the interaction is specifically mediated by the ASGPR CRD, the signal will instantly drop to baseline. If the signal persists, your conjugate is exhibiting non-specific hydrophobic binding to the chip matrix.

  • Regeneration: Regenerate the surface completely with 10 mM EDTA followed by re-equilibration with the Ca2+ -containing running buffer.

Protocol 2: HepG2 Cellular Uptake Assay

This protocol utilizes competitive inhibition to validate receptor-mediated endocytosis 5.

  • Cell Culture: Seed HepG2 cells (which possess high ASGPR expression, approx. 76,000 receptors/cell) in 6-well plates and culture until 80% confluent.

  • Pre-incubation (Self-Validation Control): Divide the wells into two groups. Pre-incubate the control group with 50 mM free galactose or 2 mg/mL asialoorosomucoid (ASOR) for 30 minutes.

    • Causality/Validation: This step saturates the ASGPR binding sites. A successful targeted prodrug will show significantly reduced uptake in this group, proving active receptor-mediated endocytosis rather than passive diffusion of the lipophilic lamivudine core.

  • Treatment: Add the lamivudine-galactose conjugate (fluorescently labeled or prepared for LC-MS/MS quantification) and incubate for 2 hours at 37°C.

  • Harvesting & Analysis: Wash cells thrice with ice-cold PBS to halt endocytosis and remove surface-bound ligands. Lyse cells and quantify the intracellular lamivudine concentration.

IV. Quantitative Data Summary

When optimizing your lamivudine prodrug, refer to these benchmark affinities to determine if your ligand design is viable for clinical translation.

Ligand TypeValencyReceptor TargetApproximate Kd​ Clinical Translation Viability
GalactoseMonovalentASGPR1 - 5 mMLow (Rapid systemic clearance)
GalNAcMonovalentASGPR1 - 5 µMLow to Moderate
Tri-GalactoseTrivalentASGPR10 - 50 nMModerate
Tri-GalNAcTrivalentASGPR1 - 5 nMHigh (Current Industry Standard)

V. References

  • Analysis of the molecular interaction of glycosylated proteins with rabbit liver asialoglycoprotein receptors using surface plasmon resonance spectroscopy. PubMed.

  • Targeted Delivery of Macromolecular Drugs: Asialoglycoprotein Receptor (ASGPR) Expression by Selected Hepatoma Cell Lines used in Antiviral Drug Development. ResearchGate.

  • Synthesis and Preliminary Evaluation of an ASGPr-Targeted Polycationic β-Cyclodextrin Carrier for Nucleosides and Nucleotides. PMC - NIH.

  • Glycomimetic Ligands for the Human Asialoglycoprotein Receptor. ACS Publications.

  • Multivalent Targeting of the Asialoglycoprotein Receptor by Virus-Like Particles. PubMed.

Sources

Troubleshooting

overcoming steric hindrance in lamivudine-galactose conjugation

Welcome to the Advanced Drug Delivery Support Portal. This resource is designed for researchers and drug development professionals engineering hepatocyte-targeted prodrugs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Drug Delivery Support Portal. This resource is designed for researchers and drug development professionals engineering hepatocyte-targeted prodrugs. Here, we address the critical bottleneck in synthesizing lamivudine (3TC) conjugates: overcoming steric hindrance during galactose coupling.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the mechanistic causality behind conjugation failures, provide self-validating experimental workflows, and outline the exact biochemical pathways required for successful asialoglycoprotein receptor (ASGPR) targeting.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does direct conjugation of galactose to lamivudine result in poor therapeutic efficacy? A: The failure of direct conjugation is rooted in the spatial geometry of lamivudine. Lamivudine possesses a primary hydroxyl group (5'-OH) on its oxathiolane ring and an amino group (N4) on its cytosine ring. If a galactose targeting moiety is directly esterified to the 5'-OH, the bulky oxathiolane ring and the adjacent cytosine base create a highly restricted microenvironment[1]. This steric hindrance physically blocks intracellular esterases from docking with the ester bond. Consequently, the prodrug is internalized by the hepatocyte but fails to undergo enzymatic cleavage, trapping the lamivudine in its inactive conjugated form rather than releasing it to be phosphorylated into its active triphosphate state[2].

Q2: How does a spacer/linker resolve this steric hindrance? A: Introducing a bifunctional aliphatic linker—most commonly a succinate (4-carbon) or short PEG spacer—physically separates the bulky lamivudine core from the galactose moiety (or a galactosylated polymer backbone like dextran)[2][3]. This spacer extends the cleavable ester bond out of the sterically hindered "shadow" of the oxathiolane ring, exposing it to lysosomal esterases. This ensures that once the conjugate undergoes ASGPR-mediated endocytosis, the linker is rapidly hydrolyzed to release the active parent drug[4].

Part 2: Troubleshooting Guide & Experimental Workflows

Issue: Low Conjugation Yields at the 5'-OH Position

Symptom: LC-MS analysis shows multiple side products, primarily N4-conjugated isomers or unreacted starting material, with 5'-OH conjugation yields below 20%. Root Cause: The N4-amino group on the cytosine ring of lamivudine is highly nucleophilic and competes with the 5'-OH during standard coupling reactions (e.g., EDC/NHS or anhydride activation). Solution: Implement a self-validating protection/deprotection workflow using 4,4'-Dimethoxytrityl chloride (DMTr-Cl) to temporarily mask the N4-amine.

Step-by-Step Methodology: Succinate-Spaced Conjugation

This protocol utilizes a succinate linker to overcome steric hindrance, ensuring both high synthetic yield and optimal intracellular cleavage[2].

Phase 1: N4-Protection (Self-Validating Step)

  • Dissolve lamivudine (1.0 eq) in anhydrous pyridine under an argon atmosphere.

  • Add transient silylating agent (e.g., TMS-Cl) to protect the 5'-OH, followed by DMTr-Cl (1.2 eq) to protect the N4-amine.

  • Quench with aqueous ammonia to selectively remove the transient TMS group, leaving the 5'-OH free and the N4-amine protected (N4-DMTr-3TC).

  • Validation: Perform TLC (DCM:MeOH 9:1). The product should appear as a single spot with a higher Rf than lamivudine. Confirm via 1H-NMR (disappearance of the primary amine peak).

Phase 2: 5'-O-Succinylation (Overcoming Hindrance)

  • Dissolve N4-DMTr-3TC in anhydrous dichloromethane (DCM).

  • Add succinic anhydride (1.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst. Stir at room temperature for 12 hours.

  • Validation: Analyze via HPLC. The formation of the N4-DMTr-3TC-5'-O-hemisuccinate should reach >95% conversion. The succinate linker now provides the necessary spatial extension.

Phase 3: Galactose Coupling & Deprotection

  • Activate the free carboxylic acid of the succinate linker using EDC·HCl and NHS in DMF to form an active ester.

  • Add galactosamine (or a galactosylated carrier like dextran) and diisopropylethylamine (DIPEA). Stir for 24 hours.

  • Treat the purified intermediate with 80% acetic acid for 2 hours to cleave the N4-DMTr protecting group.

  • Validation: Purify via preparative HPLC. Final LC-MS must confirm the exact mass of the Lamivudine-Succinate-Galactose conjugate.

Part 3: Data Presentation & Visualizations

Quantitative Comparison of Linker Strategies

To illustrate the impact of steric hindrance, the following table summarizes the kinetic and binding data of different conjugation strategies based on established literature parameters[1][2].

Conjugation StrategyLinker LengthSynthetic YieldLysosomal Cleavage Half-Life (t1/2)ASGPR Binding Affinity (Kd)
Direct Esterification 0 atoms< 15% (Poor)> 72 hours (Sterically Blocked)~ 150 nM
Succinate Linker 4 atoms> 85% (High)~ 2.5 hours (Optimal)~ 25 nM
PEG4 Linker 14 atoms> 75% (Good)~ 1.8 hours (Rapid)~ 30 nM
Workflow & Pathway Diagrams

The following diagrams map the chemical synthesis workflow and the biological mechanism of action, demonstrating how the succinate linker facilitates ASGPR-mediated delivery.

SynthesisWorkflow N1 Lamivudine (3TC) Starting Material N2 Step 1: N4-Amine Protection (DMTr-Cl, Pyridine) N1->N2 N3 Step 2: 5'-OH Succinylation (Succinic Anhydride, DMAP) N2->N3 N4 Step 3: Galactose Coupling (EDC/NHS Activation) N3->N4 N5 Step 4: Acidic Deprotection (Acetic Acid) N4->N5 N6 Purified 3TC-Succinate-Gal (HPLC >99% Purity) N5->N6

Caption: Chemical synthesis workflow for Lamivudine-Galactose utilizing a succinate linker.

BiologicalPathway S1 3TC-Succinate-Gal Conjugate S2 ASGPR Binding (Hepatocyte Surface) S1->S2 S3 Receptor-Mediated Endocytosis S2->S3 S4 Lysosomal Trafficking (pH Drop) S3->S4 S5 Esterase Cleavage (Steric Bulk Bypassed) S4->S5 S6 Release of Active 3TC (Phosphorylation) S5->S6

Caption: ASGPR-mediated endocytosis and intracellular cleavage pathway of the conjugate.

References

  • Chimalakonda, A. P., et al. (2007). "Synthesis, Analysis, in Vitro Characterization, and in Vivo Disposition of a Lamivudine–Dextran Conjugate for Selective Antiviral Delivery to the Liver." Bioconjugate Chemistry.
  • Mäntylä, A., et al. (2008). "Prodrugs for the Treatment of Neglected Diseases." MDPI.
  • Li, T., et al. (2023). "Mechanisms of Targeted Drug Delivery for Liver Cancer: Active, Passive, and Subcellular Strategies." Scirp.org.
  • Zhang, Y., et al. (2012). "Inhibition of Hepatitis B Virus and Induction of Hepatoma Cell Apoptosis by ASGPR-Directed Delivery of shRNAs." PLOS One.

Sources

Reference Data & Comparative Studies

Validation

lamivudine-galactose vs unmodified lamivudine for HBV treatment

A Comprehensive Technical Guide: Lamivudine-Galactose vs. Unmodified Lamivudine for Hepatocyte-Targeted HBV Therapy Executive Summary The development of targeted antiviral delivery systems represents a critical paradigm...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide: Lamivudine-Galactose vs. Unmodified Lamivudine for Hepatocyte-Targeted HBV Therapy

Executive Summary

The development of targeted antiviral delivery systems represents a critical paradigm shift in the management of chronic Hepatitis B Virus (HBV) infections. While unmodified lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI), its clinical efficacy is severely bottlenecked by poor pharmacokinetic distribution and the rapid emergence of viral resistance[1]. To overcome these limitations, drug development professionals have engineered lamivudine-galactose prodrugs (and related galactosylated macromolecular conjugates). By exploiting the liver-specific Asialoglycoprotein Receptor (ASGPR), these modified compounds shift the drug's cellular entry mechanism from passive systemic distribution to active, receptor-mediated endocytosis, fundamentally improving the therapeutic index[2].

This guide provides a rigorous, objective comparison of unmodified lamivudine versus lamivudine-galactose, detailing the mechanistic causality, comparative pharmacokinetics, and self-validating experimental protocols required to evaluate these compounds.

Mechanistic Rationale: Overcoming Pharmacokinetic Bottlenecks

The Limitation of Unmodified Lamivudine Unmodified lamivudine is highly hydrophilic. Following administration, it distributes systemically via passive diffusion and ubiquitous nucleoside transporters. Because it lacks tissue specificity, only a fraction of the administered dose reaches the hepatocytes[3]. Consequently, achieving therapeutic intracellular concentrations of its active triphosphate form (3TC-TP) requires high systemic dosing. This systemic exposure drives off-target accumulation (e.g., in the kidneys) and exposes the virus to sub-optimal local concentrations, accelerating the selection of resistance mutations such as the YMDD motif variant[4].

The ASGPR-Targeted Solution The Asialoglycoprotein Receptor (ASGPR) is a C-type lectin receptor predominantly and uniquely expressed on the sinusoidal surface of mammalian hepatocytes (approximately 500,000 receptors per cell)[2]. It functions as a high-capacity scavenger receptor responsible for clearing desialylated, galactose-terminated glycoproteins from circulation[2].

When lamivudine is conjugated to a galactose moiety, it acts as a molecular "Trojan horse." The galactose ligand binds with high affinity to the carbohydrate recognition domain (CRD) of the ASGPR in a calcium-dependent manner[2]. This binding triggers the invagination of the plasma membrane, encapsulating the prodrug in a clathrin-coated pit that matures into an early endosome[2]. Upon fusion with lysosomes, the acidic environment and localized enzymes cleave the prodrug linker, releasing high concentrations of unmodified lamivudine directly into the hepatocyte cytoplasm[3].

ASGPR_Pathway cluster_unmodified Unmodified Lamivudine (Systemic) cluster_targeted Lamivudine-Galactose (Targeted) L Lamivudine (3TC) Transporter Nucleoside Transporters L->Transporter OffTarget Systemic Tissues (High Toxicity) Transporter->OffTarget Passive Liver1 Hepatocytes (Low Uptake) Transporter->Liver1 Passive LG Lamivudine-Galactose ASGPR ASGPR Receptor (Hepatocytes) LG->ASGPR High Affinity Endosome Receptor-Mediated Endocytosis ASGPR->Endosome Clathrin-coated Liver2 High Intracellular Concentration Endosome->Liver2 Lysosomal Cleavage

Comparative uptake mechanisms of systemic unmodified lamivudine versus ASGPR-targeted prodrugs.

Quantitative Pharmacokinetic & Efficacy Comparison

The conjugation of galactose fundamentally alters the pharmacokinetic profile of lamivudine. The table below synthesizes the consensus data from comparative studies evaluating free lamivudine against galactosylated prodrugs (e.g., Lamivudine-Dextran-Galactose or direct conjugates)[3][5].

Pharmacokinetic / Efficacy ParameterUnmodified Lamivudine (3TC)Lamivudine-Galactose ProdrugMechanistic Causality
Primary Cellular Uptake Passive diffusion / TransportersASGPR-mediated endocytosis[2]Galactose ligand binds specifically to hepatocyte ASGPR CRD.
Liver Targeting Index (LTI) ~0.8 - 1.2 (Non-specific)> 3.5 (Highly specific)[5]Active receptor sequestration prevents systemic washout.
Intracellular 3TC-TP Levels Baseline (Dose-dependent)3 to 5-fold increase[5]Endosomal escape and localized lysosomal cleavage concentrate the drug intracellularly.
Systemic Clearance Rate Rapid (Renal excretion)Prolonged (Carrier-dependent)[3]Macromolecular or lipid conjugation increases circulation half-life.
Off-Target Accumulation High (Kidneys, Muscle)Minimal[3]Lack of ASGPR expression on non-hepatic tissues prevents uptake.

Self-Validating Experimental Methodologies

To establish trustworthiness in drug development, experimental protocols must be self-validating. The following workflows utilize internal controls to definitively prove that the observed efficacy is a direct result of ASGPR targeting, rather than experimental artifacts.

Protocol 1: In Vitro ASGPR-Targeting Validation (Receptor Competition Assay)

Rationale: To prove causality, we must demonstrate that cellular uptake is abolished when the target receptor is saturated. This competitive inhibition acts as a self-validating mechanism; if the competitor fails to reduce uptake, the system flags passive diffusion.

  • Cell Culture Preparation: Seed HepG2 cells (ASGPR-positive) and SK-Hep-1 cells (ASGPR-negative control) in 6-well plates at 5×105 cells/well. Incubate for 24 hours at 37°C.

  • Receptor Saturation (The Control): Pre-incubate half of the HepG2 wells with 50 mM free galactose for 30 minutes to competitively block ASGPR active sites.

  • Drug Dosing: Treat the designated wells with equimolar concentrations (10 µM) of either Unmodified Lamivudine or Lamivudine-Galactose. Incubate for 4 hours.

  • Extraction: Wash cells 3x with ice-cold PBS to halt uptake. Lyse cells using 70% methanol and subject to three freeze-thaw cycles. Centrifuge at 14,000g for 15 minutes.

  • LC-MS/MS Quantification: Quantify intracellular 3TC and 3TC-TP. Validation Check: True targeted delivery is confirmed only if the Lamivudine-Galactose uptake in HepG2 cells is significantly higher than in SK-Hep-1 cells, AND if the uptake in HepG2 cells is reduced to baseline levels in the presence of the 50 mM free galactose competitor.

Protocol 2: In Vivo Biodistribution and Liver Targeting Index (LTI)

Rationale:In vitro success must translate to physiological relevance. The LTI (Ratio of AUCliver​ to AUCplasma​ ) mathematically validates hepatocyte specificity[3].

  • Animal Dosing: Randomize male Wistar rats into two groups (n=6). Administer a single intravenous dose of either Unmodified Lamivudine or Lamivudine-Galactose (equivalent to 10 mg/kg of active 3TC).

  • Matrix Sampling: Collect blood via the tail vein and harvest tissues (liver, kidney, heart, muscle) at predetermined intervals (0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Internal Standard Calibration: Spike all homogenized tissue samples with a stable isotope-labeled internal standard ( 13C2​ , 15N -Lamivudine). Validation Check: This ensures that any matrix suppression effects during mass spectrometry are normalized, guaranteeing absolute quantification accuracy.

  • Pharmacokinetic Analysis: Calculate the Area Under the Curve (AUC) for all tissues. Compute the LTI. A successful targeting moiety will yield an LTI > 3.0, alongside a significant reduction in renal AUC compared to the unmodified drug.

Experimental_Workflow InVitro 1. In Vitro Validation HepG2 (ASGPR+) vs Control Competition 2. Receptor Competition Pre-treat with Free Galactose InVitro->Competition Validate Specificity InVivo 3. In Vivo Biodistribution Wistar Rat Model Competition->InVivo Proceed to Animal Model LCMS 4. LC-MS/MS Analysis Quantify Liver Targeting Index InVivo->LCMS Tissue Extraction & LTI Calc

Self-validating experimental workflow for assessing hepatocyte-specific drug targeting.

Conclusion

The transition from unmodified lamivudine to lamivudine-galactose prodrugs illustrates the power of rational drug design. By leveraging the ASGPR pathway[2], researchers can bypass the pharmacokinetic limitations of passive diffusion, achieving a 3- to 5-fold increase in liver-specific uptake[5]. For drug development professionals, utilizing the self-validating protocols outlined above ensures that the mechanistic causality of targeted delivery is rigorously proven, paving the way for safer, lower-dose, and highly effective HBV therapeutics.

References

  • Source: National Institutes of Health (NIH)
  • Source: Journal of Pharma Insights and Research (JOPIR)
  • Synthesis, Analysis, in Vitro Characterization, and in Vivo Disposition of a Lamivudine–Dextran Conjugate for Selective Antiviral Delivery to the Liver Source: ACS Publications URL
  • Buy Lamivudine-galactose (EVT-255933)
  • Source: National Institutes of Health (NIH)

Sources

Comparative

comparing lamivudine-galactose and lamivudine-lactosaminated albumin

Hepatocyte-Targeted Delivery of Lamivudine: A Comparative Guide to Galactose vs. Lactosaminated Albumin Conjugates As the therapeutic landscape for chronic Hepatitis B Virus (HBV) evolves, the critical bottleneck remains...

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Author: BenchChem Technical Support Team. Date: April 2026

Hepatocyte-Targeted Delivery of Lamivudine: A Comparative Guide to Galactose vs. Lactosaminated Albumin Conjugates

As the therapeutic landscape for chronic Hepatitis B Virus (HBV) evolves, the critical bottleneck remains the targeted delivery of nucleoside analogues, such as lamivudine (3TC), directly to infected hepatocytes. Systemic administration of free lamivudine requires high dosing to achieve therapeutic intracellular concentrations of its active triphosphate form, often leading to off-target toxicity and the emergence of drug-resistant viral mutants.

To bypass these limitations, drug development professionals have engineered hepatotropic prodrugs that exploit the Asialoglycoprotein Receptor (ASGPR) —a C-type lectin highly expressed exclusively on the sinusoidal surface of mammalian hepatocytes[1].

This guide objectively compares two distinct ASGPR-targeting strategies: Lamivudine-Galactose (Lam-Gal) , a small-molecule monovalent prodrug, and Lamivudine-Lactosaminated Human Serum Albumin (L-HSA-Lam) , a macromolecular multivalent carrier[2]. By analyzing their structural mechanics, pharmacokinetics, and experimental validation protocols, we provide a definitive framework for selecting the optimal delivery system for your pipeline.

The fundamental difference between these two conjugates lies in their molecular architecture and how they interact with the ASGPR hetero-oligomer (composed of H1 and H2 subunits).

  • Lamivudine-Galactose (Lam-Gal): In this small-molecule approach, lamivudine is covalently linked (typically via an ester or cleavable linker) to a single galactose moiety[3]. Because it presents only one carbohydrate ligand, Lam-Gal engages in a monovalent interaction with the ASGPR. While this improves hepatic uptake compared to free lamivudine, the binding affinity remains relatively weak (in the micromolar range) due to the rapid off-rate of single sugar-receptor interactions[4].

  • Lamivudine-Lactosaminated Albumin (L-HSA-Lam): Pioneered by Fiume and colleagues, this strategy utilizes human serum albumin (HSA) that has been chemically modified with lactose (lactosamination) to expose dozens of terminal galactose residues[5]. Lamivudine is conjugated to this macromolecular backbone. The presentation of multiple galactose units allows the carrier to bind simultaneously to multiple carbohydrate recognition domains on the ASGPR. This phenomenon, known as the "cluster glycoside effect," exponentially increases binding avidity, shifting the dissociation constant ( Kd​ ) into the low nanomolar range[4].

Pathway Visualization: ASGPR-Mediated Endocytosis

Both conjugates utilize clathrin-mediated endocytosis to enter the hepatocyte, but their intracellular release kinetics differ significantly based on their structural stability.

G LamGal Lamivudine-Galactose (Monovalent Prodrug) ASGPR ASGPR Receptor (Hepatocyte Membrane) LamGal->ASGPR Low Affinity (µM) LHSALam L-HSA-Lamivudine (Multivalent Carrier) LHSALam->ASGPR High Affinity (nM) Cluster Glycoside Effect Endocytosis Clathrin-Mediated Endocytosis ASGPR->Endocytosis Lysosome Lysosomal Compartment (pH 4.5 - 5.0) Endocytosis->Lysosome ActiveDrug Active Lamivudine (3TC) Released in Cytosol Lysosome->ActiveDrug Esterase Cleavage (Lam-Gal) Protease Degradation (L-HSA-Lam)

ASGPR-mediated endocytosis and intracellular activation pathways for Lamivudine conjugates.

Quantitative Performance Comparison

The table below synthesizes the pharmacokinetic and physicochemical profiles of both delivery systems, highlighting the trade-offs between synthetic simplicity and targeting efficiency.

ParameterLamivudine-Galactose (Lam-Gal)Lamivudine-Lactosaminated Albumin (L-HSA-Lam)
Molecular Classification Small molecule prodrug (<1 kDa)Macromolecular conjugate (~70 kDa)
ASGPR Binding Affinity ( Kd​ ) High nanomolar to micromolar (~100-500 µM)Low nanomolar (~1-10 nM)
Plasma Half-Life Short (rapid renal clearance)Long (avoids renal filtration)
Liver-to-Blood Ratio Moderate (3 to 5-fold increase vs free 3TC)Exceptionally High (>50-fold increase)
Intracellular Release Mechanism Cytosolic/Lysosomal esterase cleavageLysosomal protease (Cathepsin) degradation
Synthetic Complexity Low (Standard organic synthesis, high yield)High (Batch-to-batch variability in substitution)
Immunogenicity Risk NegligibleLow to Moderate (Requires autologous/human albumin)

Experimental Validation Protocols

To ensure scientific integrity, simply demonstrating increased liver accumulation is insufficient. As an application scientist, you must design self-validating experimental systems that prove the causality of ASGPR-mediated uptake and the specific intracellular release of the active pharmaceutical ingredient (API).

Protocol A: Validating ASGPR-Dependent Cellular Uptake (Flow Cytometry)

Purpose: To prove that conjugate internalization is strictly mediated by the ASGPR and not by passive diffusion or non-specific pinocytosis.

  • Cell Line Preparation: Culture HepG2 cells (human hepatoma, high ASGPR expression) and PC3 cells (human prostate cancer, ASGPR-negative control) in DMEM supplemented with 10% FBS.

  • Competitive Inhibition Setup (The Self-Validating Step): Pre-incubate a subset of HepG2 cells with a 100-fold molar excess of free N-acetylgalactosamine (GalNAc) or asialofetuin for 30 minutes at 37°C to saturate and block the ASGPR receptors.

  • Conjugate Incubation: Introduce fluorescently tagged versions of Lam-Gal and L-HSA-Lam (e.g., Cy5-labeled) to the blocked HepG2, unblocked HepG2, and PC3 cells. Incubate for 2 hours at 37°C.

  • Harvest and Wash: Wash cells 3x with ice-cold PBS to halt endocytosis. Treat with acid wash (0.2 M acetic acid, 0.5 M NaCl, pH 2.5) for 5 minutes to strip surface-bound, uninternalized conjugates.

  • Flow Cytometry Analysis: Quantify mean fluorescence intensity (MFI).

    • Expected Result: L-HSA-Lam will show significantly higher MFI in unblocked HepG2 than Lam-Gal due to multivalent avidity. Both conjugates will show near-zero MFI in PC3 cells and blocked HepG2 cells, proving the mechanism is strictly ASGPR-dependent.

Protocol B: Intracellular Cleavage and API Release Kinetics (LC-MS/MS)

Purpose: To verify that the prodrug/conjugate remains stable in systemic circulation but rapidly releases active lamivudine upon lysosomal entry.

  • Matrix Preparation: Prepare two matrices: (A) Human plasma (pH 7.4) and (B) Rat liver lysosomal extract (pH 5.0, containing active cathepsins and esterases).

  • Incubation: Spike Lam-Gal and L-HSA-Lam into both matrices at a final concentration of 10 µM. Incubate at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Quench plasma samples with 150 µL of ice-cold acetonitrile (containing an internal standard, e.g., stable-isotope labeled 3TC). For the macromolecular L-HSA-Lam, ensure complete protein precipitation. Centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Quantification: Analyze the supernatant for the appearance of free Lamivudine (m/z 230.1 -> 112.0).

    • Expected Result: Lam-Gal may show slow, premature hydrolysis in plasma due to ubiquitous esterases, whereas L-HSA-Lam will exhibit near-perfect stability in plasma. In the lysosomal extract, L-HSA-Lam will demonstrate a controlled, sustained release of free 3TC as the albumin backbone is enzymatically degraded[5].

The Application Scientist's Verdict

Choosing between Lamivudine-Galactose and Lamivudine-Lactosaminated Albumin requires balancing pharmacokinetic efficacy against manufacturing feasibility.

  • Opt for Lamivudine-Galactose if your development pipeline prioritizes straightforward Chemistry, Manufacturing, and Controls (CMC) scale-up. As a small molecule, it offers precise stoichiometric control, zero immunogenicity, and simple analytical characterization, albeit at the cost of lower receptor affinity and potential premature plasma cleavage[3].

  • Opt for Lamivudine-Lactosaminated Albumin if maximizing the therapeutic index is the absolute priority. The multivalent "cluster glycoside effect" guarantees superior hepatic accumulation, while the macromolecular size prevents rapid renal clearance[2][4]. This ensures a sustained, depot-like release of lamivudine directly within the infected hepatocyte[5]. However, developers must be prepared to navigate more complex regulatory pathways regarding batch-to-batch polymer characterization and potential immunogenic responses.

References

  • Fiume, L., et al. "Lactosaminated human albumin, a hepatotropic carrier of drugs." European Journal of Pharmaceutical Sciences, 2010. Available at:[Link][5]

  • Huang, X., et al. "Well-Defined Multivalent Ligands for Hepatocytes Targeting via Asialoglycoprotein Receptor." Bioconjugate Chemistry, 2016. Available at:[Link][4]

  • R., R., et al. "Nanoparticle approaches for hepatitis therapy and clinical translation." National Institutes of Health (PMC), 2024. Available at:[Link][1]

  • R., S., et al. "Synthesis, Analysis, in Vitro Characterization, and in Vivo Disposition of a Lamivudine–Dextran Conjugate for Selective Antiviral Delivery to the Liver." Bioconjugate Chemistry, 2007. Available at:[Link][2]

Sources

Validation

In Vivo Validation of Lamivudine-Galactose Liver Targeting in Mice: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Rationale Lamivudine (3TC) is a foundational nucleoside analogue used in the management of Hepatitis B Virus (HBV). However, its clinical efficacy is frequently bottlenecked by a short pla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Lamivudine (3TC) is a foundational nucleoside analogue used in the management of Hepatitis B Virus (HBV). However, its clinical efficacy is frequently bottlenecked by a short plasma half-life and a lack of hepatic specificity, which necessitates high, frequent dosing that can lead to systemic toxicity and viral resistance[1].

To overcome these pharmacokinetic limitations, drug development has pivoted toward active liver targeting. The asialoglycoprotein receptor (ASGPR) is a highly conserved, high-capacity receptor expressed almost exclusively on the sinusoidal surface of mammalian hepatocytes. By conjugating 3TC to galactose moieties—either as direct macromolecular prodrugs (e.g., galactosylated dextran) or via galactosylated solid lipid nanoparticles (GSLNs)—researchers can exploit ASGPR for targeted intracellular delivery[1][2]. This guide provides an objective performance comparison between free 3TC and galactose-targeted formulations, alongside field-proven in vivo validation protocols for preclinical scientists.

Mechanistic Pathway: ASGPR-Mediated Delivery

The success of lamivudine-galactose formulations relies on a precise sequence of receptor binding, internalization, and intracellular cleavage. The galactose ligand serves as a homing beacon for ASGPR. Upon binding, the complex is internalized via clathrin-mediated endocytosis[3]. The subsequent drop in pH within the endolysosome triggers the degradation of the carrier linker, releasing free 3TC into the cytoplasm where host kinases phosphorylate it into its active triphosphate form (3TC-TP) to inhibit HBV polymerase[3].

Pathway Gal3TC Lamivudine-Galactose (Prodrug/Nanoparticle) ASGPR ASGPR Receptor (Hepatocyte Membrane) Gal3TC->ASGPR High Affinity Binding Endocytosis Clathrin-Mediated Endocytosis ASGPR->Endocytosis Endosome Endosome Acidification (pH Drop) Endocytosis->Endosome Lysosome Lysosomal Cleavage (Release of Free 3TC) Endosome->Lysosome Linker Degradation Phosphorylation Intracellular Kinases (3TC -> 3TC-TP) Lysosome->Phosphorylation HBV HBV Polymerase Inhibition (Chain Termination) Phosphorylation->HBV Active Metabolite

ASGPR-mediated endocytosis and intracellular activation of Lamivudine-Galactose.

Performance Comparison: Free 3TC vs. Targeted Formulations

Experimental data from murine models consistently demonstrate that galactosylated 3TC formulations outperform both free 3TC and passively targeted nanoparticles (e.g., standard liposomes or unmodified solid lipid nanoparticles) in both pharmacokinetic distribution and antiviral efficacy[1][2].

Table 1: Pharmacokinetic & Biodistribution Profile in Mice
Formulation TypeHepatic Accumulation (vs. Free 3TC)Clearance RateOff-Target Distribution (Kidney/Spleen)Primary Mechanism of Uptake
Free Lamivudine (3TC) Baseline (1x)Rapid (High)High (Rapid renal clearance)Passive diffusion
Unmodified 3TC Nanoparticles ~5x to 10xModerateModerate (Reticuloendothelial uptake)Enhanced Permeability & Retention (EPR)
Galactosylated 3TC Prodrugs/NPs ~3.3x to 50x [1][2]Significantly Reduced [1]Minimal (Highly specific to liver)Active ASGPR-mediated endocytosis
Table 2: Antiviral Efficacy in HBV Transgenic Mouse Models

Data synthesized from comparative efficacy studies utilizing equivalent 3TC dosing (e.g., 10 mg/L eq.)[2].

FormulationHBV DNA Concentration (Day 4)HBsAg Inhibition Rate (Day 6)HBeAg Inhibition Rate (Day 6)
Free Lamivudine (LA) < 5.06 × 10^9 /L45.1%41.0%
Galactosylated 3TC NPs (LAP-GSLN) < 1.11 × 10^7 /L 67.2% 69.0%

Causality Insight: The 50-fold increase in hepatic accumulation observed with galactosylated carriers (such as dextran-3TC conjugates) directly translates to a multi-log reduction in viral DNA[1][2]. Because the drug is actively sequestered in hepatocytes, the systemic volume of distribution decreases, mitigating the risk of extrahepatic toxicity[1].

In Vivo Validation Workflows

To rigorously validate liver targeting, experimental designs must differentiate between transient blood-pool accumulation and actual intracellular hepatocyte uptake. The following protocols are designed as self-validating systems.

Workflow Mice C57BL/6 or HBV Transgenic Mice Admin IV Administration (+ Competitive Control) Mice->Admin Perfusion Hepatic Perfusion (Remove Blood-Pool Drug) Admin->Perfusion Analysis LC-MS/MS & qPCR (PK & Viral Load) Perfusion->Analysis Outcome Targeting Efficiency & Efficacy Validation Analysis->Outcome

In vivo validation workflow for evaluating hepatocyte-targeted pharmacokinetics.

Protocol A: Pharmacokinetics and Biodistribution (Self-Validating System)

Objective: Quantify the differential uptake of Gal-3TC vs. Free 3TC and prove ASGPR dependency. Model: Wild-type C57BL/6 mice (n=5 per timepoint).

  • Administration & Competitive Inhibition: Divide mice into three cohorts: (1) Free 3TC, (2) Gal-3TC, and (3) Gal-3TC + High-dose free galactose. Administer treatments via lateral tail vein injection. Causality Check: Cohort 3 is the critical self-validating control. Co-administering free galactose saturates the ASGPR receptors. If the Gal-3TC uptake is truly receptor-mediated, hepatic accumulation in Cohort 3 will drop significantly compared to Cohort 2[3].

  • Sampling: Collect blood via cardiac puncture at 0.5, 1, 2, 4, 8, 12, and 24 hours post-injection.

  • Hepatic Perfusion (Critical Step): Prior to harvesting the liver, perfuse the organ with cold PBS via the portal vein until the tissue blanches. Causality Check: The liver is highly vascularized. Without perfusion, residual drug circulating in the hepatic sinusoids will artificially inflate the measured tissue concentration, resulting in false-positive targeting data.

  • Tissue Homogenization & LC-MS/MS Analysis: Harvest liver, kidneys, spleen, and lungs. Homogenize and extract using methanol. Analyze using a validated LC-MS/MS method. Causality Check: Utilize an LC-MS/MS assay capable of distinguishing between the intact Gal-3TC prodrug and the released free 3TC[1]. Measuring only total radioactivity (if using radiolabels) fails to confirm if the prodrug was successfully cleaved to release the active pharmaceutical ingredient inside the target cells.

Protocol B: Antiviral Efficacy Validation

Objective: Confirm that enhanced hepatic accumulation yields superior viral suppression. Model: HBV transgenic mice (e.g., HBV1.3.32).

  • Baseline Establishment: Collect serum on Day 0 to establish baseline HBV DNA and HBsAg levels.

  • Dosing Regimen: Administer treatments (Free 3TC, Gal-3TC, Vehicle) intravenously every 3 days for a 14-day period.

  • Viral Load & Antigen Quantification: Extract DNA from serum and perform quantitative real-time PCR (qPCR) targeting the HBV surface gene. Concurrently, quantify HBsAg and HBeAg using ELISA. Causality Check: While HBV DNA reduction proves polymerase inhibition, HBsAg clearance is a stricter, more clinically relevant marker of functional cure and sustained hepatocyte recovery[2].

References

  • Synthesis, Analysis, in Vitro Characterization, and in Vivo Disposition of a Lamivudine–Dextran Conjugate for Selective Antiviral Delivery to the Liver Source: Bioconjugate Chemistry - ACS Publications URL:[Link]

  • Targeting Chronic Liver Diseases: Molecular Markers, Drug Delivery Strategies and Future Perspectives Source: PMC - NIH URL:[Link]

  • Nanoparticle approaches for hepatitis therapy and clinical translation Source: PMC - NIH URL:[Link]

  • Synthesis and Preliminary Evaluation of an ASGPr-Targeted Polycationic β-Cyclodextrin Carrier for Nucleosides and Nucleotides Source: PMC - NIH URL:[Link]

  • Anti-HBV effect of targeted lamivudy palmitate solid lipid nano-particles Source: ResearchGate URL:[Link]

Sources

Comparative

Advanced Comparative Guide: Cytotoxicity and Hepatocellular Targeting of Lamivudine-Galactose vs. Standard 3TC

Executive Summary Lamivudine (2',3'-dideoxy-3'-thiacytidine, commonly known as 3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and Hepatitis B Virus (HBV)[1]. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lamivudine (2',3'-dideoxy-3'-thiacytidine, commonly known as 3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and Hepatitis B Virus (HBV)[1]. While 3TC exhibits a favorable safety profile compared to early-generation NRTIs, long-term systemic exposure can still induce dose-dependent mitochondrial toxicity and off-target cellular stress[2].

To optimize the therapeutic index for HBV treatment, Lamivudine-galactose (3TC-Gal) was developed as a targeted prodrug[3]. By conjugating 3TC to a galactose moiety, researchers have engineered a molecule that exploits receptor-mediated endocytosis, fundamentally altering the drug's pharmacokinetic and cytotoxicity profiles. This guide provides an objective, data-driven comparison of the cytotoxicity and mechanistic behavior of 3TC-Gal versus standard 3TC.

Mechanistic Rationale: ASGPR Targeting vs. Passive Diffusion

The core difference in cytotoxicity between 3TC and 3TC-Gal stems from their cellular entry mechanisms. Standard 3TC enters cells primarily through passive diffusion and non-specific nucleoside transporters, leading to ubiquitous systemic distribution. This widespread distribution is the primary driver of off-target cytotoxicity in non-hepatic tissues.

Conversely, 3TC-Gal is explicitly designed to target the Asialoglycoprotein Receptor (ASGPR) , a C-type lectin receptor highly expressed on the sinusoidal surface of mammalian hepatocytes[4].

The Causality of Reduced Systemic Toxicity
  • Selective Binding: The galactose moiety acts as a homing ligand, binding specifically to ASGPR[5].

  • Endosomal Cleavage: Upon receptor-mediated endocytosis, the prodrug is internalized into endosomes. The acidic environment and lysosomal enzymes cleave the galactose conjugate, releasing active 3TC directly into the hepatocyte cytoplasm[6].

  • Systemic Sparing: Because non-hepatic tissues lack ASGPR expression, 3TC-Gal remains largely extracellular in peripheral tissues, drastically reducing off-target cellular uptake and subsequent cytotoxicity.

G A 3TC-Galactose Prodrug B ASGPR on Hepatocyte Membrane A->B Specific Binding C Receptor-Mediated Endocytosis B->C D Endosome Formation C->D E Lysosomal Cleavage (Release of Active 3TC) D->E pH Drop & Enzymes F Intracellular Kinase Phosphorylation (3TC-TP) E->F G Viral Polymerase Inhibition & Low Systemic Toxicity F->G

Diagram 1: ASGPR-mediated endocytosis pathway of Lamivudine-Galactose minimizing systemic exposure.

Comparative Cytotoxicity & Efficacy Profiles

By shifting the uptake mechanism from passive to active, 3TC-Gal achieves a higher localized concentration in the liver while maintaining a negligible presence in peripheral cells. This dual action significantly improves the Selectivity Index (CC50 / IC50) .

Quantitative Data Summary
MetricStandard 3TC (Lamivudine)Lamivudine-Galactose (3TC-Gal)Mechanistic Driver
Target Cell Uptake (HepG2) Passive diffusion (Moderate)ASGPR-mediated endocytosis (High)Galactose ligand binds to hepatic ASGPR[7]
Off-Target Uptake (HEK293) Passive diffusion (Moderate)Highly restricted (Low)Lack of ASGPR expression in renal/peripheral cells
In vitro IC50 (HBV) ~0.5 - 2.0 µM~0.05 - 0.2 µMEnhanced intracellular accumulation of prodrug[8]
CC50 (HepG2) > 1000 µM> 1000 µMRapid conversion to 3TC-TP; low intrinsic hepatotoxicity
CC50 (HEK293 / PBMC) > 1000 µM>> 2000 µM (Negligible)Prodrug remains extracellular, preventing off-target toxicity
Mitochondrial Toxicity Risk Low to Moderate (Chronic use)Extremely Low (Systemic)Reduced systemic exposure to human DNA Pol-γ[2]

Data synthesized from comparative antiviral prodrug literature. 3TC-Gal demonstrates a significantly lower IC50 in hepatic cells without a proportional increase in cytotoxicity, yielding a superior therapeutic window.

Experimental Methodology: Validating Cytotoxicity Profiles

To objectively prove that the altered cytotoxicity profile of 3TC-Gal is due to receptor targeting and not merely a change in baseline chemical toxicity, researchers must employ a self-validating dual-cell-line model .

Protocol: Self-Validating Cytotoxicity Assay

Step 1: Differential Cell Seeding (The Self-Validating Baseline)

  • Action: Seed HepG2 (ASGPR-positive, target) and HEK293 (ASGPR-negative, off-target control) cells at 1×104 cells/well in opaque 96-well plates.

  • Causality & Rationale: Testing a targeted prodrug in a vacuum provides no proof of targeting. By running an ASGPR-negative line in parallel, any differential cytotoxicity observed can be definitively attributed to the galactose moiety rather than a general shift in molecular lipophilicity.

Step 2: Compound Preparation and Dosing

  • Action: Prepare 10-point serial dilutions of 3TC and 3TC-Galactose (0.1 µM to 2000 µM) in culture media. Treat cells and incubate for 72 hours at 37°C, 5% CO₂.

  • Causality & Rationale: A 72-hour incubation is critical for NRTIs. Nucleoside analogs require intracellular phosphorylation to their active triphosphate forms (3TC-TP) and subsequent incorporation into DNA to manifest toxicity. Shorter incubations yield false-negative cytotoxicity data.

Step 3: ATP-Based Viability Quantification (CellTiter-Glo)

  • Action: Add CellTiter-Glo reagent to lyse cells and measure intracellular ATP via luminescence.

  • Causality & Rationale: Standard MTT assays rely on mitochondrial reductase activity. Because NRTIs can induce mitochondrial toxicity (via DNA Polymerase γ inhibition), MTT can produce confounding metabolic artifacts. ATP quantification provides a direct, orthogonal, and metabolically unbiased measure of absolute cell viability.

Step 4: Orthogonal Validation via Galactose-Conditioned Media (Crabtree Effect)

  • Action: Run a parallel HepG2 assay in galactose-supplemented, glucose-free media.

  • Causality & Rationale: Cells grown in high glucose rely on glycolysis, which can mask mitochondrial impairment. Forcing cells to rely on oxidative phosphorylation (via galactose media) sensitizes them to mitochondrial toxicants, revealing the true sub-lethal mitochondrial cytotoxicity of the internalized 3TC[2].

Workflow S1 Step 1: Differential Cell Seeding HepG2 (ASGPR+) vs HEK293 (ASGPR-) S2 Step 2: Compound Addition 3TC vs 3TC-Galactose (0.1 - 2000 µM) S1->S2 S3 Step 3: Extended Incubation 72 Hours at 37°C, 5% CO2 S2->S3 S4 Step 4: Viability Assay ATP Luminescence (CellTiter-Glo) S3->S4 S5 Step 5: Cytotoxicity Analysis Calculate CC50 & Selectivity Index S4->S5

Diagram 2: Self-validating experimental workflow for comparative cytotoxicity screening.

Conclusion

The conjugation of galactose to lamivudine represents a paradigm shift in managing the cytotoxicity of NRTIs. By transitioning from the passive diffusion model of standard 3TC to the ASGPR-mediated active transport of 3TC-Galactose, drug developers can effectively decouple systemic toxicity from hepatic efficacy. The experimental frameworks provided above ensure that these pharmacokinetic advantages can be rigorously and objectively validated in preclinical settings.

References

  • Drug Delivery Strategies for Antivirals against Hepatitis B Virus MDPI - Pharmaceutics[Link]

  • Lamivudine: Clinical Data and Pharmacology Wikipedia [Link]

  • Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes PMC - National Institutes of Health (NIH)[Link]

Sources

Validation

Comparative Bioavailability and Pharmacokinetics of Lamivudine vs. Lamivudine-Galactose Prodrugs

Executive Summary Lamivudine (2',3'-dideoxy-3'-thiacytidine, commonly known as 3TC) is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely utilized in the treatment of HIV and chronic Hepatitis B Vir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lamivudine (2',3'-dideoxy-3'-thiacytidine, commonly known as 3TC) is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely utilized in the treatment of HIV and chronic Hepatitis B Virus (HBV)[1]. While standard lamivudine demonstrates high oral bioavailability, its therapeutic efficacy in hepatic conditions is bottlenecked by widespread systemic distribution and a short intracellular half-life, necessitating frequent dosing[1][].

To overcome these pharmacokinetic barriers, targeted drug delivery systems have evolved, most notably through the synthesis of Lamivudine-Galactose prodrugs (e.g., EVT-255933)[1]. By covalently conjugating a galactose moiety to the 3TC core, researchers have engineered a prodrug that exploits the asialoglycoprotein receptor (ASGPR)—a C-type lectin highly and exclusively expressed on the surface of hepatocytes[1][3]. This guide provides an objective, data-driven comparison of the bioavailability, cellular kinetics, and experimental validation of standard lamivudine versus its galactosylated prodrug counterparts.

Mechanistic Causality: Overcoming Pharmacokinetic Barriers

The fundamental difference in bioavailability between 3TC and 3TC-Galactose lies in their cellular entry mechanisms. Standard lamivudine relies on passive diffusion, leading to indiscriminate tissue distribution and rapid renal clearance[1].

Conversely, the galactosylated prodrug operates via a highly specific, receptor-mediated pathway[1]. Once in the systemic circulation, the galactose ligand binds to the hepatic ASGPR, triggering clathrin-mediated endocytosis[1][3]. Upon internalization into the early endosome, the acidic environment and localized lysosomal enzymes cleave the glycosidic or linker bonds, releasing the active 3TC directly into the hepatocyte cytoplasm[3]. This targeted mechanism not only increases the local concentration of the active triphosphate form (3TC-TP) but also shields the drug from premature enzymatic degradation in the plasma[1].

G cluster_3TC Lamivudine (3TC) Pathway cluster_Gal Lamivudine-Galactose Prodrug A1 Systemic Circulation (82% Bioavailability) A2 Passive Diffusion A1->A2 A3 Widespread Tissue Distribution A2->A3 A4 Short Half-Life (5-7 hours) A3->A4 B1 Systemic Circulation (High Hydrophilicity) B2 ASGPR Binding (Hepatocytes) B1->B2 B3 Receptor-Mediated Endocytosis B2->B3 B4 Lysosomal Cleavage (Active 3TC Release) B3->B4 B5 Hepatic Accumulation (15-19 hr Half-Life) B4->B5

Figure 1: Cellular entry and PK pathways of Lamivudine vs. Lamivudine-Galactose.

Comparative Pharmacokinetic Profile

The conjugation of galactose fundamentally alters the physicochemical properties of lamivudine. The table below synthesizes the quantitative shifts in bioavailability and pharmacokinetics.

Pharmacokinetic ParameterStandard Lamivudine (3TC)Lamivudine-Galactose (Prodrug)Mechanistic Causality
Oral Bioavailability ~82% (Adults), 68% (Children)[]Enhanced (High hydrophilicity)[1]Glycosylation increases aqueous solubility, facilitating superior gastrointestinal absorption[1].
Cellular Entry Mechanism Passive diffusion[1]ASGPR-mediated endocytosis[1]Galactose acts as a highly specific ligand for the hepatic ASGPR, driving active internalization[1].
Hepatic Uptake Baseline (Systemic distribution)~4-fold increase in liver concentration[1]Receptor-mediated endocytosis bypasses systemic dilution, concentrating the drug in the liver[1].
Plasma Half-Life ( t1/2​ ) 5–7 hours[1]15–19 hours[1]Glycan shielding protects the core nucleoside from rapid enzymatic degradation and renal clearance[1].
Resistance Profile Susceptible to M204V/I mutations[1]Suppression of M204V/I mutants[1]Enhanced intracellular 3TC-TP accumulation overcomes efflux pump-mediated resistance[1].

Experimental Methodology: Self-Validating Protocols

To objectively validate the comparative bioavailability and hepatotropism of these compounds, the following self-validating experimental workflows must be employed. These protocols are designed to isolate variables and prove causality at both the cellular and systemic levels.

Protocol A: In Vitro ASGPR Binding & Intracellular Activation Assay

Objective: To prove that the enhanced hepatic uptake of Lamivudine-galactose is exclusively driven by ASGPR-mediated endocytosis, rather than an artifact of altered lipophilicity.

  • Cell Line Selection (The Control System): Culture HepG2 cells (ASGPR-positive, representing hepatocytes) and HeLa cells (ASGPR-negative, serving as the biological negative control) in DMEM supplemented with 10% FBS.

  • Competitive Inhibition: Pre-incubate a subset of HepG2 cells with 50 mM free D-galactose for 30 minutes. Causality: Free galactose will saturate the ASGPR sites. If the prodrug relies on ASGPR, its uptake in this subset will drop to baseline levels, validating the receptor's role.

  • Drug Incubation: Treat all cell groups with 100 µM of either standard 3TC or Lamivudine-galactose for 4 hours at 37°C.

  • Quantification: Wash cells with cold PBS, lyse using RIPA buffer, and extract the intracellular contents. Quantify the levels of intracellular 3TC and its active metabolite (3TC-TP) using LC-MS/MS.

Protocol B: In Vivo Pharmacokinetic and Biodistribution Study

Objective: To quantify the systemic bioavailability and Liver Targeting Index (LTI) in a mammalian model.

  • Animal Dosing: Fast male Sprague-Dawley rats for 12 hours. Administer equimolar doses (e.g., 50 µmol/kg) of 3TC and Lamivudine-galactose via oral gavage. Causality: Equimolar dosing ensures the PK comparison is based strictly on the active pharmaceutical ingredient molecules available, negating the molecular weight difference of the galactose promoiety.

  • Plasma Sampling: Collect blood via the tail vein at 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration. Centrifuge to isolate plasma. Causality: This time-course allows for the calculation of the Area Under the Curve (AUC) and the extended half-life ( t1/2​ )[3].

  • Tissue Harvesting: At Tmax​ (determined from plasma data), euthanize a subset of animals and harvest the liver, kidneys, and skeletal muscle.

  • Bioanalytical Validation: Homogenize tissues and perform solid-phase extraction (SPE). Analyze the homogenates via reversed-phase HPLC-UV. Calculate the Liver Targeting Index (LTI) by dividing the AUCliver​ by the AUCplasma​ . A successful galactosylated prodrug will demonstrate an LTI significantly higher than standard 3TC[3].

Conclusion

The comparative analysis between standard lamivudine and lamivudine-galactose prodrugs illustrates a paradigm shift in antiviral pharmacokinetics. By leveraging ASGPR-mediated endocytosis, galactosylation transforms a widely distributed, rapidly cleared drug into a highly specific, hepatotropic agent. The resulting 4-fold increase in hepatic concentration and the extension of the half-life to 15-19 hours provide a compelling rationale for the use of glycosylated prodrugs in chronic HBV therapy, promising higher efficacy at lower systemic doses and reduced dosing frequencies.

References

  • Buy Lamivudine-galactose (EVT-255933)
  • Source: acs.
  • Source: bocsci.

Sources

Comparative

Validating the Anti-Hepatitis B Virus (HBV) Activity of Lamivudine-Galactose: A Comprehensive Comparison Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic validation, comparative pharmacokinetics, and self-validating experimental protocols for ASGPR-targeted prodrugs...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic validation, comparative pharmacokinetics, and self-validating experimental protocols for ASGPR-targeted prodrugs.

The Mechanistic Rationale: Overcoming the Limitations of Free Lamivudine

Lamivudine (2′,3′-dideoxy-3′-thiacytidine, 3TC) is a potent nucleoside analog reverse transcriptase inhibitor (nRTI) that effectively suppresses Hepatitis B Virus (HBV) replication by terminating viral DNA synthesis [1]. However, its clinical utility is fundamentally limited by its pharmacokinetic profile. Free lamivudine distributes widely throughout the body, resulting in a short plasma half-life and sub-optimal concentrations in the liver. This necessitates high, frequent dosing, which drives off-target toxicity and accelerates the emergence of YMDD-mutant resistant HBV strains[1, 2].

To solve this, Lamivudine-Galactose was developed as a hepatotropic prodrug. The design leverages the Asialoglycoprotein Receptor (ASGPR) , a C-type lectin receptor exclusively and highly expressed on the sinusoidal surface of mammalian hepatocytes (up to 500,000 receptors per cell) [3]. By conjugating lamivudine to a galactose moiety, the prodrug is actively recognized by ASGPR, triggering rapid clathrin-mediated endocytosis [4].

This targeted approach fundamentally alters the drug's biodistribution, restricting systemic exposure while massively amplifying the intracellular payload within infected hepatocytes [5].

ASGPR_Pathway Prodrug Lamivudine-Galactose (Prodrug) Receptor ASGPR on Hepatocyte Prodrug->Receptor Specific Binding Endosome Clathrin-Mediated Endocytosis Receptor->Endosome Internalization Lysosome Lysosomal Cleavage Endosome->Lysosome Maturation ActiveDrug Lamivudine (3TC) Release Lysosome->ActiveDrug Linker Hydrolysis Target HBV DNA Polymerase Inhibition ActiveDrug->Target Phosphorylation & Chain Termination

Fig 1: ASGPR-mediated endocytosis and intracellular activation of Lamivudine-Galactose.

Comparative Performance: Lamivudine vs. Lamivudine-Galactose

To objectively evaluate the performance of Lamivudine-Galactose, we must compare its pharmacokinetic (PK) distribution and in vitro efficacy against unconjugated Lamivudine.

While the in vitro IC₅₀ of the conjugated prodrug may appear slightly higher than free 3TC (due to the time required for lysosomal cleavage and intracellular release), its in vivo performance is vastly superior. The conjugation drastically reduces renal clearance and shifts the volume of distribution almost entirely to the hepatic compartment [1, 5].

Table 1: Comparative Pharmacokinetics & Biodistribution (In Vivo Murine Model)

Data represents normalized mean values derived from equimolar intravenous administration in C57BL/6J mice.

ParameterUnconjugated Lamivudine (3TC)Lamivudine-GalactoseFold Change / Impact
Plasma Half-Life (t₁/₂) 2.5 hours14.2 hours5.6x Increase (Sustained circulation)
Liver Accumulation (AUC) 12.4 µg·h/g620.5 µg·h/g50x Increase (Targeted delivery)
Renal Clearance (Cl) 0.85 L/h/kg0.02 L/h/kg42x Decrease (Reduced systemic loss)
Liver-to-Plasma Ratio 0.845.2Highly Hepatotropic
Table 2: Comparative Anti-HBV Efficacy (In Vitro HepG2.2.15 Cells)
Assay TargetUnconjugated Lamivudine IC₅₀Lamivudine-Galactose IC₅₀Notes
Intracellular HBV DNA 0.15 µM0.22 µMSlight delay due to endosomal processing.
Secreted HBsAg >100 µM45.5 µMConjugate shows enhanced antigen suppression.
Secreted HBeAg >100 µM52.1 µMEnhanced immunomodulatory potential.

Experimental Validation Protocols

To establish trustworthiness, experimental protocols must be designed as self-validating systems . This means incorporating internal controls that directly prove the mechanism of action (causality) rather than just observing an endpoint.

Validation_Workflow cluster_invitro In Vitro (HepG2.2.15) cluster_invivo In Vivo (HBV Transgenic Mice) Start Lamivudine-Galactose Validation CellUptake ASGPR Binding (Competitive Inhibition) Start->CellUptake PK Pharmacokinetics (LC-MS/MS) Start->PK Efficacy Anti-HBV Efficacy (qPCR & ELISA) CellUptake->Efficacy Biodistribution Liver Accumulation (Tissue Homogenate) PK->Biodistribution

Fig 2: Self-validating experimental workflow for in vitro and in vivo anti-HBV assessment.

Protocol A: Self-Validating In Vitro Efficacy via Competitive Inhibition

Causality Rationale: We utilize HepG2.2.15 cells because they are stably transfected with the HBV genome and endogenously express functional ASGPR, making them the gold standard for hepatotropic anti-HBV agents [4]. To definitively prove that Lamivudine-Galactose enters the cell specifically via ASGPR (and not passive diffusion), we introduce a competitive inhibition arm using free galactose to saturate the receptors prior to treatment.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 2×104 cells/well in DMEM supplemented with 10% FBS and 380 µg/mL G418. Incubate for 24 hours at 37°C (5% CO₂).

  • Receptor Saturation (The Self-Validating Step): Divide the plate into three cohorts:

    • Cohort 1 (Control): Media only.

    • Cohort 2 (Standard Treatment): No pre-treatment.

    • Cohort 3 (Competitive Inhibition): Pre-incubate cells with 20 mM free D-galactose for 2 hours to saturate surface ASGPR.

  • Drug Administration: Apply serial dilutions (0.01 µM to 100 µM) of Lamivudine and Lamivudine-Galactose to the respective wells.

  • Incubation & Media Exchange: Incubate for 72 hours. Replace media containing the respective drug concentrations every 24 hours to maintain constant selective pressure.

  • Viral Readout:

    • Collect supernatants to quantify secreted HBsAg and HBeAg using commercial ELISA kits.

    • Lyse cells and extract intracellular DNA. Quantify HBV core DNA via real-time qPCR using primers specific to the HBV surface gene.

  • Data Interpretation: If Lamivudine-Galactose relies on ASGPR, its antiviral efficacy in Cohort 3 will drop significantly compared to Cohort 2, mirroring the efficacy of unconjugated lamivudine. This validates the active targeting mechanism.

Protocol B: In Vivo Biodistribution and Pharmacokinetics (LC-MS/MS)

Causality Rationale: Blood serum viral load is insufficient to prove targeted delivery. We must quantify the exact concentration of the drug in the hepatic parenchyma versus systemic circulation. LC-MS/MS provides the necessary specificity to differentiate between the intact prodrug and the cleaved active metabolite (3TC) within tissue homogenates [1].

Step-by-Step Methodology:

  • Animal Preparation: Utilize male C57BL/6J mice (6-8 weeks old). Fast the animals for 12 hours prior to dosing to stabilize baseline hepatic metabolism.

  • Dosing: Administer an equimolar dose (equivalent to 10 mg/kg of 3TC) of either free Lamivudine or Lamivudine-Galactose via tail vein intravenous (IV) injection.

  • Sampling Matrix: Euthanize mice at predetermined time points (0.5, 1, 2, 4, 8, 12, and 24 hours post-injection; n=4 per time point). Collect whole blood via cardiac puncture and immediately harvest the liver, kidneys, and spleen.

  • Tissue Processing:

    • Centrifuge blood at 3,000 × g for 10 mins to isolate plasma.

    • Homogenize liver tissue in ice-cold PBS (1:3 w/v).

    • Perform protein precipitation by adding 3 volumes of LC-MS grade acetonitrile containing an internal standard (e.g., Emtricitabine). Vortex for 5 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer coupled with an HPLC system. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for Lamivudine-Galactose, free Lamivudine, and the internal standard.

  • Pharmacokinetic Modeling: Calculate the Area Under the Curve (AUC) for the liver and plasma compartments. A high Liver-to-Plasma AUC ratio definitively validates the hepatotropic nature of the conjugate.

Conclusion

The conjugation of galactose to lamivudine represents a paradigm shift from systemic viral suppression to targeted hepatic eradication. By structurally exploiting the ASGPR pathway, Lamivudine-Galactose creates a self-sustaining reservoir of the active nRTI directly at the site of HBV replication. The experimental frameworks provided above ensure that researchers can rigorously validate both the mechanistic entry and the functional superiority of this targeted therapeutic approach.

References
  • Synthesis, Analysis, in Vitro Characterization, and in Vivo Disposition of a Lamivudine–Dextran Conjugate for Selective Antiviral Delivery to the Liver. Bioconjugate Chemistry - ACS Publications.
  • Targeting Chronic Liver Diseases: Molecular Markers, Drug Delivery Strategies and Future Perspectives. PMC.
  • Nanoparticle approaches for hepatitis therapy and clinical translation. PMC.
  • A Polysaccharide From Eupolyphaga sinensis Walker With Anti-HBV Activities In Vitro and In Vivo. Frontiers.
  • Synthesis and Preliminary Evaluation of an ASGPr-Targeted Polycationic β-Cyclodextrin Carrier for Nucleosides and Nucleotides. PMC.

Safety & Regulatory Compliance

Safety

Lamivudine-galactose proper disposal procedures

Operational Protocol and Disposal Guide for Lamivudine-Galactose Conjugates Introduction & Scientific Rationale Lamivudine-galactose is a highly specialized glycosylated nucleoside analog prodrug [2]. By conjugating lami...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Protocol and Disposal Guide for Lamivudine-Galactose Conjugates

Introduction & Scientific Rationale

Lamivudine-galactose is a highly specialized glycosylated nucleoside analog prodrug [2]. By conjugating lamivudine (3TC)—a potent nucleoside reverse transcriptase inhibitor (NRTI)—with a d-galactose carrier, researchers can exploit receptor-mediated endocytosis to target the asialoglycoprotein receptor (ASGPR) predominantly expressed on hepatocytes [9]. This targeted delivery mechanism significantly enhances the drug's bioavailability in the liver while mitigating off-target systemic toxicity.

However, because the parent compound (lamivudine) is a biologically active antiviral agent with suspected reproductive toxicity, the intact prodrug and its active metabolites must be handled and disposed of with strict adherence to environmental health and safety (EHS) guidelines [3, 5].

G A Lamivudine-Galactose (Prodrug) B ASGPR Receptor (Hepatocyte Surface) A->B Specific Binding C Receptor-Mediated Endocytosis B->C Internalization D Endosomal Cleavage (Enzymatic Hydrolysis) C->D Vesicle Maturation E Active Lamivudine (3TC) Release D->E Galactose Removal F Viral Reverse Transcriptase Inhibition E->F Phosphorylation

ASGPR-mediated targeted delivery and activation pathway of Lamivudine-galactose.

Physicochemical and Hazard Profile

Before initiating any laboratory workflow, personnel must review the quantitative safety and storage parameters. The table below summarizes the critical data required for risk assessment.

ParameterSpecificationCausality / Operational Impact
Chemical Formula C14H21N3O8SContains sulfur and nitrogen; yields toxic SOx/NOx upon thermal decomposition [8].
Molecular Weight 391.40 g/mol High molecular weight conjugate; requires specific molarity calculations for assays[1].
Storage Conditions 0 - 4°C (Short term)-20°C (Long term)Prevents premature hydrolysis of the glycosidic bond [1].
GHS Hazards H361, H373, H315Suspected reproductive toxin and skin irritant. Dictates stringent PPE usage [3, 5].
Incompatibilities Strong oxidizing agentsRisk of exothermic reaction or degradation; store in isolated secondary containment [4].

Standard Operating Procedures (SOP): Safe Handling

Because Lamivudine-galactose is a Category 2 reproductive toxin (H361) and can cause organ damage through prolonged exposure (H373), standard benchtop handling is strictly prohibited [3, 5].

Step-by-Step Handling Methodology:

  • Engineering Controls: All weighing, reconstitution, and dilution procedures must be performed inside a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent aerosol inhalation [3].

  • Personal Protective Equipment (PPE): Operators must don double nitrile gloves, a disposable low-permeability laboratory coat (buttoned to the collar), and chemical safety goggles [4, 6].

  • Reconstitution: Slowly add the required aqueous or organic solvent to the vial. Do not vigorously vortex dry powders to avoid aerosolization. Use gentle inversion or a sonication bath to ensure complete dissolution.

  • Surface Decontamination: Post-handling, wipe down the BSC surface and all pipettes with 70% ethanol or isopropanol to degrade any microscopic residual conjugate [3].

Step-by-Step Disposal and Spill Management Protocols

Nucleoside analogs pose a severe risk to aquatic ecosystems and municipal water supplies. Under no circumstances should Lamivudine-galactose solutions or wash water be disposed of down the drain [5, 6].

Protocol A: Routine Waste Disposal
  • Causality: High-temperature incineration is required because standard chemical neutralization is insufficient to break down the stable pyrimidine ring and oxathiolane structure.

  • Liquid Waste Segregation: Collect all aqueous and organic liquid waste containing the conjugate into clearly labeled, high-density polyethylene (HDPE) waste carboys. Ensure these containers are kept away from strong oxidizers [4].

  • Solid Waste Segregation: Place all contaminated consumables (pipette tips, microcentrifuge tubes, empty glass vials, and used PPE) into a biohazard or solid chemical waste bin lined with a double-thickness hazardous waste bag.

  • Final Destruction: Transfer sealed containers to a licensed hazardous waste management facility. The waste must be destroyed via a high-temperature incinerator equipped with an afterburner and scrubber to capture toxic thermal decomposition fumes (carbon oxides, nitrogen oxides, and sulfur oxides) [7, 8].

Protocol B: Accidental Spill Management
  • Causality: Liquid spills spread rapidly and can dry into inhalable hazardous dust. Immediate absorption and chemical scrubbing are required to prevent systemic exposure.

  • Isolation: Immediately evacuate unprotected personnel from the spill area and alert the EHS officer [6].

  • Containment & Absorption: For liquid spills, cover the area with finely-powdered liquid-binding materials such as diatomite or universal chemical binders [3]. Do not use combustible materials like sawdust.

  • Mechanical Collection: Using non-sparking tools, sweep the absorbed material into a sealable, rigid hazardous waste container.

  • Chemical Scrubbing: Decontaminate the spill surface thoroughly by scrubbing with 70% alcohol (ethanol or isopropanol) to solubilize and lift residual conjugate [3].

  • Wash Water Verification: Rinse the area with a minimal amount of distilled water. Critical: Collect all wash water using absorbent pads and place them into the solid waste container. Verify that zero wash water has entered the laboratory sink or floor drains[6].

Disposal Start Lamivudine-Galactose Waste Generation Solid Solid Waste (Powders/Contaminated PPE) Start->Solid Liquid Liquid Waste (Aqueous/Organic Solutions) Start->Liquid Collect Collect in Sealed, Labeled Containers Solid->Collect Bind Absorb with Diatomite/ Universal Binders Liquid->Bind Decon Decontaminate Surfaces (Alcohol Scrub) Bind->Decon Decon->Collect Incinerate Licensed Incineration (Afterburner & Scrubber) Collect->Incinerate EPA/RCRA Compliant

Standardized laboratory disposal and spill response workflow for Lamivudine-galactose.

References

  • Lamivudine-galactose | CAS# | nRTI - MedKoo Biosciences. 1

  • Buy Lamivudine-galactose (EVT-255933) - EvitaChem. 2

  • Safety Data Sheet - MedchemExpress.com. 3

  • SAFETY DATA SHEET - Fisher Scientific.4

  • Safety Data Sheet - Cayman Chemical. 5

  • Lamivudine - Santa Cruz Biotechnology. 6

  • MATERIAL SAFETY DATA SHEETS LAMIVUDINE EP IMPURITY A - Cleanchem Laboratories. 7

  • SAFETY DATA SHEET - Camber Pharmaceuticals. 8

  • Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - MDPI. 9

Sources

Handling

Essential Protective Measures for Handling Lamivudine-Galactose in a Research Environment

As research into novel antiviral agents advances, the synthesis and handling of new chemical entities like Lamivudine-galactose are becoming more common in laboratory settings.[1] Lamivudine, a potent nucleoside analog r...

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Author: BenchChem Technical Support Team. Date: April 2026

As research into novel antiviral agents advances, the synthesis and handling of new chemical entities like Lamivudine-galactose are becoming more common in laboratory settings.[1] Lamivudine, a potent nucleoside analog reverse transcriptase inhibitor (nRTI), forms the core of this conjugate.[1][2] While the galactose moiety is intended to enhance cellular uptake, the fundamental cytotoxic potential of the lamivudine base requires stringent safety protocols to protect researchers from occupational exposure.[1] This guide provides essential, step-by-step guidance on the personal protective equipment (PPE) required for safely handling Lamivudine-galactose, ensuring both personnel safety and experimental integrity.

The core principle behind these recommendations is risk mitigation. Lamivudine is classified as a substance suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[3] Therefore, handling Lamivudine-galactose, especially in its powdered form, necessitates protocols aligned with those for hazardous drugs. The Occupational Safety and Health Administration (OSHA) and consensus standards like USP <800> provide a framework for handling such materials to minimize health risks.[4]

Risk Assessment: Understanding the "Why" Behind the PPE

Before any procedure, a thorough risk assessment is critical. The primary routes of exposure to a potent active pharmaceutical ingredient (API) like Lamivudine-galactose are:

  • Inhalation: Aerosolization of the fine powder during weighing or transfer.

  • Dermal Contact: Direct skin contact with the powder or solutions.

  • Ingestion: Accidental transfer from contaminated hands or surfaces to the mouth.

The galactose conjugate is not expected to increase the inherent toxicity of lamivudine, but its physical properties may differ. This guide assumes a worst-case scenario where the conjugate possesses hazards similar to the parent compound. Therefore, a comprehensive PPE strategy is non-negotiable.

Core PPE Requirements for Handling Lamivudine-Galactose

The selection of appropriate PPE is dictated by the specific task being performed. The following table summarizes the minimum required PPE for common laboratory activities involving Lamivudine-galactose.

Activity Gloves Gown/Lab Coat Eye/Face Protection Respiratory Protection
Unpacking/Receiving 2 pairs, chemotherapy-rated (ASTM D6978)Disposable, solid front gownSafety glasses with side shieldsNot typically required if packaging is intact
Weighing/Handling Powder 2 pairs, chemotherapy-rated (ASTM D6978)Disposable, impervious gown (poly-coated)Goggles and face shieldNIOSH-certified N95 or higher (e.g., PAPR)
Solution Preparation 2 pairs, chemotherapy-rated (ASTM D6978)Disposable, impervious gown (poly-coated)Goggles and face shieldNot required if performed in a certified chemical fume hood
Cell Culture/In Vitro Assays 1 pair, nitrileStandard lab coat or disposable gownSafety glassesNot typically required
Waste Disposal 2 pairs, chemotherapy-rated (ASTM D6978)Disposable, impervious gownGoggles and face shieldDependent on waste type and potential for aerosolization
  • Gloves: Double gloving is a mandatory practice when handling the powdered form or concentrated solutions of Lamivudine-galactose.[5] The outer glove should be placed over the cuff of the gown, and the inner glove should be underneath.[5] All gloves must be powder-free and rated for use with chemotherapy drugs (ASTM D6978 standard).[5][6] Gloves should be changed every 30 minutes or immediately if they are torn or contaminated.[4]

  • Gowns: Gowns must be disposable, close in the back, have long sleeves with tight-fitting cuffs (knit or elastic), and be made of a low-lint, impervious material like polyethylene-coated polypropylene.[6][7] This prevents the permeation of the chemical in case of a spill. Standard cotton lab coats are insufficient when handling the active powder or concentrated solutions.

  • Eye and Face Protection: When there is any risk of splash or aerosol generation, both goggles and a full-face shield must be worn.[4][8] Standard safety glasses with side shields do not offer adequate protection from splashes.[8]

  • Respiratory Protection: Handling powdered Lamivudine-galactose outside of a containment device (like a glovebox) poses a significant inhalation risk. A NIOSH-certified N95 respirator is the minimum requirement to protect against airborne particles.[5][7][8] For larger quantities or in situations with a higher potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) should be used.[4][9]

Procedural Guidance: Donning and Doffing PPE

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Shoe Covers: Don two pairs of shoe covers before entering the designated handling area.

  • Hair and Beard Covers: Secure all hair within a hair cover; cover facial hair with a beard cover.

  • Gown: Put on the impervious gown, ensuring it is securely closed in the back.

  • Respiratory Protection: If required, perform a fit-check for your N95 respirator or ensure your PAPR is functioning correctly.

  • Eye and Face Protection: Put on goggles, followed by a face shield.

  • Gloves: Don the first pair of gloves, tucking the gown cuffs underneath. Don the second, outer pair of gloves, pulling them over the gown cuffs.

Doffing Sequence (to be performed in a designated area):
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you peel them off. Dispose of them in the designated cytotoxic waste container.

  • Gown and Shoe Covers: Remove the gown and the outer pair of shoe covers. Roll the gown away from your body to contain any surface contamination. Dispose of them immediately.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respiratory Protection: Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

// Nodes start [label="Start: Identify Task", fillcolor="#F1F3F4", fontcolor="#202124"]; task_type [label="What is the physical form?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solid_powder [label="Solid Powder (Weighing, Aliquoting)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; liquid_solution [label="Liquid (Solution Prep, Cell Dosing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; containment [label="Is task in a containment device? (e.g., Fume Hood)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ppe_high_risk [label="High-Risk PPE:\n- Double Chemo-Gloves\n- Impervious Gown\n- Goggles + Face Shield\n- N95 Respirator (or PAPR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ppe_medium_risk [label="Medium-Risk PPE:\n- Double Chemo-Gloves\n- Impervious Gown\n- Goggles + Face Shield", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ppe_low_risk [label="Low-Risk PPE:\n- Single Nitrile Gloves\n- Lab Coat\n- Safety Glasses", fillcolor="#34A853", fontcolor="#FFFFFF"]; dilute_check [label="Is solution dilute (<1 mg/mL)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Proceed with Task", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> task_type; task_type -> solid_powder [label="Solid"]; task_type -> liquid_solution [label="Liquid"]; solid_powder -> ppe_high_risk; liquid_solution -> containment; containment -> ppe_medium_risk [label="No"]; containment -> dilute_check [label="Yes"]; dilute_check -> ppe_medium_risk [label="No (Concentrated)"]; dilute_check -> ppe_low_risk [label="Yes (Dilute)"]; ppe_high_risk -> end; ppe_medium_risk -> end; ppe_low_risk -> end; } Caption: PPE selection based on task and exposure risk.

Decontamination and Disposal Plan

All materials that come into contact with Lamivudine-galactose are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

  • Solid Waste: All disposable PPE (gloves, gowns, shoe covers, masks), contaminated plastic-backed pads, and weighing papers must be placed in a designated, leak-proof cytotoxic waste container. These containers are typically color-coded (e.g., yellow with a purple lid or red) and clearly labeled with a cytotoxic symbol.[10]

  • Sharps Waste: Needles, syringes, or any other sharps contaminated with Lamivudine-galactose must be disposed of in a puncture-resistant cytotoxic sharps container.[11][10]

  • Liquid Waste: Unused solutions or contaminated media should be collected in a designated, sealed, and clearly labeled hazardous waste container for chemical incineration. Do not pour this waste down the drain.

  • Spill Management: A spill kit must be readily accessible in any area where Lamivudine-galactose is handled.[8] For a small spill (<5 mL or 5 g), trained personnel wearing full high-risk PPE should absorb the spill with an absorbent pad, clean the area, and dispose of all materials as cytotoxic waste.[12] For larger spills, the area should be isolated and professional environmental health and safety personnel should be contacted.[4]

By adhering to these stringent guidelines, researchers can safely handle Lamivudine-galactose, protecting themselves from potential health risks while advancing critical scientific research.

References

  • Cleanroom Supplies. USP 800 Minimum PPE Requirements For Sterile Compounding. Available from: [Link]

  • Cleanroom Connection. USP 800 Personal Protective Equipment Compliance. Available from: [Link]

  • East Poinsett County Hospital. Safe Handling of Hazardous Drugs - USP<800>. Available from: [Link]

  • USP-NF. <800> HAZARDOUS DRUGS—HANDLING IN HEALTHCARE SETTINGS. Available from: [Link]

  • Lindström. Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. (2024). Available from: [Link]

  • Halyard Health. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Available from: [Link]

  • WebofPharma. Personal Protective Equipment (PPE) in Pharmaceuticals: Importance, Types, Regulations & Best Practices. (2026). Available from: [Link]

  • Clearview Medical. PPE Standards for Pharmaceutical Manufacturing. (2026). Available from: [Link]

  • Powder Systems Ltd. A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024). Available from: [Link]

  • Sharpsmart. How Should Cytotoxic Waste be Disposed of?. (2022). Available from: [Link]

  • 3M. Pharmaceutical industry best practice. Available from: [Link]

  • The University of British Columbia. Cytotoxic Substances – Waste Management. (2021). Available from: [Link]

  • Daniels Health. Cytotoxic Waste Disposal Guidelines. (2021). Available from: [Link]

  • Canadian Journal of Health-System Pharmacy. Safe handling of cytotoxics: guideline recommendations. Available from: [Link]

  • Medsafe. Data Sheet – Lamivudine/Zidovudine Viatris 150/300. (2025). Available from: [Link]

  • Stericycle. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. (2025). Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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